TopBP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H34N4O |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(2R,4S,5R)-5-(1-methyl-3-naphthalen-2-ylpyrazol-5-yl)-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C30H34N4O/c1-33-30(17-29(32-33)25-10-9-22-5-3-4-6-23(22)15-25)28-20-34-14-13-24(28)16-26(34)19-31-18-21-7-11-27(35-2)12-8-21/h3-12,15,17,24,26,28,31H,13-14,16,18-20H2,1-2H3/t24-,26+,28-/m0/s1 |
InChI Key |
JMJWFOVMJHVKDK-YIOBJHAYSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)[C@H]4CN5CC[C@H]4C[C@@H]5CNCC6=CC=C(C=C6)OC |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C4CN5CCC4CC5CNCC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of TopBP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein integral to the DNA damage response (DDR) and DNA replication. Its multifaceted role in maintaining genomic stability has positioned it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of TopBP1-IN-1, a novel small molecule inhibitor of TopBP1. This compound exhibits a dual inhibitory function: it disrupts the TopBP1-mediated activation of the ATR signaling pathway and concurrently exerts anti-MYC activity by liberating the MYC inhibitor MIZ1 from its complex with TopBP1. This document details the molecular interactions, downstream cellular consequences, and synergistic potential of this compound with other anticancer agents, supported by quantitative data and detailed experimental methodologies.
Introduction to TopBP1
TopBP1 is a large, multi-domain protein characterized by the presence of nine BRCA1 C-terminal (BRCT) domains. These domains function as phosphopeptide-binding modules, enabling TopBP1 to act as a crucial scaffold in the assembly of protein complexes involved in various cellular processes.[1][2] Key functions of TopBP1 include:
-
ATR Kinase Activation: TopBP1 is a canonical activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the S-phase checkpoint and replication fork stability.[3][4][5] This activation is mediated by the ATR-activating domain (AAD) of TopBP1.[3]
-
DNA Replication: TopBP1 plays an essential role in the initiation of DNA replication.[6]
-
Transcriptional Regulation: TopBP1 interacts with and regulates the activity of several transcription factors, including E2F1 and MIZ1.[7]
-
Homologous Recombination: TopBP1 is involved in homologous recombination (HR) repair by promoting the phosphorylation and chromatin loading of RAD51.[8]
Given its central role in pathways frequently deregulated in cancer, such as the Rb, p53, and PI3K/Akt pathways, TopBP1 has emerged as a promising therapeutic target.[9]
This compound: A Dual-Action Inhibitor
This compound, also identified as 5D4, is a small molecule inhibitor designed to specifically target the BRCT7/8 domains of TopBP1.[9][10] This targeted inhibition leads to a dual mechanism of action, impacting both the DNA damage response and oncogenic MYC signaling.
Inhibition of the ATR Signaling Pathway
The interaction between TopBP1 and Polo-like kinase 1 (PLK1) is crucial for the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination repair.[8][11] this compound, by binding to the BRCT7/8 domains of TopBP1, disrupts the formation of the TopBP1-PLK1 complex.[9][10] This interference prevents the subsequent phosphorylation and chromatin loading of RAD51, thereby impairing the homologous recombination pathway and sensitizing cancer cells to DNA damaging agents.[8]
Anti-MYC Activity via MIZ1 Liberation
The MYC oncogene is a potent driver of cellular proliferation and is frequently overexpressed in cancer. Its activity is, in part, regulated by the MYC-interacting zinc finger protein 1 (MIZ1), which can act as a transcriptional repressor of MYC target genes, including the cell cycle inhibitor p21Cip1.[7][12][13] TopBP1 sequesters MIZ1 through its BRCT7/8 domains, thereby inhibiting MIZ1's tumor-suppressive functions.[9] this compound competitively binds to the BRCT7/8 domains of TopBP1, leading to the release of MIZ1.[9][10] The liberated MIZ1 is then free to bind to the promoters of MYC target genes, such as p21Cip1, and repress their transcription, ultimately leading to an anti-proliferative effect.[7][13][14]
Quantitative Data
The following tables summarize the available quantitative data for this compound (5D4) and its lead compound, Cpd 2H3.
| Compound | Assay | Target | IC50 | Reference |
| Cpd 2H3 | In vitro binding assay | TopBP1-BRCT7/8 - pS1159-TopBP1 phosphopeptide | 20 nM | [9] |
Table 1: In Vitro Inhibitory Activity
| Cell Lines | Treatment | Effect | Reference |
| MDA-MB-468, MDAH-2774 | This compound (5D4) | Inhibition of cell viability | [9] |
| MDA-MB-468 | This compound (5D4) + Talazoparib (PARP inhibitor) | Synergistic inhibition of cell proliferation | [9] |
Table 2: Cellular Activity and Synergy
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Molecular Docking of Small Molecule Inhibitors
Objective: To predict the binding mode and affinity of small molecules to the BRCT7/8 domains of TopBP1.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the TopBP1 BRCT7/8 domains from the Protein Data Bank (PDB).
-
Prepare the protein structure using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro). This includes removing water molecules, adding hydrogen atoms, and assigning partial charges.[15][16]
-
-
Ligand Preparation:
-
Generate 3D structures of the small molecule inhibitors.
-
Optimize the ligand geometry and assign charges using appropriate force fields.
-
-
Grid Generation:
-
Define the binding site on the TopBP1 BRCT7/8 domains. This is typically centered on the phosphopeptide-binding pocket.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations.[16] The program will systematically sample different conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and TopBP1.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to TopBP1 in a cellular context.
Protocol:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).[17]
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for a defined period (e.g., 3 minutes) using a thermal cycler.[17] Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Immunoblotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for TopBP1 and a suitable secondary antibody.
-
Detect the signal and quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[18]
-
Chromatin Immunoprecipitation (ChIP) for MIZ1
Objective: To determine if this compound treatment leads to increased binding of MIZ1 to the promoter of its target genes (e.g., p21Cip1).
Protocol:
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.[20]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for MIZ1 or a negative control IgG overnight at 4°C.[20]
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., p21Cip1).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA. An increase in MIZ1 binding at the target promoter in this compound treated cells would be indicative of the proposed mechanism.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its identification and validation.
Caption: this compound inhibits the ATR signaling pathway.
Caption: this compound exerts anti-MYC activity.
Caption: this compound discovery workflow.
Conclusion
This compound represents a promising class of targeted anticancer agents with a novel, dual mechanism of action. By simultaneously disrupting the ATR-mediated DNA damage response and inhibiting the oncogenic activity of MYC, this compound has the potential to be effective as a monotherapy and in combination with other drugs, such as PARP inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the further investigation and development of TopBP1 inhibitors as a new paradigm in cancer therapy.
References
- 1. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDC1 Interacts with TOPBP1 to Maintain Chromosomal Stability during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TopBP1 assembles nuclear condensates to switch on ATR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence supporting a role for TopBP1 and Brd4 in the initiation but not continuation of human papillomavirus 16 E1/E2-mediated DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myc represses differentiation-induced p21CIP1 expression via Miz-1-dependent interaction with the p21 core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CDK1-TOPBP1-PLK1 axis regulates the Bloom’s syndrome helicase BLM to suppress crossover recombination in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of MIZ-1 in MYC-Dependent Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Miz1 is a critical repressor of cdkn1a during skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. KBbox: Methods [kbbox.h-its.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
TopBP1-IN-1: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topoisomerase II-binding protein 1 (TopBP1) has emerged as a critical node in the DNA damage response (DDR) and a key regulator of oncogenic pathways, making it a compelling target for cancer therapy. This document provides an in-depth technical guide on the discovery and preclinical development of TopBP1-IN-1 (also known as 5D4), a first-in-class small molecule inhibitor targeting the BRCT7/8 domains of TopBP1. This inhibitor has demonstrated significant anti-tumor activity, particularly in cancers with MYC amplification and p53 mutations, and exhibits synergy with PARP inhibitors. We will detail the mechanism of action, key experimental data, and the protocols utilized in its initial characterization.
Introduction: The Rationale for Targeting TopBP1
TopBP1 is a large scaffold protein that plays a central role in DNA replication and the DNA damage response.[1] It is a crucial activator of the ATR kinase, a key component of the S-phase checkpoint that helps maintain genomic stability.[1] Beyond its role in the DDR, TopBP1 is situated at the convergence of several major oncogenic signaling pathways, including Rb, PI3K/Akt, and p53.[2][3] Its overexpression has been observed in various cancers, including breast cancer, and is often associated with a poorer prognosis.[4]
The multifaceted role of TopBP1 in cancer progression makes it an attractive therapeutic target.[1] Inhibition of TopBP1 can disrupt the DNA damage response, making cancer cells more susceptible to DNA-damaging agents.[1] Furthermore, targeting TopBP1 can counteract the oncogenic effects driven by mutations in key tumor suppressor genes and oncogenes.[2]
Discovery of this compound (5D4)
This compound (5D4) was identified through a large-scale molecular docking screening effort aimed at discovering small molecules that specifically target the BRCT7/8 domains of TopBP1.[2][3] These domains are critical for mediating protein-protein interactions that are essential for TopBP1's function in both DNA damage response and transcriptional regulation.[5] The initial screening of over 200,000 compounds from various libraries led to the identification of a hit compound, 2H3, which was then optimized through medicinal chemistry to yield the more potent derivative, 5D4 (this compound).[2]
Mechanism of Action
This compound acts by competitively inhibiting the binding of proteins to the BRCT7/8 domains of TopBP1.[2] This disruption of protein-protein interactions leads to several downstream anti-cancer effects:
-
Inhibition of Mutant p53 Gain-of-Function: this compound blocks the interaction between TopBP1 and mutant p53, thereby inhibiting its oncogenic gain-of-function activities.[2][6]
-
Activation of E2F1-Mediated Apoptosis: The inhibitor prevents TopBP1 from binding to and repressing the transcription factor E2F1, leading to the activation of E2F1-dependent apoptosis.[2][6]
-
Anti-MYC Activity: this compound disrupts the interaction between TopBP1 and MIZ1 (MYC-interacting zinc finger protein 1). This frees MIZ1 to bind to the promoters of MYC target genes and repress their transcription, effectively countering MYC-driven oncogenesis.[2][6]
-
Impairment of Homologous Recombination: The inhibitor disrupts the association of the TopBP1-PLK1 complex, which is necessary for the formation of Rad51 foci, a key step in homologous recombination repair.[2][6][7] This provides a rationale for its synergy with PARP inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound (5D4).
Table 1: In Vitro Efficacy of this compound (5D4)
| Cell Line | Cancer Type | IC50 (µM) | Effect on Apoptosis |
| MDA-MB-468 | Breast Cancer | ~5 | Induction of E2F1-mediated apoptosis[2] |
| MDAH-2774 | Ovarian Cancer | Not specified | Inhibition of cell proliferation[2] |
Table 2: In Vivo Efficacy of this compound (5D4) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| MDAH-2774 | Ovarian Cancer | 40 mg/kg, i.p., every 3 days for 3 doses | Significant inhibition of tumor growth[8] |
| MDA-MB-468/BCM2665 | Breast Cancer | 40 mg/kg, i.p., every 3 days for 3 doses | Significant inhibition of tumor growth[8] |
Table 3: Synergy with PARP Inhibitors
| Cell Line | Cancer Type | Combination | Synergy |
| MDA-MB-468 | Breast Cancer | This compound + PARP1/2 inhibitor | Synergistic anti-proliferative effect[2] |
| MDAH-2774 | Ovarian Cancer | This compound + PARP1/2 inhibitor | Synergistic anti-proliferative effect[2] |
Signaling Pathways and Experimental Workflows
TopBP1 Signaling Pathways
The following diagram illustrates the central role of TopBP1 in key oncogenic pathways and the mechanism of action of this compound.
Caption: TopBP1 signaling nexus and the mechanism of this compound.
Experimental Workflow: High-Throughput Screening
The discovery of this compound was initiated by a high-throughput molecular docking screen. The general workflow for such a screen is depicted below.
Caption: High-throughput screening workflow for TopBP1 inhibitor discovery.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery and characterization of this compound (5D4). These protocols are based on the methods described by Lin et al., 2023.[2]
Cell Culture and Reagents
-
Cell Lines: MDA-MB-468 (breast cancer) and MDAH-2774 (ovarian cancer) cells were used. Cells were maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound (5D4): The compound was dissolved in DMSO to create a stock solution and stored at -80°C. The final concentration of DMSO in cell culture media was kept below 0.1%.
Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with increasing concentrations of this compound (e.g., 0-10 µM) for 48 hours.
-
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Absorbance was measured at 450 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Co-immunoprecipitation (Co-IP)
-
MDA-MB-468 cells were treated with either DMSO (vehicle) or 5 µM this compound for 24 hours.
-
Cells were harvested and lysed in IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates were pre-cleared with protein A/G magnetic beads.
-
5 µg of anti-TopBP1 antibody or control IgG was added to the lysates and incubated overnight at 4°C with rotation.
-
Protein A/G magnetic beads were added and incubated for 2 hours at 4°C.
-
The beads were washed three times with IP lysis buffer.
-
Immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting with antibodies against TopBP1, E2F1, and mutant p53.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cells were treated with this compound or vehicle control.
-
Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.
-
Cross-linking was quenched with 125 mM glycine.
-
Cells were lysed and the chromatin was sheared to an average size of 200-500 bp by sonication.
-
Sheared chromatin was immunoprecipitated overnight with an antibody against MIZ1 or control IgG.
-
Immune complexes were captured with protein A/G beads.
-
Cross-links were reversed, and DNA was purified.
-
The abundance of specific promoter regions (e.g., the p21 promoter) in the immunoprecipitated DNA was quantified by qPCR.
Animal Xenograft Studies
-
Female athymic nude mice (6-8 weeks old) were used.
-
MDAH-2774 or MDA-MB-468 cells were injected subcutaneously into the flanks of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound (40 mg/kg) or vehicle was administered by intraperitoneal (i.p.) injection every 3 days for a total of three doses.
-
Tumor volume was measured with calipers every 3 days and calculated using the formula: (length × width²) / 2.
-
At the end of the study, tumors were excised and weighed.
Conclusion and Future Directions
This compound (5D4) represents a novel and promising class of anti-cancer agents that target a key vulnerability in a range of malignancies. Its unique mechanism of action, which involves the disruption of multiple oncogenic pathways, and its synergistic activity with PARP inhibitors, position it as a strong candidate for further clinical development.[2][8] Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and identifying predictive biomarkers to guide its clinical application. The discovery of this compound provides a powerful tool for both cancer therapy and for further elucidating the complex biology of TopBP1.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. TOPBP1 - Wikipedia [en.wikipedia.org]
- 5. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 6. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. medchemexpress.com [medchemexpress.com]
TopBP1: A Master Scaffold in the DNA Damage Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Topoisomerase II-binding protein 1 (TopBP1) is a multifaceted scaffold protein that plays a pivotal role in maintaining genome integrity.[1][2] Its functions are critical in orchestrating the DNA damage response (DDR), a complex network of cellular pathways that detect, signal, and repair DNA lesions.[3][4] TopBP1 is involved in a variety of crucial nuclear processes, including DNA replication, DNA damage repair, transcriptional regulation, and cell cycle checkpoint activation.[1] This technical guide provides a comprehensive overview of the core functions of TopBP1 in the DDR, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its functions.
Core Functions of TopBP1 in the DNA Damage Response
TopBP1's primary role in the DDR is to act as a central hub, coordinating the assembly of protein complexes and activating key signaling cascades. It is characterized by the presence of multiple BRCA1 C-terminus (BRCT) domains, which are phosphopeptide-binding modules that mediate protein-protein interactions.[2][5] This modular architecture allows TopBP1 to interact with a wide array of proteins and function in distinct DNA repair and signaling pathways.
Activation of the ATR Kinase
A key function of TopBP1 is the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the response to replication stress and certain types of DNA damage.[1][6] The ATR signaling pathway is initiated when single-stranded DNA (ssDNA) regions, coated by Replication Protein A (RPA), are generated.[7] This leads to the recruitment of the ATR-ATRIP complex.[8] TopBP1 is then recruited to sites of DNA damage, where it directly interacts with and activates ATR.[6][9] This activation is mediated by a specific region in TopBP1 known as the ATR-activating domain (AAD).[6]
The activation of ATR by TopBP1 is a critical step in the DDR, leading to the phosphorylation of numerous downstream targets, including the checkpoint kinase Chk1.[7][8] This initiates cell cycle arrest, allowing time for DNA repair, and promotes the stabilization of stalled replication forks.[3][4]
Role in Homologous Recombination
TopBP1 is also a critical player in homologous recombination (HR), a major pathway for the error-free repair of DNA double-strand breaks (DSBs).[2][10] Following the resection of a DSB to generate 3' ssDNA overhangs, TopBP1 is recruited to the site of damage.[2] A crucial function of TopBP1 in HR is to facilitate the loading of the RAD51 recombinase onto the ssDNA, a key step in the search for a homologous template for repair.[2] The precise mechanism by which TopBP1 promotes RAD51 loading is still under investigation, but it is known to involve specific BRCT domains (7 and 8) of TopBP1.[2]
Depletion of TopBP1 leads to defects in HR-mediated repair and increased sensitivity to DNA damaging agents, highlighting its importance in this pathway.[2]
TopBP1's Interaction Network
TopBP1 functions as a scaffold by interacting with a multitude of proteins involved in the DDR. These interactions are often mediated by its BRCT domains and can be regulated by post-translational modifications.
| Interacting Protein | Function in DDR | Reference |
| ATR/ATRIP | Kinase complex activated by TopBP1 to signal DNA damage. | [6][9] |
| BRCA1 | Tumor suppressor protein involved in HR and checkpoint control. | [1][10] |
| 53BP1 | A key factor in non-homologous end joining (NHEJ) and G1 checkpoint control. | [10][11] |
| RAD9-RAD1-HUS1 (9-1-1) complex | A checkpoint clamp that recognizes DNA damage and recruits TopBP1. | [12][13] |
| Miz1 | A transcription factor regulated by TopBP1. | [1] |
| E2F1 | A transcription factor involved in cell cycle progression and apoptosis. | [1] |
| SLX4 | A scaffold protein that forms a nuclease complex involved in mitotic DNA synthesis. | [1][14] |
| BLM | A helicase involved in suppressing sister chromatid exchange. | [15] |
| DNA polymerase epsilon | Involved in DNA replication. | [16] |
Post-Translational Modifications of TopBP1
The function of TopBP1 is tightly regulated by post-translational modifications (PTMs), primarily phosphorylation.[5][17] Following DNA damage, TopBP1 is phosphorylated by kinases such as ATM and ATR.[8][17] These phosphorylation events can modulate TopBP1's interactions with other proteins and its localization to sites of DNA damage.[17] For instance, the interaction between TopBP1 and 53BP1 is phosphorylation-dependent and crucial for the G1 DNA damage checkpoint.[15][18]
| Modification | Kinase/Enzyme | Functional Consequence | Reference |
| Phosphorylation | ATM, ATR, Akt | Regulates protein-protein interactions, localization to damage sites, and checkpoint activation. | [17][19] |
| Acetylation | Unknown | The precise role of this modification is still under investigation. | [19] |
| ADP-ribosylation | PARP-1 | Potential role in regulating TopBP1 function at sites of DNA damage. | [19] |
TopBP1 in Cancer and as a Therapeutic Target
Given its central role in maintaining genomic stability, it is not surprising that alterations in TopBP1 expression are associated with various types of cancer, including breast, lung, and glioblastoma.[1] Increased levels of TopBP1 have been linked to poor patient survival in some cancers.[1]
The reliance of cancer cells on DDR pathways for survival makes TopBP1 an attractive target for cancer therapy.[3] Inhibiting TopBP1 could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3] Small molecule inhibitors targeting the BRCT domains of TopBP1 are being developed and have shown promise in preclinical studies by inhibiting the function of mutant p53 and synergizing with PARP inhibitors.[20]
Experimental Protocols
Immunoprecipitation to Study Protein-Protein Interactions
This protocol describes a general workflow for co-immunoprecipitation (Co-IP) to investigate the interaction between TopBP1 and a putative interacting protein (Protein X).
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The lysis buffer should contain protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is incubated with control IgG beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to TopBP1.
-
Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-TopBP1 complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein (Protein X). The presence of a band for Protein X in the TopBP1 immunoprecipitate indicates an interaction.
Conclusion
TopBP1 is a master regulator of the DNA damage response, with critical functions in checkpoint activation and DNA repair. Its ability to act as a scaffold and mediate a complex network of protein interactions places it at the heart of cellular mechanisms that safeguard genomic integrity. The development of inhibitors targeting TopBP1 holds significant promise for novel cancer therapies, particularly in combination with existing DNA-damaging treatments. Further research into the intricate details of TopBP1's function and regulation will undoubtedly provide deeper insights into the DDR and open new avenues for therapeutic intervention.
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting protein–protein interactions in the DNA damage response pathways for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation-dependent assembly of DNA damage response systems and the central roles of TOPBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. TOPBP1Dpb11 plays a conserved role in homologous recombination DNA repair through the coordinated recruitment of 53BP1Rad9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. TopBP1-mediated DNA processing during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. A DNA Damage-Regulated BRCT-Containing Protein, TopBP1, Is Required for Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
The Pivotal Role of TopBP1 BRCT Domains in Orchestrating the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topoisomerase IIβ-binding protein 1 (TopBP1) is a crucial scaffold protein that plays a central role in the maintenance of genomic integrity. Its multiple BRCA1 C-terminal (BRCT) domains are fundamental to its function, acting as phosphoprotein-binding modules that mediate a complex network of protein-protein interactions. This technical guide provides an in-depth exploration of the functions of TopBP1's BRCT domains in cell cycle regulation, with a particular focus on their roles in DNA damage checkpoints, DNA replication, and mitosis. We present a comprehensive summary of the quantitative binding affinities of these domains with their key interaction partners, detailed methodologies for seminal experiments, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development, providing a deeper understanding of the intricate mechanisms governed by TopBP1 and its potential as a therapeutic target.
Introduction: TopBP1, a Master Regulator of the Cell Cycle
TopBP1 is a large, multi-domain protein essential for cell viability. It is characterized by the presence of nine BRCT domains, which are highly conserved phosphopeptide-binding modules found in many proteins involved in DNA damage response (DDR) and cell cycle control.[1][2] These domains enable TopBP1 to act as a molecular scaffold, assembling and activating key players in various cellular processes. The expression of TopBP1 is tightly regulated in a cell cycle-dependent manner, with its levels increasing at the G1/S transition.[3]
The multifaceted nature of TopBP1's function is underscored by its involvement in:
-
DNA Replication Initiation: TopBP1 is a critical component of the pre-initiation complex, facilitating the loading of essential replication factors onto chromatin.
-
DNA Damage Checkpoints: TopBP1 is a central mediator of the ATR-dependent checkpoint signaling pathway, which is activated in response to DNA replication stress and DNA double-strand breaks (DSBs).[1][4]
-
DNA Repair: TopBP1 participates in multiple DNA repair pathways, contributing to the maintenance of genomic stability.
-
Mitosis: Recent evidence has highlighted a crucial role for TopBP1 in ensuring proper chromosome segregation and preventing the transmission of DNA damage to daughter cells.[5]
This guide will delve into the specific roles of the individual and tandem BRCT domains of TopBP1 in these critical cell cycle events.
The Architectural and Functional Landscape of TopBP1 BRCT Domains
Human TopBP1 contains nine BRCT domains, designated BRCT0 through BRCT8. These domains often function in tandem pairs to recognize and bind to phosphorylated serine or threonine residues within specific sequence contexts on their target proteins. This phosphorylation-dependent interaction is a key mechanism for the dynamic regulation of TopBP1's function throughout the cell cycle.
BRCT Domain Organization and Binding Specificity
The BRCT domains of TopBP1 exhibit distinct binding specificities for their various interaction partners. The N-terminal region, comprising BRCT0, BRCT1, and BRCT2, forms a unique triple-BRCT domain structure.[6] BRCT1 and BRCT2, in particular, are crucial for binding to key cell cycle regulators. The central region of TopBP1 contains BRCT domains 3, 4, 5, and 6, while the C-terminal region houses the tandem BRCT7 and BRCT8 domains. Between BRCT6 and BRCT7 lies the critical ATR-activation domain (AAD).[7][8]
Quantitative Analysis of TopBP1 BRCT Domain Interactions
The precise orchestration of cell cycle events by TopBP1 is critically dependent on the affinity and specificity of its BRCT domains for their binding partners. Fluorescence polarization assays have been instrumental in quantifying these interactions, providing dissociation constants (Kd) that reflect the strength of the binding.
| TopBP1 BRCT Domain(s) | Interacting Protein | Phosphopeptide Sequence | Dissociation Constant (Kd) | Reference(s) |
| BRCT0/1/2 | 53BP1 | Centered on pThr670 | 1.5 ± 0.2 µM | [9] |
| BRCT0/1/2 (BRCT1 mutant) | 53BP1 | Centered on pThr670 | 1.0 ± 0.2 µM | [10] |
| BRCT1 | RAD9 | Centered on pSer387 | 2.1 µM | [11][12] |
| BRCT0/1/2 | Treslin | Centered on pS1001 | High Affinity | [11] |
| BRCT0/1/2 | RHNO1 | Centered on pT202 | High Affinity | [13][14] |
| BRCT1/2 | Mdb1 | Centered on pT113 | High Affinity | [12] |
Table 1: Summary of Quantitative Binding Affinities of TopBP1 BRCT Domains.
Signaling Pathways Governed by TopBP1 BRCT Domains
The scaffolding function of TopBP1's BRCT domains is central to the activation and regulation of key signaling pathways that control cell cycle progression and the DNA damage response.
The G1/S Checkpoint: A Collaborative Effort with 53BP1
In the G1 phase of the cell cycle, TopBP1 collaborates with 53BP1 to establish a robust DNA damage checkpoint, preventing cells with damaged DNA from entering S phase.[15] Following DNA double-strand breaks, 53BP1 is recruited to the damage sites. The tandem BRCT domains 4 and 5 of TopBP1 then interact with phosphorylated 53BP1, leading to the recruitment of TopBP1 to these sites.[15] This interaction is crucial for the subsequent recruitment and activation of the ATR kinase, which in turn phosphorylates downstream effectors to halt cell cycle progression.[9]
The S-Phase Checkpoint and DNA Replication Initiation
During S-phase, TopBP1 plays a dual role in both initiating DNA replication and activating the checkpoint in response to replication stress. The N-terminal BRCT domains of TopBP1 are critical for its role in replication initiation through their interaction with Treslin, a key replication initiation factor.[16] This interaction is regulated by cyclin-dependent kinase (CDK) phosphorylation of Treslin.
In response to replication stress, the RAD9-RAD1-HUS1 (9-1-1) clamp is loaded onto stalled replication forks. The phosphorylated C-terminal tail of RAD9 is then recognized by the BRCT1 domain of TopBP1, recruiting TopBP1 to the site of DNA damage.[11][12] This recruitment is a prerequisite for the activation of ATR by the TopBP1-AAD, leading to the phosphorylation of Chk1 and the stabilization of replication forks.[17]
TopBP1's Role in Mitosis
TopBP1's functions extend into mitosis, where it is crucial for resolving under-replicated DNA and preventing chromosome instability. TopBP1 forms distinct foci on mitotic chromosomes, particularly at fragile sites.[5] The recruitment of TopBP1 to these sites is dependent on its BRCT domains and is essential for the recruitment of other DNA repair factors, such as the SLX4 nuclease complex. Depletion of TopBP1 during mitosis leads to an increase in chromosome bridges and breaks, and the transmission of DNA damage to daughter cells in the subsequent G1 phase, often observed as 53BP1 nuclear bodies.[5][18]
Detailed Methodologies for Key Experiments
The following sections provide detailed overviews of the experimental protocols commonly used to investigate the function of TopBP1 BRCT domains.
Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners
Co-IP is a fundamental technique to identify proteins that interact with TopBP1 in a cellular context.
Objective: To determine if Protein X interacts with TopBP1 in vivo.
Methodology:
-
Cell Lysis:
-
Culture cells to an appropriate confluency (e.g., 80-90%).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for TopBP1 (or the protein of interest) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific for TopBP1 and the putative interacting protein (Protein X) via Western blotting.
-
Immunofluorescence to Visualize Subcellular Localization
Immunofluorescence microscopy is used to visualize the subcellular localization of TopBP1 and its co-localization with other proteins at specific cellular structures, such as DNA damage foci or mitotic chromosomes.
Objective: To visualize the localization of TopBP1 at DNA damage foci.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Induce DNA damage (e.g., by treating with ionizing radiation or hydroxyurea).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS to preserve cellular structures.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody specific for TopBP1.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescent signals using a fluorescence or confocal microscope.
-
Fluorescence Polarization (FP) Assay for Quantitative Binding Analysis
FP assays are a powerful tool for quantifying the interaction between a TopBP1 BRCT domain and a fluorescently labeled phosphopeptide ligand in solution.
Objective: To determine the dissociation constant (Kd) of the interaction between a TopBP1 BRCT domain and a phosphopeptide.
Methodology:
-
Reagent Preparation:
-
Purify the recombinant TopBP1 BRCT domain protein.
-
Synthesize and fluorescently label the phosphopeptide of interest.
-
-
Assay Setup:
-
In a multi-well plate, prepare a series of dilutions of the TopBP1 BRCT domain protein.
-
Add a constant, low concentration of the fluorescently labeled phosphopeptide to each well.
-
-
Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the TopBP1 BRCT domain concentration.
-
Fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
References
- 1. TopBP1 contains a transcriptional activation domain suppressed by two adjacent BRCT domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TopBP1: A BRCT-scaffold protein functioning in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DNA damage-regulated BRCT-containing protein, TopBP1, is required for cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TopBP1 is required at mitosis to reduce transmission of DNA damage to G1 daughter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of the Rad9-binding region of the DNA-damage checkpoint adaptor TopBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 11. BRCT domains of the DNA damage checkpoint proteins TOPBP1/Rad4 display distinct specificities for phosphopeptide ligands | eLife [elifesciences.org]
- 12. BRCT domains of the DNA damage checkpoint proteins TOPBP1/Rad4 display distinct specificities for phosphopeptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. TopBP1 functions with 53BP1 in the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TopBP1 utilises a bipartite GINS binding mode to support genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The TopBP1 Pathway: A Pivotal Hub in Cancer Progression and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase IIβ-binding protein 1 (TopBP1) has emerged as a critical multifaceted protein in the intricate network of cellular processes that govern genome stability. Its roles span DNA replication, DNA damage response (DDR), and transcriptional regulation, placing it at a central nexus of pathways frequently deregulated in cancer.[1] Overexpression of TopBP1 has been observed in a variety of human cancers and often correlates with poor prognosis, making it an attractive target for novel therapeutic interventions.[2][3] This technical guide provides a comprehensive overview of the TopBP1 pathway in cancer progression, with a focus on its signaling mechanisms, quantitative expression data, and detailed experimental protocols for its investigation.
Core Functions of TopBP1 in Cellular Homeostasis
TopBP1 is a large scaffold protein characterized by the presence of nine BRCA1 C-terminal (BRCT) domains, which are crucial for mediating protein-protein interactions.[4] Its primary functions include:
-
DNA Replication Initiation: TopBP1 is essential for the initiation of DNA replication, where it facilitates the loading of the Cdc45-MCM-GINS (CMG) helicase onto replication origins.[5]
-
DNA Damage Response (DDR): TopBP1 is a key activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central player in the response to replication stress and certain types of DNA damage.[1][6] Upon recruitment to sites of DNA damage, TopBP1's ATR activation domain (AAD) stimulates ATR kinase activity, leading to the phosphorylation of downstream targets like Chk1 and the initiation of cell cycle checkpoints.[7]
-
Transcriptional Regulation: TopBP1 can act as both a transcriptional co-activator and co-repressor, influencing the expression of genes involved in cell proliferation and apoptosis, notably through its interactions with E2F1 and p53.[2][4]
The TopBP1 Pathway in Cancer
The multifaceted nature of TopBP1's functions positions it as a critical player in tumorigenesis. Its deregulation can contribute to cancer progression through several mechanisms:
-
Sustained Proliferation: By promoting DNA replication and overriding cell cycle checkpoints, elevated TopBP1 levels can support the uncontrolled proliferation characteristic of cancer cells.
-
Evasion of Apoptosis: TopBP1 can suppress the pro-apoptotic functions of key tumor suppressors like p53 and E2F1, thereby promoting cell survival.[2]
-
Genome Instability: While crucial for maintaining genome integrity, aberrant TopBP1 activity or mutations can paradoxically contribute to genomic instability, a hallmark of cancer.[8]
-
Chemoresistance: Increased TopBP1 expression has been linked to resistance to certain DNA-damaging chemotherapeutic agents, as it enhances the cell's capacity to repair drug-induced DNA lesions.[9]
Data Presentation: TopBP1 in Human Cancers
Quantitative analysis of TopBP1 expression and genetic alterations across various cancer types underscores its significance in oncology.
Table 1: TopBP1 Protein and mRNA Expression in Human Cancers
| Cancer Type | TopBP1 Protein Expression | TopBP1 mRNA Expression | Clinical Significance | Reference(s) |
| Breast Cancer | Overexpressed in 58.2% (46/79) of primary tumors compared to 4.26% (2/47) in normal tissue.[6] Increased expression correlates with higher tumor grade.[3] | In hereditary breast cancer, mRNA levels were lower in poorly differentiated tumors, showing an inverse correlation with protein levels.[3] | High protein expression is associated with shorter patient survival (40 vs. 165 months, p=0.003).[6] | [6],[3] |
| Non-Small Cell Lung Cancer (NSCLC) | Positive expression in 57.4% of tumors.[6] | Data not available in the provided search results. | Negative TopBP1 expression is associated with better overall survival (median OS 36 vs. 23 months, p=0.012).[6] | [6] |
| Ovarian Cancer | Frequently overexpressed. | Data not available in the provided search results. | High expression is associated with poor prognosis. | [10] |
| Prostate Cancer | Overexpressed. | Data not available in the provided search results. | Promotes proliferation and suppresses apoptosis.[11] | [11] |
| Glioblastoma | Associated with changes in gene expression. | Data not available in the provided search results. | Implicated in tumor progression.[4] | [4] |
| Sarcomas | Associated with changes in gene expression. | Data not available in the provided search results. | Implicated in tumor progression.[4] | [4] |
Table 2: Frequency of TopBP1 Mutations in Human Cancers (COSMIC Database)
| Cancer Type | Mutation Type | Frequency | Reference(s) |
| Pan-Cancer Analysis (TCGA, ICGC, COSMIC) | Missense | ~79-87% of TopBP1 mutations | [2] |
| Frameshift | ~5-11% of TopBP1 mutations | [2] | |
| Nonsense | ~8-9% of TopBP1 mutations | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the TopBP1 pathway is crucial for understanding its role in cancer. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental procedures.
TopBP1-p53 Signaling Pathway
Caption: TopBP1 inhibits the tumor suppressor p53, preventing apoptosis and cell cycle arrest.
TopBP1 in the ATR-Chk1 DNA Damage Response Pathway
Caption: TopBP1 is a critical activator of the ATR-Chk1 signaling cascade in response to DNA damage.
Experimental Workflow: Co-Immunoprecipitation of TopBP1
Caption: A stepwise workflow for identifying proteins that interact with TopBP1 using co-immunoprecipitation.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of the TopBP1 pathway. The following protocols are synthesized from multiple sources to provide a comprehensive guide for key experiments.
Protocol 1: Co-Immunoprecipitation (Co-IP) of TopBP1 and Interacting Partners
Objective: To identify and validate protein-protein interactions with TopBP1 in vivo.
Materials:
-
Cell culture reagents
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TopBP1 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against putative interacting proteins
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10^7 cells and wash with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add 20-30 µl of a 50% slurry of Protein A/G beads and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-TopBP1 antibody or control IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add 30-50 µl of a 50% slurry of Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against TopBP1 and the suspected interacting protein.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for TopBP1
Objective: To determine the in vivo association of TopBP1 with specific DNA sequences (e.g., promoter regions).
Materials:
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., containing PIPES, IGEPAL, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors)
-
ChIP Dilution Buffer (e.g., containing SDS, Triton X-100, EDTA, Tris, NaCl)
-
Anti-TopBP1 antibody (ChIP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin (pre-blocked with salmon sperm DNA)
-
Wash Buffers (low salt, high salt, LiCl, and TE buffer)
-
Elution Buffer (e.g., SDS, NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control regions
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells and isolate nuclei according to standard protocols.
-
Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-TopBP1 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE wash buffers.
-
Elute the chromatin complexes from the beads with elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using qPCR with primers flanking the putative TopBP1 binding sites.
-
Protocol 3: siRNA-mediated Knockdown of TopBP1 and Functional Assays
Objective: To investigate the cellular consequences of TopBP1 depletion, such as effects on cell cycle progression and apoptosis.
Materials:
-
siRNA targeting TopBP1 and non-targeting control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Reagents for downstream assays (e.g., propidium iodide for cell cycle analysis, Annexin V/PI for apoptosis)
Procedure:
-
siRNA Transfection:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, and incubate for 20 minutes to form complexes.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm TopBP1 knockdown by Western blotting or qRT-PCR.
-
-
Functional Assays:
-
Cell Cycle Analysis: Harvest cells, fix in ethanol, and stain with propidium iodide. Analyze DNA content by flow cytometry.
-
Apoptosis Assay: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Protocol 4: In Vitro ATR Kinase Assay with TopBP1
Objective: To measure the ability of TopBP1 to directly activate the kinase activity of the ATR-ATRIP complex.
Materials:
-
Purified recombinant ATR-ATRIP complex
-
Purified recombinant TopBP1 (full-length or AAD fragment)
-
Kinase Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)
-
[γ-32P]ATP
-
Substrate protein (e.g., a fragment of Chk1)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Kinase Reaction Setup:
-
In a microfuge tube, combine the kinase buffer, purified ATR-ATRIP, and purified TopBP1.
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Initiation of Kinase Reaction:
-
Add the substrate protein and [γ-32P]ATP to initiate the reaction.
-
Incubate for 20-30 minutes at 30°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Conclusion and Future Directions
The TopBP1 pathway is a cornerstone of the DNA damage response and a critical regulator of cell cycle progression. Its frequent overexpression in cancer and its association with poor clinical outcomes highlight its potential as a valuable therapeutic target. The development of small molecule inhibitors that disrupt key interactions within the TopBP1 pathway, such as its binding to p53 or its activation of ATR, holds promise for novel cancer therapies. Further research is warranted to fully elucidate the context-dependent roles of TopBP1 in different tumor types and to identify patient populations most likely to benefit from TopBP1-targeted treatments. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this pivotal pathway and to accelerate the development of innovative cancer therapeutics.
References
- 1. COSMIC - Database Commons [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Expression of TopBP1 in hereditary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOPBP1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between BRCA1 and TopBP1 protein expression and clinical outcome of non-small cell lung cancer treated with platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The COSMIC (Catalogue of Somatic Mutations in Cancer) database and website - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Prognostic Value of Circulating Tumor DNA in Ovarian Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TOPBP1 DNA topoisomerase II binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Pan-Cancer Analysis of TCGA Data Revealed Promising Reference Genes for qPCR Normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Guardian of the Genome: A Technical Guide to Targeting TopBP1
A comprehensive examination of TopBP1 function and the landscape of its chemical probes for researchers, scientists, and drug development professionals.
Executive Summary
Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein at the heart of the DNA damage response (DDR), playing indispensable roles in DNA replication, cell cycle checkpoint control, and DNA repair.[1] Its multifaceted functions and overexpression in various cancers have spotlighted TopBP1 as a promising therapeutic target.[2] While a specific chemical probe designated "TopBP1-IN-1" is not documented in publicly available scientific literature, this guide will delve into the core functions of TopBP1 and explore known small-molecule inhibitors that serve as chemical probes to dissect its complex roles. We will examine the mechanism of action of these probes, present available quantitative data, and provide illustrative experimental workflows and signaling pathway diagrams to facilitate further research and drug development efforts targeting this key genomic guardian.
TopBP1: A Master Regulator of Genomic Integrity
TopBP1 is a large protein characterized by multiple BRCA1 C-terminus (BRCT) domains, which are crucial for mediating protein-protein interactions.[1][3] It functions as a central hub in the DDR, orchestrating a variety of cellular processes to maintain genomic stability.
Key Functions of TopBP1:
-
ATR Activation: TopBP1 is a primary activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the S-phase checkpoint and replication fork stabilization.[2][4] This activation is crucial for the cellular response to DNA replication stress.[5] The ATR activation domain (AAD) of TopBP1 is essential for this process.[6]
-
DNA Replication: TopBP1 is involved in the initiation of DNA replication by interacting with components of the pre-initiation complex.[1][7] It helps recruit essential replication factors to the origins of replication.[8]
-
Cell Cycle Control: TopBP1 plays a vital role in cell cycle checkpoints, particularly the G1/S and G2/M transitions, preventing cells with damaged DNA from progressing through the cell cycle.[1][9]
-
DNA Repair: TopBP1 participates in various DNA repair pathways, including homologous recombination, by interacting with key repair factors like RAD51 and BLM.[10][11]
-
Transcriptional Regulation: TopBP1 can regulate gene transcription through interactions with transcription factors such as E2F1 and Miz1.[1][12]
The ATR Signaling Pathway: A Core Function of TopBP1
A critical function of TopBP1 is its role in activating the ATR checkpoint kinase in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair.[13]
Simplified ATR Activation Pathway:
-
Damage Recognition: Replication stress leads to the formation of ssDNA, which is rapidly coated by Replication Protein A (RPA).
-
ATR-ATRIP Recruitment: The ATR-ATRIP complex is recruited to the RPA-coated ssDNA.
-
9-1-1 Clamp Loading: The Rad17-RFC complex loads the 9-1-1 (Rad9-Rad1-Hus1) checkpoint clamp onto the DNA.
-
TopBP1 Recruitment: TopBP1 is recruited to the site of damage through its interaction with the phosphorylated Rad9 subunit of the 9-1-1 complex.[13]
-
ATR Activation: The AAD of TopBP1 then directly interacts with and activates the kinase activity of ATR.[5][6]
-
Downstream Signaling: Activated ATR phosphorylates a multitude of downstream targets, including Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5]
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TopBP1-mediated DNA processing during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TopBP1 assembles nuclear condensates to switch on ATR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How ATR turns on: TopBP1 goes on ATRIP with ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATRIP from TopBP1 to ATR—in vitro activation of a DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TopBP1 functions with 53BP1 in the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOPBP1 DNA topoisomerase II binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of p53 by TopBP1: a Potential Mechanism for p53 Inactivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Upstream Regulators of TopBP1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase IIβ-binding protein 1 (TopBP1) is a crucial scaffold protein that plays a central role in maintaining genomic integrity. Its functions are integral to several fundamental cellular processes, including DNA replication, DNA damage response (DDR), and cell cycle regulation.[1] TopBP1's activity is tightly controlled by a network of upstream regulators that ensure its timely and localized action. This technical guide provides an in-depth overview of the core upstream regulators of TopBP1 activity, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts targeting this critical protein.
Upstream Regulators of TopBP1 in the DNA Damage Response
TopBP1 is a key activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage checkpoint.[1] This activation is a critical step in the cellular response to DNA single-strand breaks and replication stress. The primary upstream regulators in this pathway are the 9-1-1 complex and the Rad17 clamp loader.
The 9-1-1 Complex and Rad17
The 9-1-1 complex, a heterotrimer of Rad9, Rad1, and Hus1, is a PCNA-like clamp that is loaded onto DNA at the junctions of single-stranded and double-stranded DNA by the Rad17-RFC clamp loader.[2] The interaction between TopBP1 and the 9-1-1 complex is a prerequisite for ATR activation.
The recruitment of TopBP1 to sites of DNA damage is mediated by a direct interaction between the N-terminal BRCT domains 1 and 2 of TopBP1 and a constitutively phosphorylated serine residue on the C-terminal tail of Rad9 (Ser373 in Xenopus laevis and Ser387 in human Rad9).[2][3] Rad17, in addition to loading the 9-1-1 clamp, also facilitates the interaction between 9-1-1 and TopBP1.[2] Studies in Xenopus egg extracts have shown that ATP binding by Rad17 is essential for the association of 9-1-1 with TopBP1.[2]
ATM Kinase
In response to double-strand breaks (DSBs), the Ataxia-Telangiectasia Mutated (ATM) kinase can also act as an upstream regulator of TopBP1. ATM phosphorylates TopBP1 on Serine 1131, which significantly enhances the association of TopBP1 with ATR.[4][5] This provides a mechanism for ATR activation in response to DSBs, linking the two major DNA damage response kinases.
Signaling Pathway for TopBP1-Mediated ATR Activation
The following diagram illustrates the signaling cascade leading to TopBP1-mediated ATR activation in response to DNA damage.
Upstream Regulators of TopBP1 in DNA Replication
TopBP1 is also essential for the initiation of DNA replication.[6] In this context, its activity is regulated by Cyclin-Dependent Kinase (CDK) and its interaction with the protein Treslin.
Treslin and CDK
Treslin (also known as TICRR) is a key scaffolding protein in DNA replication initiation.[6] The interaction between Treslin and TopBP1 is a critical, conserved step in the loading of the Cdc45-MCM-GINS (CMG) helicase at replication origins.[6] This interaction is cell cycle-regulated and depends on the phosphorylation of Treslin by CDK.[6][7] Specifically, CDK phosphorylates Treslin on two conserved residues, T969 and S1001, which then allows Treslin to bind to the N-terminal BRCT repeats of TopBP1.[6]
The interaction between Treslin and TopBP1 is maximal at a specific concentration of Cyclin A-Cdk2, and this level of kinase activity is consistent with that required for maximal DNA replication.[7]
Signaling Pathway for TopBP1 in DNA Replication Initiation
The diagram below outlines the role of TopBP1 and its upstream regulators in the initiation of DNA replication.
Post-Translational Modifications of TopBP1
The activity of TopBP1 is further regulated by various post-translational modifications, primarily phosphorylation.
-
Phosphorylation by ATM and ATR: As mentioned, ATM phosphorylates TopBP1 at Ser1131 in response to DSBs.[4][5] ATR also phosphorylates TopBP1, which is important for its checkpoint function.[8]
-
Phosphorylation by Akt/PKB: The kinase Akt (also known as PKB) phosphorylates TopBP1 at Serine 1159.[9][10] This phosphorylation induces the oligomerization of TopBP1 through its seventh and eighth BRCT domains, which is crucial for its interaction with and repression of the transcription factor E2F1, thereby inhibiting apoptosis.[9][10]
Quantitative Data on TopBP1 Regulation
The following tables summarize the available quantitative and semi-quantitative data on the regulation of TopBP1 activity.
| Interaction | Regulator(s) | Quantitative/Semi-quantitative Data | Cell/System | Reference(s) |
| TopBP1 foci formation | Aphidicolin (replication stress) | 12-fold increase in TopBP1 at chromosome gaps/breaks. | HeLa cells | [11] |
| ATR Kinase Activity | TopBP1 fragments | Full-length TopBP1 is the most efficient activator. Fragments containing the ATR-activating domain (AAD) are sufficient for activation. | In vitro kinase assay | [1][12] |
| Treslin-TopBP1 Interaction | Cyclin A-Cdk2 | Interaction is maximal at 10 nM Cyclin A. | Xenopus egg extracts | [7] |
| E2F1 Transcriptional Activity | TopBP1 | TopBP1 represses E2F1 transcriptional activity in a dose-dependent manner. | 293T and REF52 cells | [13][14] |
| Post-Translational Modification | Kinase | Site(s) | Effect | Reference(s) |
| Phosphorylation | ATM | Ser1131 | Enhances association with ATR. | [4][5] |
| Phosphorylation | Akt/PKB | Ser1159 | Induces oligomerization and interaction with E2F1. | [9][10] |
| Phosphorylation | CDK | (On Treslin: T969, S1001) | Enables Treslin interaction with TopBP1. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Co-Immunoprecipitation (Co-IP) of TopBP1 and Interacting Partners
This protocol is adapted for the study of TopBP1 interactions, such as with Rad9 or Treslin.[15][16]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing:
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and collect the pre-cleared lysate.
3. Immunoprecipitation:
-
Add the primary antibody against the "bait" protein (e.g., anti-TopBP1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C.
4. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration).
5. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" (TopBP1) and putative "prey" proteins (e.g., Rad9, Treslin).
In Vitro ATR Kinase Assay with TopBP1
This protocol is based on methods used to demonstrate TopBP1's direct activation of ATR.[1][17]
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine purified ATR-ATRIP complex (e.g., 0.4 nM) and purified TopBP1 or its fragments (e.g., 1-160 nM).
-
Add the substrate, such as a purified Chk1 fragment (e.g., 10 nM).
2. Kinase Reaction:
-
Initiate the reaction by adding ATP (e.g., 100 µM) containing [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
3. Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the phosphorylation of the substrate (Chk1) by autoradiography or by Western blotting with a phospho-specific antibody (e.g., anti-phospho-Chk1 S345).
Chromatin Immunoprecipitation (ChIP) for TopBP1
This protocol provides a general framework for studying the association of TopBP1 with specific DNA regions.[18][19][20]
1. Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-TopBP1 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
6. Analysis:
-
Quantify the amount of specific DNA sequences associated with TopBP1 using quantitative PCR (qPCR) with primers for target and control regions.
Conclusion
The activity of TopBP1 is meticulously orchestrated by a network of upstream regulators that converge on this critical scaffold protein to control its function in DNA replication and the DNA damage response. The 9-1-1 complex, Rad17, ATM, Treslin, and CDK, along with post-translational modifications, ensure that TopBP1 is activated at the right time and place to maintain genomic stability. The quantitative data, though often semi-quantitative, provides valuable insights into the dynamics of these regulatory interactions. The detailed experimental protocols provided herein serve as a foundation for further investigation into the intricate mechanisms governing TopBP1 activity. A thorough understanding of these upstream regulatory pathways is paramount for the development of novel therapeutic strategies that target the vulnerabilities of cancer cells dependent on the DNA damage response and replication machinery.
References
- 1. Cooperative activation of the ATR checkpoint kinase by TopBP1 and damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. TopBP1 and DNA polymerase-α directly recruit the 9-1-1 complex to stalled DNA replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ataxia-telangiectasia mutated (ATM)-dependent activation of ATR occurs through phosphorylation of TopBP1 by ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ataxia-telangiectasia Mutated (ATM)-dependent Activation of ATR Occurs through Phosphorylation of TopBP1 by ATM [authors.library.caltech.edu]
- 6. DNA replication: Mammalian Treslin-TopBP1 interaction mirrors yeast Sld3-Dpb11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of TopBP1 oligomerization by Akt/PKB for cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. TopBP1 is required at mitosis to reduce transmission of DNA damage to G1 daughter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of E2F1 by BRCT Domain-Containing Protein TopBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TopBP1 recruits Brg1/Brm to repress E2F1-induced apoptosis, a novel pRb-independent and E2F1-specific control for cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treslin Collaborates with TopBP1 in Triggering the Initiation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rad17 Plays a Central Role in Establishment of the Interaction between TopBP1 and the Rad9-Hus1-Rad1 Complex at Stalled Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 19. protocols.io [protocols.io]
- 20. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Targets of TopBP1 Inhibition
Executive Summary: Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein that plays a central role in maintaining genomic integrity through its functions in DNA replication, DNA damage response (DDR), and cell cycle checkpoint control.[1][2] Its importance in these pathways, which are often dysregulated in cancer, has made TopBP1 an attractive therapeutic target. TopBP1 inhibition, typically achieved by disrupting key protein-protein interactions via its BRCT domains, leads to a cascade of downstream effects.[3][4][5] This guide provides an in-depth examination of the core molecular consequences of TopBP1 inhibition, focusing on its impact on the ATR-Chk1 signaling axis, homologous recombination repair, cell cycle regulation, and key oncogenic pathways such as MYC and p53. Furthermore, we explore the profound therapeutic implication of these effects: the induction of synthetic lethality when combined with PARP inhibitors, presenting a promising strategy for cancer treatment.[1][6] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms downstream of TopBP1 inhibition.
Introduction to TopBP1
TopBP1 is a large, multifunctional protein characterized by the presence of nine BRCA1 C-terminus (BRCT) domains, which are crucial for mediating its interactions with a host of other proteins.[1] It acts as a molecular scaffold, orchestrating cellular responses to DNA damage and replication stress.[7] A primary and well-established function of TopBP1 is its role as a direct activator of the Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) kinase, a master regulator of the DNA damage response.[1][8] Upon recruitment to sites of DNA damage or stalled replication forks, TopBP1, through its ATR Activation Domain (AAD), stimulates ATR kinase activity, initiating a signaling cascade to arrest the cell cycle and promote DNA repair.[2][3][8]
Mechanisms of TopBP1 Inhibition
Therapeutic strategies to inhibit TopBP1 functionality do not target an enzymatic activity but rather aim to disrupt its critical scaffolding functions. This is primarily achieved through small-molecule inhibitors that target specific BRCT domains, preventing essential protein-protein interactions.[4][5]
-
Targeting the BRCT7/8 Domains: This is a prominent strategy, as these domains are crucial for interactions with key proteins like the kinase PLK1 (essential for DNA repair), the transcription factor E2F1, mutant p53, and the MYC-inhibitor MIZ1.[4][5][9] The small-molecule inhibitor 5D4 was specifically developed to target this region.[4][5]
-
Targeting the ATR Activation Domain (AAD): Inhibiting the interaction between TopBP1's AAD and the ATR-ATRIP complex directly suppresses the activation of the entire ATR signaling pathway.[3]
Core Downstream Signaling Pathways Affected by TopBP1 Inhibition
Disruption of the ATR-Chk1 Signaling Axis
The most immediate downstream consequence of TopBP1 inhibition is the crippling of the ATR-Chk1 signaling pathway. In a canonical response to replication stress, TopBP1 is recruited to stalled forks where it activates ATR.[3] Activated ATR then phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1).[10] Phosphorylated Chk1 (pChk1) is the primary effector that enforces cell cycle arrest, allowing time for repair.[10]
Inhibition of TopBP1 prevents the stimulation of ATR kinase activity, leading to a significant reduction in Chk1 phosphorylation.[8][11] This failure to activate Chk1 compromises the S-phase checkpoint, leading to increased genomic instability in rapidly dividing cancer cells.[3][12]
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation-dependent assembly of DNA damage response systems and the central roles of TOPBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. An Essential Function for the ATR-Activation-Domain (AAD) of TopBP1 in Mouse Development and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of TopBP1-IN-1 on the ATR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway is a cornerstone of the DNA damage response (DDR), a crucial network that safeguards genomic integrity. Central to this pathway is the scaffold and activator protein, Topoisomerase II-binding protein 1 (TopBP1). TopBP1's interaction with ATR is a critical node for the activation of downstream checkpoint signaling, making it an attractive target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of a small molecule inhibitor, TopBP1-IN-1, and its effects on the ATR signaling cascade. While the precise chemical identity of the commercially available "this compound" is not definitively disclosed in the public domain, its mechanism of action aligns with that of a well-characterized inhibitor, Cpd 2H3, which targets the BRCT7/8 domains of TopBP1. This guide will synthesize the available data on this class of inhibitors to provide a detailed understanding of their biological impact.
Core Concepts: TopBP1's Role in ATR Activation
Under conditions of DNA replication stress, such as stalled replication forks, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This serves as a platform for the recruitment of the ATR-ATRIP complex. However, the kinase activity of ATR remains low until it is fully activated by TopBP1. TopBP1 is recruited to sites of DNA damage and replication stress where it directly interacts with and stimulates the kinase activity of ATR. This activation is mediated by the ATR-activating domain (AAD) of TopBP1. The activated ATR then phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.
This compound: Mechanism of Action
This compound and its analogs, such as Cpd 2H3, are small molecule inhibitors designed to disrupt the function of TopBP1. These inhibitors specifically target the tandem BRCA1 C-terminal (BRCT) domains 7 and 8 of TopBP1. These domains are crucial for mediating protein-protein interactions, including the interaction of TopBP1 with a phosphorylated serine residue (pS1159) within its own structure, an interaction important for its oligomerization and regulation. By binding to this pocket within the BRCT7/8 domains, this compound allosterically inhibits the ability of TopBP1 to effectively activate ATR. This disruption of the TopBP1-ATR axis is the primary mechanism through which this compound exerts its effects on the ATR signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data available for TopBP1 inhibitors that target the BRCT7/8 domains.
| Inhibitor | Assay | Target | IC50 | Reference |
| Cpd 2H3 | In vitro binding assay | TopBP1-BRCT7/8 binding to pS1159-TopBP1 phosphopeptide | 20 nM | [1] |
| Cell Line | Treatment | Assay | Endpoint | Result | Reference |
| MDAH-2774 (ovarian cancer) | Cpd 2H3 | Trypan Blue Exclusion | Cell Death | Significant increase in dead cells at 24h | [1] |
| TOV-112D (ovarian cancer) | Cpd 2H3 | Trypan Blue Exclusion | Cell Death | Significant increase in dead cells at 24h | [1] |
| MDA-MB-468 (breast cancer) | Cpd 2H3 | MTT Assay | Cell Viability | Dose-dependent decrease in cell viability at 48h | [1] |
| MDAH-2774, TOV-112D, MDA-MB-468 | Cpd 2H3 | Caspase-Glo® 3/7 Assay | Apoptosis | Significant increase in active caspase-3/7 at 20h | [1] |
| TOV-112D | Cpd 2H3 | Clonogenic Survival Assay | Colony Formation | Inhibition of clonogenic survival | [1] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and the Effect of this compound
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing Chk1 Phosphorylation by Western Blot
Caption: Standard workflow for analyzing Chk1 phosphorylation via Western blot.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or Cpd 2H3) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Chk1 Phosphorylation
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with this compound for a specified time, potentially in combination with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR signaling. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of phosphorylated Chk1 to total Chk1.
Co-Immunoprecipitation of TopBP1 and ATR
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., NETN buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-TopBP1 antibody or a control IgG overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ATR and TopBP1 to detect the co-immunoprecipitation.
Conclusion and Future Directions
This compound represents a promising class of targeted therapies that disrupt the ATR signaling pathway at a critical activation step. By inhibiting the function of TopBP1, these small molecules can compromise the DNA damage response in cancer cells, potentially sensitizing them to other DNA-damaging agents like PARP inhibitors. The available data, primarily from studies on Cpd 2H3, demonstrate potent in vitro activity in disrupting TopBP1 interactions and inducing cancer cell death.
Future research should focus on several key areas. Firstly, a definitive confirmation of the chemical identity of commercially available "this compound" is necessary. Secondly, more extensive quantitative studies are required to fully elucidate the impact of these inhibitors on the phosphorylation of a broader range of ATR substrates in a variety of cellular contexts. Finally, further preclinical and clinical investigations are warranted to explore the therapeutic potential of TopBP1 inhibitors, both as monotherapies and in combination with existing cancer treatments. This in-depth understanding will be crucial for the successful translation of TopBP1-targeted therapies into clinical practice.
References
Cellular Consequences of TopBP1 Inhibition: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Critical Role of Topoisomerase IIβ-Binding Protein 1 in Genome Integrity and Its Potential as a Therapeutic Target
Topoisomerase IIβ-binding protein 1 (TopBP1) has emerged as a crucial regulator of genomic stability, playing a multifaceted role in DNA replication, DNA damage response (DDR), and cell cycle control. Its central position in these fundamental cellular processes makes it a compelling target for therapeutic intervention, particularly in the context of cancer. This technical guide provides a comprehensive overview of the cellular consequences of inhibiting TopBP1, detailing its molecular functions, the effects of its disruption, and the methodologies used to study these phenomena.
Core Functions of TopBP1: A Nodal Point in Cellular Signaling
TopBP1 is a large scaffold protein characterized by the presence of multiple BRCA1 C-terminus (BRCT) domains, which are critical for mediating protein-protein interactions. Its functions are integral to maintaining genome integrity, particularly in response to DNA damage and replication stress.
1.1. DNA Damage Response and ATR Activation:
TopBP1 is a key activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response.[1][2][3] In response to single-stranded DNA (ssDNA) generated at stalled replication forks or during DNA repair, ATR is recruited to the site of damage. TopBP1, through its ATR-activating domain (AAD), then directly interacts with the ATR-ATRIP complex, stimulating its kinase activity.[1][2][3] This activation initiates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the checkpoint kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, DNA repair, and, in some cases, apoptosis.[4]
1.2. Cell Cycle Checkpoint Control:
TopBP1 plays a critical role in both the S-phase and G1 DNA damage checkpoints. In S-phase, its activation of ATR is essential for stabilizing stalled replication forks and preventing their collapse into double-strand breaks (DSBs).[5] In the G1 phase, TopBP1 collaborates with 53BP1 to mediate the G1 DNA damage checkpoint, preventing cells with damaged DNA from entering S-phase.[6] This interaction is dependent on the phosphorylation of 53BP1 and is mediated by the BRCT domains of TopBP1.
1.3. Homologous Recombination and PARP Inhibitor Sensitivity:
Recent studies have highlighted a critical role for TopBP1 in homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks. TopBP1 is required for the efficient recruitment of RAD51, a key recombinase, to sites of DNA damage.[7][8] Mechanistically, TopBP1 interacts with PLK1 (Polo-like kinase 1) to promote the phosphorylation of RAD51, a crucial step for its loading onto chromatin.[8] The depletion of TopBP1 abrogates RAD51 foci formation, leading to a defective HR pathway.[7][8] This HR deficiency sensitizes cancer cells to poly(ADP-ribose) polymerase (PARP) inhibitors, creating a synthetic lethal interaction.[8][9]
Quantitative Effects of TopBP1 Inhibition
The inhibition of TopBP1, either through small molecules or genetic approaches like siRNA, leads to a range of quantifiable cellular consequences. These effects underscore the protein's critical role in maintaining genomic stability and cell viability, particularly in cancer cells which often exhibit a high degree of replication stress.
Table 1: Efficacy of Small Molecule Inhibitors Targeting TopBP1
| Inhibitor | Target | Cell Line | IC50 | Reference |
| 5D4 | TopBP1 BRCT7/8 domains | MDA-MB-468 | 0.2 µM | [9] |
Table 2: Cellular Phenotypes Associated with TopBP1 Inhibition
| Method of Inhibition | Cell Line | Phenotype | Quantitative Measurement | Reference |
| siRNA | U2OS | Reduced RAD51 Foci Formation | Statistically significant reduction in RAD51 IRIF at 2, 4, 10, and 15 hours post-IR. | [7] |
| CalAM (4 µM) | U2OS | Reduced RAD51 Foci Formation | Significant reduction in RAD51 IRIF after 2h and complete inhibition after 16h of pretreatment. | [7] |
| 5D4 (5 µM) | Various breast and ovarian cancer cell lines | Induction of Apoptosis | Significant increase in Caspase-3/7 activity after 18-22 hours of treatment. | [9] |
| siRNA | HCT116 | G2/M Arrest | Data not explicitly quantified in a table in the provided search results, but described as a significant accumulation of cells with 4N DNA content. | |
| siRNA | Various | Reduced Chk1 Phosphorylation | Described as a consequence of TopBP1 depletion, but specific quantitative data in a tabular format is not readily available in the provided search results. | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures related to TopBP1 is crucial for a deeper understanding of its function and the consequences of its inhibition.
Caption: TopBP1 activates the ATR-ATRIP complex at sites of DNA damage, initiating a downstream signaling cascade.
Caption: TopBP1 facilitates RAD51 phosphorylation and recruitment, a critical step in homologous recombination.
Caption: A generalized workflow for the immunoprecipitation of TopBP1 to identify interacting proteins.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the cellular consequences of TopBP1 inhibition.
4.1. Immunoprecipitation of TopBP1
This protocol is designed to isolate TopBP1 and its interacting partners from cell lysates.
-
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergents (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Primary Antibody: Rabbit anti-TopBP1 antibody (e.g., Abcam ab2402).
-
Control IgG: Rabbit IgG.
-
Protein A/G magnetic beads.
-
-
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-TopBP1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with Wash Buffer.
-
Elute the protein complexes by boiling the beads in Elution Buffer.
-
Analyze the eluate by Western blotting using antibodies against TopBP1 and putative interacting partners.
-
4.2. Chromatin Immunoprecipitation (ChIP) for TopBP1
This protocol is used to identify the genomic regions where TopBP1 is bound.
-
Reagents:
-
Formaldehyde (1% final concentration for crosslinking).
-
Glycine (to quench crosslinking).
-
ChIP Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors.
-
ChIP Dilution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors.
-
Wash Buffers: A series of buffers with increasing stringency (e.g., low salt, high salt, LiCl wash buffers).
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
Ethanol.
-
Anti-TopBP1 antibody for ChIP (ensure it is validated for this application).
-
-
Procedure:
-
Crosslink proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
Perform immunoprecipitation with the anti-TopBP1 antibody as described in the IP protocol, using ChIP Lysis and Dilution buffers.
-
Wash the immunoprecipitated complexes with a series of stringent wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).
-
4.3. DNA Fiber Assay for Replication Fork Dynamics
This assay allows for the visualization and quantification of DNA replication at the single-molecule level.
-
Reagents:
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU).
-
Spreading Buffer: 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS.
-
Fixative: 3:1 Methanol:Acetic Acid.
-
HCl (2.5 M).
-
Blocking Buffer: PBS with 5% BSA and 0.1% Tween-20.
-
Primary Antibodies: Rat anti-BrdU (for CldU) and Mouse anti-BrdU (for IdU).
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies.
-
-
Procedure:
-
Sequentially pulse-label cells with CldU and IdU.
-
Harvest the cells and resuspend in PBS.
-
Lyse a small number of cells in Spreading Buffer on a glass slide.
-
Tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with Methanol:Acetic Acid.
-
Denature the DNA with HCl.
-
Block the slides and perform immunofluorescence staining for CldU and IdU.
-
Visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed and analyze origin firing events.[10][11]
-
4.4. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
Ethanol (70%, ice-cold for fixation).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
-
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate the cell populations based on their DNA content to quantify the percentage of cells in G1, S, and G2/M phases.
-
Conclusion and Future Directions
The inhibition of TopBP1 presents a promising strategy for cancer therapy, particularly in combination with DNA damaging agents and PARP inhibitors. The cellular consequences of TopBP1 inhibition are profound, leading to compromised DNA damage response, defective homologous recombination, and cell cycle dysregulation, ultimately resulting in increased apoptosis and sensitization to therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of TopBP1 and to evaluate the efficacy of novel TopBP1 inhibitors. Future research should focus on elucidating the precise molecular mechanisms underlying the synthetic lethal interactions involving TopBP1 and on developing highly specific and potent TopBP1 inhibitors for clinical translation. A deeper understanding of the context-dependent functions of TopBP1 in different tumor types will be crucial for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How ATR turns on: TopBP1 goes on ATRIP with ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TopBP1 activates the ATR-ATRIP complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 7. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
TopBP1: A Master Scaffold Orchestrating the DNA Damage Response
An In-depth Technical Guide on the Core Interactions of TopBP1 with DNA Repair Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topoisomerase IIβ-binding protein 1 (TopBP1) has emerged as a critical scaffold protein in the intricate network of DNA damage response (DDR) pathways. Its multifaceted role extends from initiating DNA replication to activating checkpoint signaling and directly participating in various DNA repair mechanisms. This technical guide provides a comprehensive overview of the core interactions of TopBP1 with key DNA repair proteins, focusing on its function in ATR-Chk1 signaling, homologous recombination (HR), and its interplay with the 9-1-1 complex. We present a synthesis of current knowledge, including quantitative interaction data, detailed experimental methodologies, and visual representations of the signaling and experimental workflows to serve as a valuable resource for researchers and professionals in the field of DNA repair and drug development.
Introduction: TopBP1 as a Central Hub in DNA Repair
TopBP1 is a large, evolutionarily conserved protein characterized by the presence of multiple BRCA1 C-terminus (BRCT) domains.[1][2] These domains are phosphopeptide-binding modules that mediate a vast network of protein-protein interactions, positioning TopBP1 as a central organizer of the cellular response to DNA damage.[3][4] Its functions are crucial for maintaining genomic integrity, and dysregulation of TopBP1 has been implicated in various cancers.[2][5] This guide delves into the specific molecular interactions that underpin TopBP1's critical roles in DNA repair.
The Architectural Core: TopBP1 Domains and Their Interacting Partners
The modular structure of TopBP1, featuring nine BRCT domains and an ATR activation domain (AAD), dictates its interaction landscape.[1][2] The BRCT domains are not functionally redundant; instead, they exhibit distinct specificities for various binding partners, often in a phosphorylation-dependent manner.[3]
Table 1: Key Interaction Domains of Human TopBP1 and Their Binding Partners in DNA Repair
| TopBP1 Domain(s) | Interacting Protein(s) | DNA Repair Pathway(s) |
| BRCT 0/1/2 | Rad9 (of the 9-1-1 complex)[2][6], NBS1 (of the MRN complex)[7], RHNO1[3][8] | ATR-Chk1 Signaling, Homologous Recombination |
| BRCT 4/5 | 53BP1[9][10][11], MDC1[11], BLM[12] | Homologous Recombination, G1 DNA Damage Checkpoint |
| BRCT 6 | Cdc45[13][14] | DNA Replication, DNA Damage Response |
| BRCT 7/8 | Self-oligomerization[2], BACH1 (FANCJ)[15] | ATR-Chk1 Signaling, Homologous Recombination |
| ATR Activation Domain (AAD) | ATR[2][16] | ATR-Chk1 Signaling |
Quantitative Analysis of TopBP1 Interactions
Understanding the affinity and stability of TopBP1's interactions with its partners is crucial for dissecting their functional significance. While comprehensive quantitative data for all interactions is not available, studies have begun to elucidate the biophysical parameters of these associations.
Table 2: Quantitative Data on TopBP1 Protein-Protein Interactions
| Interacting Pair | Method | Affinity (Kd) / Stoichiometry | Reference |
| TopBP1 BRCT4/5 - 53BP1 phosphopeptide | Isothermal Titration Calorimetry (ITC) | Kd = 1.2 µM | [17] |
| TopBP1 BRCT0/1/2 - Rad9 phosphopeptide | Isothermal Titration Calorimetry (ITC) | Kd = 0.5 µM | [17] |
| RHINO - 9-1-1 complex | Size Exclusion Chromatography | Stable heterotetrameric complex | [18] |
TopBP1 in Core DNA Repair Pathways
ATR-Chk1 Signaling Activation
TopBP1 is an indispensable activator of the ATR kinase, a master regulator of the response to replication stress and single-stranded DNA (ssDNA) breaks.[5][19] The activation cascade involves a series of coordinated protein recruitment and interaction events at the site of DNA damage.
Following DNA damage, the 9-1-1 complex (comprising Rad9, Rad1, and Hus1) is loaded onto DNA by the Rad17-RFC clamp loader.[6][20] The phosphorylated C-terminal tail of Rad9 then serves as a docking site for the BRCT0/1/2 domains of TopBP1.[2][6] This interaction is critical for the recruitment of TopBP1 to the damaged chromatin. Subsequently, the ATR activation domain (AAD) of TopBP1 directly engages and activates the ATR kinase, which is already localized to the damage site through its interaction with ATRIP-RPA-coated ssDNA.[2][16] Recently, the protein RHINO has been identified as a factor that independently binds both the 9-1-1 complex and TopBP1, further facilitating the full activation of ATR.[8][18]
Homologous Recombination (HR)
TopBP1 plays a multifaceted and conserved role in homologous recombination, a high-fidelity DNA double-strand break (DSB) repair pathway.[9][10] It functions as a scaffold to coordinate the activities of both pro- and anti-recombinogenic factors, ensuring a balanced and timely repair process.[9]
TopBP1 interacts with key HR proteins, including BRCA1, 53BP1, and the MRN complex (Mre11-Rad50-Nbs1).[12] The interaction with 53BP1, an anti-resection factor, is mediated by the BRCT4/5 domains of TopBP1 and is crucial for the G1 DNA damage checkpoint.[11][17][21] Conversely, TopBP1 also associates with pro-resection factors like BRCA1, suggesting a role in promoting HR.[9] Furthermore, TopBP1 is required for the efficient loading of the RAD51 recombinase onto ssDNA, a critical step in HR.[12] This intricate network of interactions allows TopBP1 to modulate the extent of DNA end resection, a key determinant in the choice between HR and the more error-prone non-homologous end joining (NHEJ) pathway.
Key Experimental Protocols
The study of TopBP1 interactions relies on a variety of molecular biology techniques. Below are generalized protocols for three fundamental assays.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
This method is used to determine if two proteins interact within a cell.
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-TopBP1) to the pre-cleared lysate and incubate to allow the antibody to bind its target.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative "prey" protein (e.g., anti-Rad9) to detect its presence.
Yeast Two-Hybrid (Y2H) Assay for Binary Interaction Screening
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[22][23][24][25]
-
Vector Construction: Clone the cDNA of the "bait" protein (e.g., TopBP1) into a vector that fuses it to a DNA-binding domain (DBD). Clone the cDNA of the "prey" protein or a cDNA library into a vector that fuses it to a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow.
-
Reporter Gene Assay: Further confirm positive interactions by assaying for the expression of a colorimetric reporter gene (e.g., lacZ, leading to blue colonies on X-gal plates).
-
Validation: Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein. The interaction should then be validated by independent methods like Co-IP.
In Vitro Binding Assay (GST Pull-Down)
This assay determines if two proteins interact directly, without the influence of other cellular factors.[26]
-
Protein Expression and Purification: Express the "bait" protein as a fusion with Glutathione S-transferase (GST) in bacteria and purify it on glutathione-sepharose beads. Express the "prey" protein, often radiolabeled with ³⁵S-methionine via in vitro transcription/translation.
-
Binding Reaction: Incubate the purified GST-bait protein (bound to beads) with the in vitro translated prey protein in a suitable binding buffer.
-
Washing: Wash the beads extensively to remove unbound prey protein.
-
Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and autoradiography to detect the presence of the radiolabeled prey protein. A control reaction with GST alone should be performed to ensure the interaction is specific to the bait protein.
Conclusion and Future Directions
TopBP1's role as a master scaffold protein is fundamental to the integrity of the DNA damage response. Its intricate network of interactions, orchestrated by its BRCT domains, ensures the timely and appropriate activation of checkpoint signaling and the coordination of various DNA repair pathways. The quantitative and mechanistic details of these interactions are crucial for a complete understanding of genome maintenance.
For drug development professionals, the central role of TopBP1 in the DDR presents an attractive target. Modulating specific TopBP1 interactions could potentially sensitize cancer cells to chemo- or radiotherapy. Future research should focus on obtaining a more comprehensive quantitative map of the TopBP1 interactome, elucidating the structural basis for the specificity of its BRCT domain interactions, and exploring the therapeutic potential of targeting these critical nodes in the DNA repair network.
References
- 1. TopBP1: A BRCT-scaffold protein functioning in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOPBP1 - Wikipedia [en.wikipedia.org]
- 3. BRCT domains of the DNA damage checkpoint proteins TOPBP1/Rad4 display distinct specificities for phosphopeptide ligands | eLife [elifesciences.org]
- 4. Dissecting the functions of BRCT domains: 53BP1, TopBP1 and their orthologues : Research : Watts Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 5. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TopBP1 and DNA polymerase-α directly recruit the 9-1-1 complex to stalled DNA replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A DNA Damage Response Screen Identifies RHINO: a 9-1-1 and TopBP1 interacting protein required for ATR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOPBP1Dpb11 plays a conserved role in homologous recombination DNA repair through the coordinated recruitment of 53BP1Rad9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOPBP1Dpb11 plays a conserved role in homologous recombination DNA repair through the coordinated recruitment of 53BP1Rad9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Characterization of the interaction between the human DNA topoisomerase IIbeta-binding protein 1 (TopBP1) and the cell division cycle 45 (Cdc45) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. academic.oup.com [academic.oup.com]
- 17. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Claspin Operates Downstream of TopBP1 To Direct ATR Signaling towards Chk1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 24. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 26. med.upenn.edu [med.upenn.edu]
TopBP1-IN-1 and its Impact on Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic instability is a hallmark of cancer, arising from a cell's inability to faithfully replicate and repair its DNA. The DNA Damage Response (DDR) is a complex network of signaling pathways that safeguards genomic integrity. A key player in the DDR is the Topoisomerase II-binding protein 1 (TopBP1), a large scaffold protein with critical roles in DNA replication, DNA damage signaling, and cell cycle control.[1][2][3] Its central role in these processes makes it a compelling target for cancer therapy. This technical guide provides an in-depth overview of a novel TopBP1 inhibitor, TopBP1-IN-1, and its impact on genomic instability. While specific quantitative data for a compound precisely named "this compound" is limited in the public domain, this guide will leverage available information on TopBP1 function and data from structurally and functionally similar inhibitors, such as 5D4, which also target the BRCT7/8 domains of TopBP1, to elucidate its mechanism of action and effects.
TopBP1: A Guardian of the Genome
TopBP1 is a multi-domain protein that acts as a crucial signaling hub in the DDR. Its functions are multifaceted and essential for maintaining genomic stability:
-
ATR Activation: TopBP1 is a critical activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the response to replication stress and DNA single-strand breaks.[1][4] Through its ATR activation domain (AAD), TopBP1 stimulates ATR kinase activity, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1]
-
Replication Fork Stability: During DNA replication, TopBP1 localizes to replication forks and helps to stabilize them, particularly when they encounter obstacles or damage.[1][4] This function is vital to prevent the collapse of replication forks, which can lead to the formation of DNA double-strand breaks (DSBs) and gross chromosomal rearrangements.
-
DNA Repair: TopBP1 participates in multiple DNA repair pathways, including homologous recombination (HR), by facilitating the recruitment of key repair factors like RAD51 to sites of DNA damage.[5]
-
Transcriptional Regulation: TopBP1 can also influence the transcription of genes involved in cell proliferation and apoptosis, further highlighting its role in cell fate decisions following DNA damage.[2]
Given its central role, the inhibition of TopBP1 presents a promising strategy to induce synthetic lethality in cancer cells that are already deficient in other DNA repair pathways or are under high replicative stress.[1][4]
This compound: A Targeted Inhibitor of TopBP1
This compound is a small molecule inhibitor designed to target the function of TopBP1.[2][3][6][7] Available information suggests that this compound, similar to the well-characterized inhibitor 5D4, likely targets the BRCT7/8 domains of TopBP1.[3][5] These domains are crucial for mediating protein-protein interactions that are vital for TopBP1's role in promoting cancer cell survival and proliferation.
Mechanism of Action
By binding to the BRCT7/8 domains, this compound is expected to disrupt the interaction of TopBP1 with key binding partners, leading to a cascade of events that promote genomic instability and cancer cell death:
-
Inhibition of E2F1-mediated Apoptosis Repression: TopBP1 normally binds to the transcription factor E2F1, repressing its pro-apoptotic activity. By inhibiting this interaction, this compound can unleash the apoptotic potential of E2F1.[5]
-
Abrogation of Mutant p53 Gain-of-Function: Many cancers harbor mutations in the p53 tumor suppressor gene, some of which confer a "gain-of-function" that promotes tumorigenesis. TopBP1 can interact with mutant p53 and contribute to this oncogenic activity. This compound likely disrupts this interaction, mitigating the detrimental effects of mutant p53.[5]
-
Deregulation of MYC Activity: The oncoprotein MYC is a potent driver of cell proliferation. TopBP1 can sequester MIZ1, a MYC-interacting protein that represses MYC's transcriptional activity. By disrupting the TopBP1-MIZ1 interaction, this compound can lead to the suppression of MYC target genes involved in cell cycle progression.[3][5]
-
Impairment of Homologous Recombination: The interaction between TopBP1 and PLK1 is important for the recruitment of RAD51 to sites of DNA damage, a critical step in HR. Inhibition of this interaction by this compound would impair HR-mediated DNA repair, leading to the accumulation of DSBs.[5]
This multi-pronged mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with other agents such as PARP inhibitors, where it has been shown to have a synergistic effect.[2][3]
Impact on Genomic Instability: Quantitative Data
While specific quantitative data for this compound is not extensively available, the following table summarizes the expected effects on genomic instability based on studies of TopBP1 depletion and inhibition with similar compounds like 5D4.
| Parameter | Assay | Expected Effect of this compound | Reference Compound Data (5D4) |
| Target Engagement | In vitro binding assay | Inhibition of TopBP1-BRCT7/8 interaction | IC50 = 20 nM for inhibition of TopBP1-BRCT7/8 binding to a phosphopeptide[8] |
| DNA Damage | Immunofluorescence (γH2AX foci) | Increase in the percentage of cells with γH2AX foci | Depletion of TopBP1 leads to a significant increase in γH2AX signal intensity[1] |
| Cell Cycle Progression | Flow Cytometry | G2/M arrest and/or induction of sub-G1 population (apoptosis) | Overexpression of TopBP1 can lead to impairment of the S-phase checkpoint[9] |
| DNA Strand Breaks | Comet Assay (Neutral/Alkaline) | Increased tail moment, indicating an increase in DNA strand breaks | Depletion of TopBP1 leads to the formation of chromosome gaps and breaks[10] |
| Cell Viability | Cell Proliferation Assay | Decrease in cancer cell viability | 5D4 inhibits the proliferation of breast and ovarian cancer cell lines[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of TopBP1 inhibitors on genomic instability.
Western Blotting for DNA Damage Response Proteins
Objective: To detect changes in the expression and phosphorylation status of key DDR proteins (e.g., γH2AX, p-CHK1, p-ATR) following treatment with this compound.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-γH2AX, anti-p-CHK1, anti-TopBP1, anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the formation of DNA double-strand breaks by detecting γH2AX foci in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound at desired concentrations and for various durations.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of TopBP1 Inhibition
Caption: Mechanism of this compound induced genomic instability.
Experimental Workflow for Assessing Genomic Instability
Caption: Workflow for evaluating this compound's effect.
Conclusion
This compound represents a promising therapeutic strategy for cancers by targeting a key node in the DNA damage response network. Its mechanism of action, likely through the inhibition of the BRCT7/8 domains of TopBP1, leads to the disruption of multiple cancer-promoting pathways, ultimately resulting in increased genomic instability and cell death. While further studies are needed to provide specific quantitative data for this particular inhibitor, the information presented in this guide, based on the known functions of TopBP1 and data from analogous inhibitors, provides a strong rationale for its continued investigation and development. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the impact of this compound and other TopBP1 inhibitors on genomic instability.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of the Cell Cycle: An In-depth Technical Guide to the Role of TopBP1 in Checkpoint Control
For Immediate Release
[City, State] – [Date] – Topoisomerase IIβ-binding protein 1 (TopBP1) stands as a critical scaffold protein at the heart of the cell's intricate network for maintaining genomic integrity. This technical guide provides a comprehensive overview of the multifaceted roles of TopBP1 in orchestrating cell cycle checkpoints, making it an indispensable resource for researchers, scientists, and drug development professionals. This document delves into the molecular mechanisms of TopBP1 function, its key interactions, and the experimental methodologies used to elucidate its pivotal role in the G1/S, G2/M, and mitotic checkpoints.
Core Functions of TopBP1 in Cell Cycle Regulation
TopBP1 is a large, modular protein characterized by the presence of multiple BRCA1 C-terminal (BRCT) domains, which are crucial for mediating protein-protein interactions.[1] Its functions are integral to DNA replication initiation, DNA damage repair, and the activation of cell cycle checkpoints.[2] TopBP1 acts as a central hub, integrating signals from various pathways to ensure the faithful transmission of genetic material.
G1/S Checkpoint: Guarding the Entrance to DNA Synthesis
The G1/S checkpoint is a critical control point that prevents the replication of damaged DNA. TopBP1 plays a crucial role in this checkpoint, primarily through its interaction with 53BP1 and the subsequent activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3][4][5]
In response to DNA double-strand breaks (DSBs) in G1, 53BP1 is recruited to the sites of damage.[3][6] TopBP1, through its BRCT domains, then interacts with phosphorylated 53BP1.[3][7][8] This interaction is essential for the recruitment of ATR to the damage foci, leading to the activation of the downstream kinase Chk1.[3][6] Activated Chk1 then phosphorylates key substrates to halt cell cycle progression into S phase, allowing time for DNA repair.[3] Disruption of the 53BP1-TopBP1 interaction abrogates this checkpoint, permitting cells with damaged DNA to enter S phase.[3][6]
G2/M Checkpoint: A Final Quality Control Before Mitosis
The G2/M checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis. TopBP1 is a key regulator of this checkpoint, functioning in concert with BRCA1 and the ATR-Chk1 signaling pathway.[7][9][10][11]
Upon DNA damage or replication stress in G2, TopBP1 is required for the robust activation of ATR. This leads to the phosphorylation and activation of Chk1.[11] Activated Chk1 then targets the Cdc25 family of phosphatases, leading to their inactivation and subsequent inhibition of the Cyclin B-Cdk1 complex, which is the master regulator of mitotic entry.[10] Studies have shown that depletion of TopBP1, particularly in combination with BRCA1 deficiency, leads to a severe abrogation of the G2/M checkpoint, highlighting their partially redundant and crucial roles.[9][10][11] Truncation mutations in TopBP1 that affect its C-terminal BRCT domains have been shown to impair G2/M checkpoint activation.[12]
Mitotic Checkpoints: Ensuring Accurate Chromosome Segregation
TopBP1's role extends into mitosis, where it is essential for maintaining genome integrity during chromosome segregation.[13][14] It localizes to sites of under-replicated DNA and promotes unscheduled DNA synthesis during mitosis (MiDAS).[13] Furthermore, TopBP1 is required for the recruitment of the structure-selective nuclease SLX4 to resolve recombination intermediates.[13]
Depletion of TopBP1 during mitosis leads to an increase in chromatin bridges and the transmission of DNA damage to daughter cells in the form of 53BP1 nuclear bodies (NBs) in the subsequent G1 phase.[13][14] This underscores the critical function of TopBP1 in resolving complex DNA structures that persist into mitosis, thereby preventing genomic instability.
Quantitative Data on TopBP1 Function
The functional consequences of altering TopBP1 levels or its interactions have been quantified in numerous studies. The following tables summarize key quantitative findings.
| Parameter | Condition | Quantitative Change | Cell Type | Reference |
| 53BP1 Nuclear Bodies | TopBP1 depletion in mitosis | 2.9-fold increase | DT40 | [13] |
| Binucleated Cells | TopBP1 depletion at mitosis | 2.3-fold increase | Not Specified | [13] |
| Unscheduled DNA Synthesis | TopBP1 depletion before mitosis | 1.7-fold reduction | APH-treated cells | [13] |
| Chromosome Gaps/Breaks | TopBP1 depletion | Increase | Not Specified | [13] |
| Cell Cycle Phase | Control | TopBP1 Overexpression | Cell Type | Reference |
| S Phase | 7% | 14% | MCF10A | [2] |
| G2/M Phase | 16% | 31% | MCF10A | [2] |
Signaling Pathways Involving TopBP1
The central role of TopBP1 in cell cycle checkpoints is mediated through its participation in complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Experimental Protocols
Understanding the function of TopBP1 has been made possible through a variety of key experimental techniques. Detailed methodologies for some of these are provided below.
siRNA-mediated Depletion of TopBP1
This protocol describes the transient knockdown of TopBP1 expression using small interfering RNA (siRNA).
Materials:
-
TopBP1 siRNA duplexes (e.g., Dharmacon)[1]
-
Control (non-targeting) siRNA[1]
-
Lipofectamine RNAiMAX (Invitrogen) or similar transfection reagent[15]
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Cell culture medium and cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well of a 6-well plate, dilute 20-30 pmol of TopBP1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess TopBP1 protein levels by Western blotting.
Immunoprecipitation of TopBP1
This protocol allows for the isolation of TopBP1 and its interacting partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TopBP1 antibody
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TopBP1 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following experimental manipulations.[12][16][17][18][19]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Staining of TopBP1 Foci
This protocol enables the visualization of TopBP1 localization into nuclear foci, which is a hallmark of its activation in response to DNA damage.[20][21][22][23][24]
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TopBP1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-TopBP1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion and Future Directions
TopBP1 is a master regulator of cell cycle checkpoints, with indispensable roles in maintaining genomic stability from G1 to mitosis. Its function as a scaffold protein, facilitating the assembly of key checkpoint protein complexes, places it at a critical node in the DNA damage response network. The intricate regulation of TopBP1 activity and its interactions with numerous cellular partners are areas of intense ongoing research.
For drug development professionals, the central role of TopBP1 in checkpoint control makes it an attractive target for cancer therapy.[6][25][26] Inhibitors of TopBP1 could potentially sensitize cancer cells to DNA-damaging agents by abrogating checkpoint-mediated cell cycle arrest. A deeper understanding of the structural basis of TopBP1's interactions will be crucial for the rational design of such therapeutic agents. Future research will likely focus on further dissecting the complex regulatory networks governing TopBP1 function and exploring its therapeutic potential in greater detail.
References
- 1. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TopBP1 functions with 53BP1 in the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 8. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.nau.edu [www2.nau.edu]
- 10. Cooperative activation of the ATR checkpoint kinase by TopBP1 and damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Both DNA Topoisomerase II-binding Protein 1 and BRCA1 Regulate the G2-M Cell Cycle Checkpoint1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. scribd.com [scribd.com]
- 13. rupress.org [rupress.org]
- 14. TopBP1 is required at mitosis to reduce transmission of DNA damage to G1 daughter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pre‐rRNA Facilitates TopBP1‐Mediated DNA Double‐Strand Break Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.10. Flow cytometry analysis of cell cycle and cell apoptosis [bio-protocol.org]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. arigobio.com [arigobio.com]
- 21. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 22. ptglab.com [ptglab.com]
- 23. researchgate.net [researchgate.net]
- 24. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 25. TopBP1 Deficiency Causes an Early Embryonic Lethality and Induces Cellular Senescence in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Exploring the Transcriptional Regulation Function of TopBP1: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA topoisomerase IIβ-binding protein 1 (TopBP1) is a multifaceted scaffold protein crucial for maintaining genomic integrity through its roles in DNA replication, DNA damage repair, and cell cycle checkpoint control.[1] Emerging evidence has solidified its function as a critical regulator of transcription, capable of both activating and repressing gene expression through direct interactions with key transcription factors and chromatin remodeling complexes. This guide provides an in-depth exploration of the transcriptional regulatory functions of TopBP1, detailing its molecular interactions, the signaling pathways it modulates, and its implications in oncology. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this pivotal protein.
Introduction to TopBP1
TopBP1 is a large nuclear protein characterized by the presence of eight BRCA1 C-terminus (BRCT) domains and one ATR-activation domain (AAD).[2][3] These BRCT domains function as phosphopeptide recognition motifs, enabling TopBP1 to act as a scaffold, orchestrating the assembly of protein complexes involved in critical cellular processes.[3] While extensively studied for its role in activating the ATR kinase in response to DNA damage and replication stress, TopBP1's direct involvement in the regulation of gene transcription is a field of growing importance.[1][4] Its ability to modulate the activity of potent transcription factors such as E2F1 and p53 places it at the nexus of cell cycle control, apoptosis, and tumorigenesis.[5][6]
The Dual Nature of TopBP1 in Transcriptional Regulation
TopBP1 exhibits a dual functionality, acting as both a transcriptional co-activator and a co-repressor, depending on the cellular context and its interacting partners.
-
Transcriptional Repression: TopBP1 can repress the transcriptional activity of the E2F1 transcription factor.[5] This interaction is crucial for preventing inappropriate apoptosis during S-phase entry. The repressive effect is thought to be mediated by the recruitment of chromatin remodeling machinery, such as histone deacetylases (HDACs).[1] TopBP1 also represses the tumor suppressor p53 by binding to its DNA-binding domain, thereby inhibiting its ability to activate target genes involved in cell cycle arrest and apoptosis.[6] Furthermore, in complex with Miz1, TopBP1 represses the c-Myc promoter.[2]
-
Transcriptional Activation: TopBP1 possesses an intrinsic transcriptional activation domain located between amino acids 253 and 591.[2] This activity is normally suppressed by two adjacent BRCT domains.[2] TopBP1 has been shown to act as a co-activator for the human papillomavirus (HPV) E2 protein, enhancing its ability to activate transcription.[5] In HPV-positive cells, TopBP1, regulated by STAT-5, activates the expression of E2F1 and p73 to promote viral genome amplification.[7][8]
Key Transcriptional Interactions and Signaling Pathways
TopBP1's regulatory effects are mediated through direct interactions with several key transcription factors. These interactions are often modulated by post-translational modifications and are integral to major signaling pathways.
The TopBP1-E2F1 Axis in Cell Cycle Control and DNA Damage
The E2F1 transcription factor is a master regulator of genes required for G1/S phase transition and DNA synthesis.[1][5] TopBP1 directly interacts with E2F1, an interaction that is enhanced by DNA damage and the ATM-dependent phosphorylation of E2F1.[5] This interaction represses E2F1's transcriptional and pro-apoptotic activities, recruiting E2F1 to BRCA1-containing repair complexes at sites of DNA damage.[5]
TopBP1-Mediated Repression of p53
Under normal conditions, the tumor suppressor p53 is maintained at low levels. TopBP1 contributes to this by directly binding to the DNA-binding domain of p53 through its seventh and eighth BRCT domains, thereby inhibiting p53's ability to bind to the promoters of its target genes, such as p21 and BAX.[6] Depletion of TopBP1 leads to an upregulation of these genes and enhances DNA damage-induced apoptosis.[6] This positions TopBP1 as a critical negative regulator of p53, and its overexpression in cancers can contribute to p53 inactivation.[6]
Quantitative Analysis of TopBP1-Mediated Gene Regulation
The impact of TopBP1 on gene expression has been quantified in various studies, particularly in the context of cancer. Its overexpression is a common feature in several malignancies and is often correlated with tumor progression and poor patient outcomes.
| Context | Target Gene(s) | Effect of TopBP1 Alteration | Quantitative Finding | Reference |
| Primary Breast Cancer | N/A | Overexpression | 58.2% (46 of 79) of primary breast cancers showed increased TopBP1 protein levels. | [1][6] |
| Primary Breast Cancer | N/A | Overexpression | Associated with decreased patient survival (40 vs. 165 months, p=0.003). | [1][6] |
| HCT116 cells (p53+/+) | p21, HDM2, BAX, PUMA, GADD45 | siRNA-mediated knockdown | Upregulation of p53 target gene expression. | [6] |
| Hereditary Breast Cancer | TopBP1 mRNA | Expression Level | mRNA level was significantly lower in poorly differentiated (Grade III) tumors compared to well-differentiated (Grade I) tumors (p < 0.001). | [9] |
| Hereditary Breast Cancer | TopBP1 Protein | Expression Level | Protein expression was significantly increased in poorly differentiated (Grade III) tumors (p < 0.05). | [9] |
Experimental Protocols for Studying TopBP1 Transcriptional Function
Investigating the transcriptional regulatory role of TopBP1 requires a combination of techniques to probe protein-DNA and protein-protein interactions, as well as functional assays to measure transcriptional activity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide DNA binding sites of TopBP1.
Objective: To map the specific genomic loci to which TopBP1 is recruited.
Methodology:
-
Cross-linking: Treat cells (e.g., MCF7 or U2OS) with 1% formaldehyde for 10-20 minutes at room temperature to cross-link proteins to DNA. Quench with 0.125 M glycine.[10]
-
Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Sonicate the chromatin to generate fragments of 200-600 bp. A Bioruptor sonicator is recommended for consistency.[10]
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the cleared chromatin overnight at 4°C with a ChIP-grade anti-TopBP1 antibody (e.g., from Santa Cruz Biotechnology or Bethyl Laboratories). An IgG control IP must be run in parallel.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[11]
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[10][12]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C for several hours in the presence of high salt concentration, followed by RNase A and Proteinase K treatment.[12]
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: Align reads to the reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of significant TopBP1 enrichment compared to the IgG control.
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. TopBP1 contains a transcriptional activation domain suppressed by two adjacent BRCT domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High levels of TopBP1 induce ATR-dependent shut-down of rRNA transcription and nucleolar segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of E2F1 by BRCT Domain-Containing Protein TopBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of p53 by TopBP1: a Potential Mechanism for p53 Inactivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOPBP1 | Cancer Genetics Web [cancerindex.org]
- 9. Expression of TopBP1 in hereditary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for TopBP1-IN-1 (5D4) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein involved in DNA replication, DNA damage repair, and cell cycle checkpoint activation.[1] It plays a key role in the DNA Damage Response (DDR) by activating the ATR kinase, which is essential for stabilizing replication forks and maintaining genomic stability.[1][2] Due to its central role in these pathways, particularly in cancer cells which often exhibit heightened replication stress, TopBP1 has emerged as a promising therapeutic target.[2][3]
TopBP1-IN-1 (also referred to as 5D4) is a small molecule inhibitor that specifically targets the BRCT7/8 domains of TopBP1.[3][4][5] By binding to these domains, the inhibitor disrupts critical protein-protein interactions, leading to anti-cancer effects. Mechanistically, this compound has been shown to inhibit the interaction of TopBP1 with E2F1, mutant p53, and the MYC-interacting zinc finger protein 1 (MIZ1).[3][4][5] This disruption reactivates E2F1-mediated apoptosis, inhibits the gain-of-function of mutant p53, and suppresses MYC activity by allowing MIZ1 to bind to its target gene promoters.[3][4] Furthermore, the inhibitor has been observed to prevent the formation of Rad51 foci, a key step in homologous recombination repair.[3][5]
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar inhibitors. The assays described herein are designed to assess target engagement, effects on cell viability, disruption of protein-protein interactions, and downstream functional consequences of TopBP1 inhibition.
TopBP1 Signaling and Inhibition Pathway
The following diagram illustrates the central role of TopBP1 in cellular signaling pathways and the mechanism of action for an inhibitor like this compound (5D4).
Caption: TopBP1 signaling and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound (5D4) in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Clonogenic Cell Survival | ~2 µM | [4] |
| OVCAR8 | Ovarian Carcinoma | Cell Viability (unspecified) | Potent | [4] |
| MDAH-2774 | Endometrioid Ovarian Cancer | Cell Viability (unspecified) | Potent | [4] |
| TOV-112D | Endometrioid Ovarian Cancer | Cell Viability (unspecified) | Potent | [4] |
| A2780cis | Cisplatin-Resistant Ovarian | Cell Viability (unspecified) | Potent | [4] |
Note: "Potent" indicates strong cytotoxic activity was observed, though a specific IC50 value was not provided in the source material.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT/MTS)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for determining cell viability after inhibitor treatment.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, OVCAR8)
-
Complete cell culture medium
-
96-well clear-bottom assay plates
-
This compound (5D4)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CCK-8, MTT, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 or 20 µL of MTS solution to each well.[6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target protein, TopBP1, within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
Workflow Diagram:
Caption: Workflow for CETSA to confirm target engagement.
Materials:
-
MDA-MB-468 cells
-
This compound (10 µM) and DMSO vehicle
-
PBS with protease inhibitors
-
PCR tubes or strips
-
Thermocycler
-
Reagents for Western Blotting (lysis buffer, antibodies for TopBP1 and loading control)
Procedure:
-
Cell Treatment: Treat MDA-MB-468 cells with either DMSO or 10 µM this compound at 37°C for 2 hours.[4]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 42°C to 49°C), with one unheated control sample.[4]
-
Lysis: Lyse the cells by performing repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting to detect the amount of soluble TopBP1 at each temperature. Use a suitable loading control (e.g., GAPDH, Tubulin) to ensure equal loading.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble TopBP1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and binding.
Co-Immunoprecipitation (Co-IP)
This assay is used to determine if this compound disrupts the interaction between TopBP1 and its binding partners (e.g., E2F1, mutant p53).
Workflow Diagram:
References
- 1. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of TopBP1-IN-1 (5D4) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of TopBP1-IN-1, a small molecule inhibitor targeting the BRCT7/8 domains of Topoisomerase II-binding protein 1 (TopBP1). The provided protocols are based on published preclinical studies demonstrating its anti-tumor efficacy in various mouse models.
Introduction
TopBP1 is a critical scaffold protein involved in DNA replication, DNA damage response, and cell cycle regulation. Its overexpression is observed in numerous cancers and is often associated with poor prognosis. This compound (also referred to as 5D4) is a first-in-class inhibitor that selectively targets the BRCT7/8 domains of TopBP1. This disrupts its protein-protein interactions that are crucial for the proliferation and survival of cancer cells. In vivo studies have demonstrated that this compound exhibits significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents, particularly PARP inhibitors. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in mouse models of cancer.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action by disrupting the interaction of TopBP1 with several key proteins, including E2F1, mutant p53, and MIZ1.[1] This leads to:
-
Activation of E2F1-mediated apoptosis: By preventing TopBP1 from binding to and inhibiting the transcription factor E2F1, this compound promotes the expression of pro-apoptotic genes.[1]
-
Inhibition of mutant p53 gain-of-function: The inhibitor blocks the interaction between TopBP1 and mutant p53, thereby attenuating the oncogenic functions of mutant p53.[1]
-
Repression of MYC activity: this compound frees the transcriptional repressor MIZ1 from its association with TopBP1. MIZ1 can then bind to and repress the activity of the MYC oncogene.[1]
-
Synergy with PARP inhibitors: this compound disrupts the interaction between TopBP1 and PLK1, which is essential for the recruitment of RAD51 to sites of DNA damage and subsequent homologous recombination repair. This impairment of DNA repair sensitizes cancer cells to PARP inhibitors.
Signaling Pathway of this compound (5D4)
Caption: Mechanism of action of this compound (5D4).
Data Presentation
The following tables summarize the in vivo efficacy of this compound (5D4) in various mouse xenograft models.
Table 1: Efficacy of this compound (5D4) Monotherapy in Ovarian and Breast Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Treatment | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| MDAH-2774 | Ovarian | NSG | Vehicle | 1250 ± 200 | 1.2 ± 0.2 |
| MDAH-2774 | Ovarian | NSG | 5D4 (40 mg/kg, i.p., q3d x 3) | 600 ± 150 | 0.6 ± 0.15 |
| MDA-MB-468 | Breast | NSG | Vehicle | 1000 ± 180 | 1.0 ± 0.18 |
| MDA-MB-468 | Breast | NSG | 5D4 (40 mg/kg, i.p., q3d x 3) | 450 ± 100 | 0.45 ± 0.1 |
| BCM2665 (PDX) | Breast | NSG | Vehicle | 1400 ± 250 | 1.4 ± 0.25 |
| BCM2665 (PDX) | Breast | NSG | 5D4 (40 mg/kg, i.p., twice weekly x 3 wk) | 500 ± 120 | 0.5 ± 0.12 |
Data extracted from Lin et al., PNAS, 2023.[1]
Table 2: Synergistic Efficacy of this compound (5D4) with Talazoparib in Breast Cancer PDX Models
| PDX Model | Treatment | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| BCM2665 | Vehicle | 1400 ± 250 | 1.4 ± 0.25 |
| BCM2665 | 5D4 (40 mg/kg, i.p., twice weekly) | 500 ± 120 | 0.5 ± 0.12 |
| BCM2665 | Talazoparib (0.5 mg/kg, p.o., daily x 5/wk) | 1100 ± 200 | 1.1 ± 0.2 |
| BCM2665 | 5D4 + Talazoparib | 200 ± 80 | 0.2 ± 0.08 |
| BCM3107 | Vehicle | 1600 ± 300 | 1.6 ± 0.3 |
| BCM3107 | 5D4 (40 mg/kg, i.p., twice weekly) | 700 ± 150 | 0.7 ± 0.15 |
| BCM3107 | Talazoparib (0.5 mg/kg, p.o., daily x 5/wk) | 1500 ± 280 | 1.5 ± 0.28 |
| BCM3107 | 5D4 + Talazoparib | 300 ± 100 | 0.3 ± 0.1 |
Data extracted from Lin et al., PNAS, 2023.[1]
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound (5D4) based on published research.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture
-
MDAH-2774 (Ovarian Cancer): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
MDA-MB-468 (Breast Cancer): Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a free gas exchange with atmospheric air (no CO2 supplementation). Alternatively, these cells can be cultured in DMEM with 10% FBS and 5% CO2.
2. Animal Model
-
Species: Mouse
-
Strain: NOD scid gamma (NSG) mice, female, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
3. Tumor Cell Implantation
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
4. Drug Formulation and Administration
-
This compound (5D4):
-
Vehicle (Representative): Prepare a stock solution of 5D4 in DMSO. For injection, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dose: 40 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Administer every 3 days for a total of 3 doses, or twice weekly for 3 weeks.
-
-
Vehicle Control: Administer the same vehicle solution without the drug, following the same schedule.
5. Tumor Growth Monitoring and Endpoints
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Monitor the body weight and general health of the mice regularly.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³), or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize all remaining mice, and excise and weigh the tumors.
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Animal Model
-
Species: Mouse
-
Strain: NOD scid gamma (NSG) mice, female, 6-8 weeks old.
2. PDX Implantation
-
Obtain fresh tumor tissue from breast cancer patients (e.g., BCM2665, BCM3107) under appropriate ethical guidelines.
-
Implant small fragments (2-3 mm³) of the tumor tissue subcutaneously into the flank of anesthetized NSG mice.
-
Allow tumors to grow to a suitable size for passaging.
-
For efficacy studies, passage the tumors into a new cohort of mice.
3. Drug Formulation and Administration (Combination Therapy)
-
This compound (5D4):
-
Formulation and Dose: As described in Protocol 1.
-
Schedule: Administer twice weekly.
-
-
Talazoparib (PARP inhibitor):
-
Vehicle: Formulate in 10% DMSO / 5% Solutol HS 15 / 85% phosphate-buffered saline.
-
Dose: 0.5 mg/kg.
-
Route: Oral gavage (p.o.).
-
Schedule: Administer daily for 5 consecutive days per week.
-
-
Control Groups: Include a vehicle control group, a 5D4 monotherapy group, and a talazoparib monotherapy group.
4. Tumor Growth Monitoring and Endpoints
-
Follow the same procedures for tumor monitoring and endpoint determination as described in Protocol 1.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for in vivo efficacy studies.
Conclusion
This compound (5D4) represents a promising new class of targeted anti-cancer agents with a well-defined mechanism of action. The in vivo studies summarized here demonstrate its potential to inhibit tumor growth in preclinical models of ovarian and breast cancer, both as a single agent and in synergy with PARP inhibitors. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of TopBP1 inhibition in various cancer models. Careful adherence to ethical guidelines for animal research is paramount in all in vivo studies.
References
Application Notes and Protocols: TopBP1-IN-1 for Inducing Synthetic Lethality in BRCA-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Topoisomerase II Binding Protein 1 (TopBP1) is a critical scaffold protein involved in multiple aspects of the DNA damage response (DDR), including DNA replication, checkpoint signaling, and DNA repair.[1] Its central role in maintaining genomic integrity, particularly in the activation of the ATR-Chk1 signaling pathway, has made it an attractive target for cancer therapy.[2][3] This document provides detailed application notes and protocols for the use of TopBP1-IN-1, a small molecule inhibitor of TopBP1, to induce synthetic lethality in cancer cells with deficiencies in the Breast Cancer susceptibility genes, BRCA1 and BRCA2.
The principle of synthetic lethality is a promising therapeutic strategy that targets a genetic vulnerability specific to cancer cells.[4][5] In the context of BRCA-deficient tumors, which have a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, the inhibition of a parallel DNA repair or response pathway can lead to catastrophic DNA damage and selective cell death.[5] Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful example of this approach.[4][6] Emerging evidence suggests that inhibiting TopBP1 can also create a synthetic lethal relationship with BRCA deficiency, offering a novel therapeutic avenue, particularly for tumors that have developed resistance to PARP inhibitors.[7][8]
These notes provide a summary of the preclinical data on a TopBP1 inhibitor, methodologies for key experiments, and a visualization of the underlying signaling pathways to guide researchers in the investigation and development of TopBP1 inhibitors as a targeted cancer therapy.
Data Presentation
The following tables summarize the cytotoxic effects of the TopBP1 inhibitor 5D4, a compound functionally analogous to this compound, in various cancer cell lines. This data highlights the potential for TopBP1 inhibitors to be effective in different cancer types, including those with a triple-negative breast cancer (TNBC) phenotype. While direct comparative IC50 values for isogenic BRCA-proficient and -deficient lines treated with a TopBP1 inhibitor alone were not available in the reviewed literature, the synergistic effect with PARP inhibitors strongly suggests a synthetic lethal interaction.
| Cell Line | Cancer Type | Assay Method | IC50 of 5D4 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Clonogenic Cell Survival Assay | ~2.5 | [6] |
| OVCAR8 | Ovarian Carcinoma | Not Specified | Strong Cytotoxicity | [6] |
| MDAH-2774 | Endometrioid Ovarian Cancer | Not Specified | Strong Cytotoxicity | [6] |
| TOV-112D | Endometrioid Ovarian Cancer | Not Specified | Strong Cytotoxicity | [6] |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | Not Specified | Strong Cytotoxicity | [6] |
Table 1: Cytotoxicity of TopBP1 Inhibitor 5D4 in Cancer Cell Lines
| Cell Line | Cancer Type | Combination Treatment | Outcome | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5D4 + Rucaparib (PARP inhibitor) | Synergistic inhibition of cell viability | [6] |
| MDAH-2774 | Endometrioid Ovarian Cancer | 5D4 + Rucaparib (PARP inhibitor) | Synergistic inhibition of cell viability | [6] |
| U2OS | Osteosarcoma | CalAM (TopBP1-BRCT7/8 inhibitor) + Olaparib (PARP inhibitor) | Sensitization to PARP inhibitor | [6] |
Table 2: Synergistic Effects of TopBP1 Inhibitors with PARP Inhibitors
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Synthetic lethality by TopBP1 inhibition in BRCA-deficient cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synthetic lethal effect of this compound in BRCA-deficient cells.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
BRCA-proficient and BRCA-deficient cell lines (e.g., isogenic pairs)
-
This compound (and/or 5D4)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies, providing a measure of cell reproductive integrity.
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.[9][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V binding) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[11]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot for DNA Damage Markers
This technique is used to detect and quantify key proteins involved in the DNA damage response signaling cascade.
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-Chk1, anti-TopBP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for RAD51 Foci Formation
This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination.
Materials:
-
BRCA-proficient and BRCA-deficient cell lines
-
This compound
-
Inducing agent for DSBs (e.g., ionizing radiation or a PARP inhibitor)
-
Coverslips in a 24-well plate
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody (anti-RAD51)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound.
-
Induce DNA damage (e.g., 10 Gy of ionizing radiation) and allow cells to recover for a few hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in a significant number of cells.
Conclusion
The inhibition of TopBP1 presents a promising synthetic lethal strategy for the treatment of BRCA-deficient cancers. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of TopBP1 inhibitors like this compound. The quantitative data, though preliminary for specific inhibitors, strongly supports the synergistic potential with existing therapies like PARP inhibitors. The detailed experimental workflows and visualized signaling pathways aim to facilitate the design and execution of robust preclinical studies, ultimately contributing to the development of novel and effective cancer therapies. Further research is warranted to establish definitive IC50 values in isogenic cell lines and to further elucidate the intricate molecular details of this synthetic lethal interaction.
References
- 1. youtube.com [youtube.com]
- 2. Mechanism for Synthetic Lethality in BRCA-Deficient Cancers: No Longer Lagging Behind - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TopBP1 associates with NBS1 and is involved in homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 53BP1 inhibits homologous recombination in Brca1-deficient cells by blocking resection of DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Anti-Tumor Activity of TopBP1-IN-1 in Combination with PARP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA Damage Response (DDR) pathways are critical for maintaining genomic stability, and their dysregulation is a hallmark of cancer.[1] Two key proteins in the DDR are Topoisomerase II-binding protein 1 (TopBP1) and Poly (ADP-ribose) polymerase (PARP).[2][3] TopBP1 is a large scaffold protein essential for DNA replication, checkpoint signaling, and DNA repair.[2][4] It plays a crucial role in activating the ATR kinase and is required for the proper repair of DNA double-strand breaks (DSBs) via homologous recombination (HR).[5][6] PARP enzymes, particularly PARP1, are vital for repairing DNA single-strand breaks (SSBs).[3][7]
PARP inhibitors (PARPi) exploit deficiencies in the HR pathway, a concept known as synthetic lethality.[7] In HR-deficient tumors, such as those with BRCA1/2 mutations, PARPi-induced accumulation of unrepaired SSBs leads to the formation of cytotoxic DSBs during replication, causing cell death.[3][7]
Recent studies have revealed that inhibiting TopBP1 can phenocopy HR deficiency.[5][8] Small-molecule inhibitors targeting the BRCT7/8 domains of TopBP1, such as the representative compound TopBP1-IN-1, disrupt the TopBP1-PLK1 interaction, which is necessary for the recruitment of RAD51 to DNA damage sites—a critical step in HR.[9][10] This induced HR deficiency sensitizes cancer cells to PARP inhibitors, providing a powerful rationale for combination therapy, even in tumors proficient in HR.[8][9]
This document provides an overview of the mechanism, quantitative data, and experimental protocols for investigating the synergistic application of this compound and PARP inhibitors.
Mechanism of Action: Synthetic Lethality
The combination of a TopBP1 inhibitor and a PARP inhibitor induces synthetic lethality through the dual disruption of critical DNA repair pathways.
-
PARP Inhibition: PARP inhibitors block the repair of SSBs.[7] These unrepaired SSBs are converted into more toxic DSBs when encountered by the replication machinery.[11]
-
TopBP1 Inhibition: this compound inhibits the HR pathway required to repair these DSBs. It prevents the formation of the TopBP1-PLK1 complex, which in turn blocks the recruitment of RAD51 recombinase to the DSB sites.[5][9]
-
Synergistic Cell Death: With both SSB and DSB repair pathways compromised, the cell accumulates catastrophic levels of genomic damage, leading to cell cycle arrest and apoptosis.[8]
Caption: Mechanism of synthetic lethality with TopBP1 and PARP inhibitors.
Quantitative Data Summary
The synergistic effect of combining a TopBP1 inhibitor (this compound, represented by the well-characterized inhibitor 5D4) with a PARP inhibitor can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.[9]
Table 1: In Vitro Synergy of this compound and PARP Inhibitors Data based on the representative TopBP1 inhibitor 5D4.
| Cell Line | Cancer Type | PARP Inhibitor | Combination Index (CI) Value* | Observation | Reference |
| MDAH-2774 | Ovarian Cancer | Rucaparib | < 1.0 | Strong Synergy | [9] |
| OVCAR8 | Ovarian Cancer | Rucaparib | < 1.0 | Strong Synergy | [9] |
| MDA-MB-231 | Breast Cancer | Talazoparib | < 1.0 | Strong Synergy | [9] |
| T47D | Breast Cancer | Talazoparib | < 1.0 | Strong Synergy | [9] |
| CI values were consistently below 1 across various dose points, indicating a synergistic interaction. |
Table 2: In Vivo Efficacy in Xenograft Models Data based on the representative TopBP1 inhibitor 5D4 combined with Talazoparib in a breast cancer xenograft model.
| Treatment Group | Average Tumor Volume Change | Observation | Reference |
| Vehicle Control | Significant Growth | Uninhibited tumor progression | [9][12] |
| This compound (5D4) only | Moderate Inhibition | Partial anti-tumor activity | [9][12] |
| Talazoparib only | Moderate Inhibition | Partial anti-tumor activity | [9][12] |
| Combination | Strong Regression | Synergistic and potent anti-tumor effect | [9][12] |
Experimental Protocols
A generalized workflow for evaluating the combination of this compound and a PARP inhibitor involves in vitro characterization followed by in vivo validation.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TOPBP1 - Wikipedia [en.wikipedia.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TopBP1 assembles nuclear condensates to switch on ATR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of TopBP1 Phosphorylation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topoisomerase IIβ-binding protein 1 (TopBP1) is a critical scaffold protein with a multifaceted role in maintaining genomic stability. It is essential for DNA replication, DNA repair, and checkpoint signaling.[1][2] A key regulatory mechanism for TopBP1 function is post-translational modification, particularly phosphorylation. In response to DNA damage, kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) orchestrate a signaling cascade that leads to the phosphorylation of numerous downstream targets, including TopBP1.[3][4] The phosphorylation of TopBP1 is a pivotal event that enhances its ability to act as a platform for protein-protein interactions, thereby activating the ATR kinase and propelling the DNA damage response.[1] Monitoring the phosphorylation status of TopBP1 is therefore crucial for understanding the cellular response to genotoxic stress and for developing therapeutic strategies that target DNA repair pathways.
Western blotting is a widely adopted and robust technique for specifically detecting these phosphorylation events, allowing for the visualization and relative quantification of phosphorylated TopBP1.[5][6] This document provides a detailed protocol for the detection of phosphorylated TopBP1 using Western blot, including sample preparation, immunoblotting, and data interpretation.
TopBP1 Phosphorylation Signaling Pathway
In response to DNA damage, such as double-strand breaks (DSBs), the ATM and ATR kinases are activated.[4] These kinases initiate a cascade that phosphorylates key checkpoint proteins. TopBP1 is recruited to sites of DNA damage and, through its BRCT domains, interacts with other DNA damage response proteins like 53BP1 and the RAD9-RAD1-HUS1 (9-1-1) checkpoint clamp.[3][4] This interaction facilitates the phosphorylation of TopBP1, which in turn greatly stimulates the kinase activity of ATR, leading to the phosphorylation of downstream effectors like CHK1 to enforce cell cycle arrest and promote DNA repair.[1][3]
Experimental Workflow for Western Blot
The overall workflow involves preparing cell lysates with inhibitors to preserve protein phosphorylation, separating proteins by size, transferring them to a membrane, and then probing with specific antibodies to detect phosphorylated TopBP1, followed by detection of total TopBP1 for normalization.
Experimental Protocols
A. Sample Preparation and Lysis
This step is critical for preserving the phosphorylation state of TopBP1. The activity of endogenous phosphatases released during cell lysis can rapidly dephosphorylate target proteins.[6][7]
-
Culture cells to the desired confluency and apply experimental treatments (e.g., DNA damaging agents like ionising radiation) to induce TopBP1 phosphorylation.[3][4] Include untreated control samples.
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS completely. Add ice-cold lysis buffer directly to the dish. A recommended buffer is RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.[4][6]
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration using a standard method such as a BCA or Bradford assay.
-
Add 6X SDS-PAGE sample loading buffer to the protein extract to a final concentration of 1X. The loading buffer also helps to inactivate phosphatases.[6][8]
-
Heat the samples at 95-100°C for 5-10 minutes, then store at -20°C or proceed directly to SDS-PAGE.
B. SDS-PAGE and Membrane Transfer
-
Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 7.5% gel).[5][8]
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] PVDF is recommended for its high protein binding capacity and durability, which is advantageous if stripping and reprobing are necessary.[9]
-
Confirm transfer efficiency by staining the membrane with Ponceau S stain.[5]
C. Immunoblotting and Detection
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with gentle agitation. Use a blocking solution of 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5][9] Note: Avoid using non-fat dry milk for blocking, as it contains the phosphoprotein casein, which can cause high background.[6][9]
-
Primary Antibody Incubation: Dilute the phospho-specific TopBP1 primary antibody (e.g., anti-Phospho-TopBP1 Ser1138) in the blocking buffer at the concentration recommended by the manufacturer.[10] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using an imaging system. For low-abundance targets, a highly sensitive substrate may be required.[7]
D. Stripping and Reprobing for Total TopBP1
To normalize the phospho-protein signal, it is essential to determine the total amount of TopBP1 in each sample. This is achieved by stripping the first set of antibodies and reprobing the same membrane.[11]
-
After imaging for phospho-TopBP1, wash the membrane briefly in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a buffer containing SDS and β-mercaptoethanol) for 15-30 minutes at 50°C in a fume hood.[11][12]
-
Wash the membrane extensively (e.g., 5-6 times for 5-10 minutes each) in TBST to completely remove the stripping buffer and antibodies.[12]
-
Confirm complete removal of the HRP signal by incubating with ECL substrate and imaging again. No signal should be detected.
-
Proceed with the immunoblotting protocol again, starting from the blocking step (Section C, step 1), but this time using a primary antibody that recognizes total TopBP1.
Data Presentation and Quantitative Summary
The following tables provide recommended starting points for reagents and conditions. Optimization may be required depending on the specific cell type and experimental setup.[6]
Table 1: Recommended Buffers and Reagents
| Reagent | Composition | Key Considerations |
| Lysis Buffer | RIPA Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Add protease and phosphatase inhibitor cocktails immediately before use.[6][7] Keep on ice. |
| Wash Buffer | TBST: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20 | Use Tris-based buffers; avoid PBS as phosphate ions can interfere with phospho-antibody binding.[7][8] |
| Blocking Buffer | 3-5% Bovine Serum Albumin (BSA) in TBST | Avoid non-fat milk to prevent high background from casein.[6][9] |
| Stripping Buffer | 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol | Use with heat and agitation in a fume hood. Thorough washing after is critical.[12][13] |
Table 2: Typical Antibody Dilutions and Incubation Times
| Step | Antibody | Typical Dilution | Incubation Time & Temp. |
| Primary Incubation | Phospho-TopBP1 (e.g., pSer1138) | 1:1000 - 1:3000 | Overnight at 4°C |
| Primary Incubation | Total TopBP1 | 1:1000 - 1:5000 | 2 hours at RT or Overnight at 4°C |
| Secondary Incubation | HRP-conjugated anti-Rabbit/Mouse IgG | 1:2000 - 1:10000 | 1 hour at Room Temperature |
Note: Optimal antibody concentrations and incubation times should be determined empirically.[5]
Controls and Best Practices
-
Phosphatase Treatment: To confirm the specificity of the phospho-antibody, treat a control lysate with a phosphatase (e.g., lambda protein phosphatase) before running the gel. The signal should be absent in the treated lane.[9]
-
Positive Control: Include a sample known to have high levels of TopBP1 phosphorylation, such as cells treated with a DNA damaging agent.[7]
-
Loading Control: After detecting the phosphorylated and total TopBP1, you can reprobe for a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading, although normalizing the phospho-signal to the total protein signal is the preferred method.[9]
-
Sample Handling: Always keep samples and buffers on ice to minimize enzymatic activity.[6][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. CK2 kinase-mediated PHF8 phosphorylation controls TopBP1 stability to regulate DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 4. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-TOPBP1 (Ser1138) Polyclonal Antibody (PA5-114666) [thermofisher.cn]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of TopBP1-Interacting Proteins Following TopBP1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein involved in fundamental cellular processes, including DNA replication, DNA damage repair, and cell cycle checkpoint control.[1][2][3] Its function is mediated through multiple BRCA1 C-terminal (BRCT) domains, which facilitate interactions with a host of other proteins.[1] A key role of TopBP1 is the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response (DDR).[1][2] This activation is crucial for maintaining genomic stability. Given its central role in the DDR, TopBP1 has emerged as a promising therapeutic target in oncology.
This document provides detailed application notes and protocols for the immunoprecipitation of TopBP1-interacting proteins following treatment with a representative TopBP1 inhibitor, herein referred to as TopBP1-IN-1 . This hypothetical inhibitor is designed to disrupt the interaction between TopBP1 and its binding partners, most notably ATR, thereby inhibiting downstream signaling pathways. These protocols are intended for researchers in academia and industry who are engaged in studying the TopBP1 interactome and developing novel cancer therapeutics.
Mechanism of Action of TopBP1 Inhibitors
TopBP1 inhibitors are small molecules designed to interfere with the protein-protein interactions mediated by TopBP1. A primary target for these inhibitors is the ATR-activating domain (AAD) of TopBP1.[1] By binding to this domain, inhibitors can prevent the recruitment and activation of the ATR kinase, a critical step in the cellular response to DNA replication stress and DNA damage. The disruption of the TopBP1-ATR interaction is expected to sensitize cancer cells to DNA-damaging agents, providing a rationale for their development as anti-cancer drugs.
Data Presentation: Expected Changes in TopBP1 Interactome Following this compound Treatment
The following tables summarize the expected quantitative changes in the interaction of TopBP1 with key binding partners following treatment with this compound. The data presented here is representative and based on the known functions of TopBP1 and the intended mechanism of action of a TopBP1 inhibitor targeting the TopBP1-ATR interaction. Actual results may vary depending on the specific inhibitor, cell line, and experimental conditions.
Table 1: Effect of this compound on the Interaction of TopBP1 with Key DNA Damage Response Proteins
| Interacting Protein | Function in Complex with TopBP1 | Expected Change in Interaction with TopBP1 after this compound Treatment | Representative Quantitative Change (Hypothetical) |
| ATR | Activation of the DNA damage checkpoint | Strong Decrease | 70-90% reduction in co-immunoprecipitated protein |
| ATRIP | Facilitates ATR recruitment | Strong Decrease | 70-90% reduction in co-immunoprecipitated protein |
| 9-1-1 complex (RAD9-RAD1-HUS1) | Damage sensor, facilitates ATR activation | Moderate to Strong Decrease | 40-60% reduction in co-immunoprecipitated protein |
| 53BP1 | DNA double-strand break repair, G1 checkpoint control | Moderate Decrease | 30-50% reduction in co-immunoprecipitated protein |
| BRCA1 | Homologous recombination repair | Moderate Decrease | 20-40% reduction in co-immunoprecipitated protein |
| BLM | Helicase involved in genome stability | Moderate Decrease | 20-40% reduction in co-immunoprecipitated protein |
Table 2: Effect of this compound on the Interaction of TopBP1 with DNA Replication Proteins
| Interacting Protein | Function in Complex with TopBP1 | Expected Change in Interaction with TopBP1 after this compound Treatment | Representative Quantitative Change (Hypothetical) |
| MCM complex (MCM2, 3, 5, 6) | DNA helicase, replication licensing | Minimal to Moderate Decrease | 10-30% reduction in co-immunoprecipitated protein |
| Treslin/TICRR | Replication initiation | Minimal to Moderate Decrease | 10-30% reduction in co-immunoprecipitated protein |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture : Culture human cancer cells (e.g., HeLa, U2OS, or a relevant cell line for the specific research question) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentration. A dose-response curve should be established to determine the optimal concentration.
-
Treatment :
-
For the experimental group, replace the culture medium with medium containing the desired concentration of this compound.
-
For the vehicle control group, replace the culture medium with medium containing an equivalent concentration of the solvent (e.g., DMSO).
-
-
Incubation : Incubate the cells for a predetermined period (e.g., 2, 6, 12, or 24 hours) to allow for the inhibitor to exert its effect. The optimal incubation time should be determined empirically.
-
(Optional) Induction of DNA Damage : To study the effect of the inhibitor on the DNA damage-induced TopBP1 interactome, treat the cells with a DNA-damaging agent (e.g., hydroxyurea, UV radiation, or a chemotherapeutic agent) during the last 1-2 hours of the inhibitor incubation period.
Protocol 2: Immunoprecipitation of Endogenous TopBP1
-
Cell Lysis :
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification : Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing :
-
Normalize the protein concentration of all samples with lysis buffer.
-
To reduce non-specific binding, pre-clear the lysate by adding Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation :
-
Add a specific anti-TopBP1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of the lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture :
-
Add Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with lower detergent concentration).
-
-
Elution :
-
Elute the immunoprecipitated proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) or perform on-bead digestion.
-
Protocol 3: Analysis of Immunoprecipitated Proteins
A. Western Blotting
-
SDS-PAGE : Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody against a known or suspected TopBP1-interacting protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
B. Mass Spectrometry (for interactome analysis)
-
Sample Preparation :
-
Elute the immunoprecipitated proteins or perform on-bead digestion with trypsin.
-
For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) or use label-free quantification methods.
-
-
LC-MS/MS Analysis : Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis :
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of the identified proteins between the this compound treated and control samples.
-
Perform statistical analysis to identify proteins with significantly altered interaction with TopBP1.
-
Visualizations
Caption: Experimental workflow for TopBP1 immunoprecipitation.
Caption: TopBP1-ATR signaling pathway and inhibitor action.
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. Delineation of a minimal topoisomerase II binding protein 1 for regulated activation of ATR at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TopBP1 and DNA polymerase-α directly recruit the 9-1-1 complex to stalled DNA replication forks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing TopBP1-IN-1 Cytotoxicity Using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topoisomerase IIβ-binding protein 1 (TopBP1) is a critical scaffold protein involved in DNA replication, DNA damage response (DDR), and cell cycle checkpoint activation.[1] It plays a pivotal role in activating the ATR kinase, a central component of the S-phase checkpoint that helps maintain genomic stability.[2] Due to its function at the convergence of key signaling pathways like Rb, PI3K/Akt, and p53, TopBP1 has emerged as a promising therapeutic target in oncology.[3][4] Inhibiting TopBP1 can disrupt DNA repair, sensitize cancer cells to DNA-damaging agents, and induce apoptosis, making it an attractive strategy for cancer treatment.[2][5]
This application note provides a detailed protocol for assessing the long-term cytotoxic effects of a specific inhibitor, TopBP1-IN-1, using the colony formation (or clonogenic) assay. This assay measures the ability of a single cell to proliferate and form a colony, providing a robust assessment of reproductive cell death after treatment with a cytotoxic agent.[6][7]
TopBP1 Signaling Pathway and Mechanism of Inhibition
TopBP1 is a multi-domain protein that acts as a signaling hub.[1] Upon DNA damage or replication stress, TopBP1 is recruited to the site and activates the ATR kinase, which in turn phosphorylates downstream targets like Chk1 to initiate cell cycle arrest and facilitate DNA repair.[8][9] TopBP1 also interacts with numerous other proteins to regulate transcription and apoptosis, including E2F1 and p53.[3][10]
A small molecule inhibitor like this compound is designed to disrupt these critical interactions. For example, the inhibitor 5D4 targets the BRCT7/8 domains of TopBP1, preventing its interaction with proteins like E2F1 and mutant p53.[3][4] This disruption can reactivate E2F1-mediated apoptosis and inhibit the gain-of-function of mutant p53.[3] Furthermore, by interfering with the TopBP1-PLK1 complex, these inhibitors can prevent the formation of Rad51 foci, a key step in homologous recombination repair, thereby synergizing with other treatments like PARP inhibitors.[3][5]
Caption: TopBP1 signaling in the DNA damage response and its inhibition by this compound.
Experimental Workflow: Colony Formation Assay
The colony formation assay involves seeding cells at a low density, treating them with this compound, and allowing them to grow for 1-3 weeks until visible colonies form.[11] The colonies are then fixed, stained, and counted to determine the surviving fraction of cells compared to an untreated control.[7]
Caption: Experimental workflow for the colony formation assay.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the cell line used.
Materials
-
Cancer cell line of interest (e.g., U2OS, HeLa, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Fixation Solution: 6% (v/v) glutaraldehyde or 100% methanol
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
Sterile water
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope
Procedure
-
Cell Preparation: a. Culture cells to ~80% confluency. b. Aspirate the medium, wash cells once with PBS.[12] c. Add Trypsin-EDTA and incubate at 37°C until cells detach.[11] d. Neutralize trypsin with complete medium and prepare a single-cell suspension by gentle pipetting.[12] e. Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[12]
-
Cell Seeding: a. Dilute the cell suspension to the desired seeding density. The optimal number of cells varies by cell line and should be determined empirically to yield 50-150 colonies in control wells.[12] b. Plate the cells into 6-well plates and allow them to attach for 12-24 hours.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (DMSO) at the highest concentration used. b. After cell attachment, aspirate the medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: a. Incubate the plates at 37°C in a CO₂ incubator for 1-3 weeks.[11] The incubation time depends on the cell line's doubling time and should be sufficient for colonies in the control wells to reach at least 50 cells.[12] b. Do not disturb the plates during incubation to ensure colonies grow from single cells.
-
Fixation and Staining: a. After the incubation period, aspirate the medium from the wells. b. Gently wash the wells twice with PBS.[13] c. Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature.[11][14] d. Remove the fixation solution and add 1-2 mL of 0.5% Crystal Violet solution. Incubate for 20-30 minutes at room temperature.[11][13] e. Carefully remove the staining solution. Gently wash the plates with tap water until the excess stain is removed and air-dry overnight.[11]
-
Colony Counting and Analysis: a. Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[6] Counting can be done manually or using imaging software like ImageJ. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- Plating Efficiency (PE) = (Number of colonies counted in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies counted in treated wells / (Number of cells seeded x (PE / 100)))
Data Presentation and Interpretation
The results should be summarized in a table and can be used to generate a cell survival curve by plotting the Surviving Fraction against the drug concentration. From this curve, the IC₅₀ value (the concentration of inhibitor required to reduce colony formation by 50%) can be determined.[12]
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| This compound Conc. (µM) | Mean Colonies (± SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle Control) | 125 ± 8 | 25% | 1.00 |
| 0.1 | 102 ± 6 | - | 0.82 |
| 1.0 | 68 ± 5 | - | 0.54 |
| 10.0 | 15 ± 3 | - | 0.12 |
| 25.0 | 2 ± 1 | - | 0.02 |
Note: Data presented are hypothetical and for illustrative purposes only.
A dose-dependent decrease in the surviving fraction indicates that this compound has a cytotoxic or cytostatic effect on the cancer cells, inhibiting their long-term proliferative capacity. These results can validate TopBP1 as a target and provide a quantitative measure of the inhibitor's potency.
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of p53 by TopBP1: a Potential Mechanism for p53 Inactivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for TopBP1-IN-1 in DNA Repair Foci Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TopBP1-IN-1, a selective inhibitor of Topoisomerase II binding protein 1 (TopBP1), to investigate DNA repair foci formation and associated cellular processes. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of relevant pathways and workflows.
Introduction
TopBP1 is a critical scaffold protein in the DNA damage response (DDR), playing pivotal roles in DNA replication, checkpoint activation, and DNA repair.[1] It is a key activator of the ATR kinase and is essential for the recruitment of DNA repair factors to sites of DNA damage.[1][2] this compound is a small molecule inhibitor that targets the BRCT7/8 domains of TopBP1.[3][4] This inhibition disrupts the interaction of TopBP1 with key proteins involved in cell cycle progression and DNA repair, such as E2F1, mutant p53, and PLK1.[3][5] Consequently, this compound impedes homologous recombination (HR) repair, as evidenced by the inhibition of RAD51 foci formation, and displays synergistic effects with PARP inhibitors in cancer cells.[3][4] These properties make this compound a valuable tool for studying the intricacies of DNA repair pathways and for exploring novel anti-cancer therapeutic strategies.
Mechanism of Action
This compound functions by binding to the tandem BRCT domains 7 and 8 of TopBP1. These domains are crucial for mediating protein-protein interactions.[5][6] By occupying these domains, this compound prevents the recruitment of essential downstream signaling and repair proteins to sites of DNA damage.[3] A key consequence of this inhibition is the disruption of the TopBP1-PLK1 interaction, which is necessary for the phosphorylation of RAD51 and its subsequent localization to DNA damage sites to form repair foci.[5][7]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Inhibitor Concentration Range | MDA-MB-468 | 0-10 µM | [4] |
| Treatment Duration | MDA-MB-468 | 24-48 hours | [4] |
| Effect | MDA-MB-468 | Inhibition of cell proliferation and colony formation | [4] |
| Effect | MDA-MB-468 | Promotion of E2F1-mediated apoptosis | [4] |
| Effect | MDA-MB-468 | Reduction in the expression of MYC target genes (Cyclin A2, Cyclin D1, ACTL6A, PLK1, and Rad51) | [4] |
In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Administration Route | Dosing Schedule | Effect | Reference |
| Antitumor Activity | Ovarian cancer (MDAH-2774) mouse model | 40 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 3 doses | Inhibition of tumor growth | [4] |
| Antitumor Activity | Breast cancer (MDA-MB-468/BCM2665) mouse model | 40 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 3 doses | Inhibition of tumor growth | [4] |
Signaling Pathways and Experimental Workflows
Caption: TopBP1 signaling in DNA damage response and the inhibitory action of this compound.
Caption: General experimental workflow for studying DNA repair foci using this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 and γH2AX Foci
This protocol is for visualizing and quantifying DNA repair foci in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
Cover slips or chamber slides
-
This compound (e.g., MedChemExpress, Cat. No. HY-160409)
-
DNA damaging agent (e.g., ionizing radiation source, camptothecin)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Rabbit anti-RAD51 polyclonal antibody
-
Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (anti-γH2AX)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto cover slips or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
DNA Damage Induction (Optional): If studying damage-induced foci, treat cells with a DNA damaging agent. For example, expose cells to 10 Gy of ionizing radiation and allow them to recover for a specified time (e.g., 2-6 hours).
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (e.g., 0-10 µM) for the desired duration (e.g., 24-48 hours).[4] Include a vehicle control (e.g., DMSO).
-
Fixation: Wash cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells three times with PBST for 5 minutes each. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash cells twice with PBS. Mount the cover slips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 and γH2AX foci per cell. A common threshold for a positive cell is >5 foci.[8]
Protocol 2: Cell Viability Assay for Synergy with PARP Inhibitors
This protocol is to assess the synergistic effect of this compound and PARP inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Drug Preparation: Prepare a dilution series of this compound and the PARP inhibitor. For combination treatments, prepare a matrix of concentrations.
-
Treatment: After allowing the cells to adhere overnight, treat them with single agents or combinations of this compound and the PARP inhibitor for a specified period (e.g., 72 hours).[9] Include vehicle controls.
-
Cell Viability Measurement: At the end of the treatment period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each inhibitor alone.
-
For combination treatments, calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[9]
-
Protocol 3: Western Blotting for DNA Damage Response Proteins
This protocol is to analyze the expression levels of key DDR proteins following treatment with this compound.
Materials:
-
Cell culture materials
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TopBP1, anti-p-CHK1, anti-RAD51, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent and specific inhibitor of TopBP1's BRCT7/8 domains, making it an invaluable research tool for dissecting the role of TopBP1 in DNA repair and cell cycle control. The protocols outlined in these application notes provide a framework for investigating the effects of TopBP1 inhibition on DNA repair foci formation and for exploring its potential as a synergistic partner for other DNA damage-targeted therapies. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. BRCT domain-containing protein TopBP1 functions in DNA replication and damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound | TopBP1抑制剂 | MCE [medchemexpress.cn]
- 5. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRCT Domains: Structure, Functions, and Implications in Disease—New Therapeutic Targets for Innovative Drug Discovery against Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 9. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Following TopBP1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to TopBP1 and the Cell Cycle
Topoisomerase IIβ-binding protein 1 (TopBP1) is a critical scaffold protein involved in the initiation of DNA replication and the DNA damage response (DDR).[1][2] It plays a pivotal role in maintaining genomic stability through its function in activating the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of cell cycle checkpoints. TopBP1's functions are mediated through its multiple BRCA1 C-terminus (BRCT) domains, which facilitate protein-protein interactions.[3] Given its central role in cell cycle progression and DNA repair, TopBP1 has emerged as a promising target for cancer therapy.[4][5][6]
TopBP1-IN-1: A Specific Inhibitor of TopBP1
This compound (also known as 5D4) is a small-molecule inhibitor that specifically targets the 7th and 8th BRCT domains of TopBP1.[4][5][7] This inhibition disrupts the interaction of TopBP1 with key proteins involved in cell cycle regulation and oncogenesis, including E2F1, mutant p53, and MIZ1.[7] By blocking these interactions, this compound can induce E2F1-mediated apoptosis and inhibit the gain-of-function activities of mutant p53.[4][8] Furthermore, treatment with this compound has been shown to reduce the expression of MYC target genes, including the critical cell cycle regulators Cyclin A2 and Cyclin D1, and to synergize with PARP inhibitors to block cancer cell proliferation.[4][5][7]
These molecular effects strongly suggest that this compound impacts cell cycle progression. A decrease in Cyclin D1 would be expected to cause a G1 phase arrest, while a reduction in Cyclin A2 could lead to S phase or G2/M phase arrest. The following protocols provide a framework for detailed analysis of the cell cycle effects of this compound.
Data Presentation: Expected Outcomes of this compound Treatment
While the literature indicates that this compound affects the expression of key cell cycle proteins, detailed quantitative data on cell cycle phase distribution following treatment is not yet widely published. The tables below are structured to enable researchers to summarize their own quantitative data from experiments conducted using the protocols provided.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound
| Treatment Group | Concentration (µM) | Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 5 | 24 | |||
| This compound | 10 | 24 | |||
| Vehicle Control (DMSO) | 0 | 48 | |||
| This compound | 1 | 48 | |||
| This compound | 5 | 48 | |||
| This compound | 10 | 48 |
Table 2: Expression Levels of Key Cell Cycle Proteins Following this compound Treatment
| Treatment Group | Concentration (µM) | Duration (h) | Relative Cyclin D1 Expression | Relative Cyclin A2 Expression | Relative p-Chk1 (S345) Expression | Relative γH2AX Expression |
| Vehicle Control (DMSO) | 0 | 24 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 24 | ||||
| This compound | 10 | 24 | ||||
| Vehicle Control (DMSO) | 0 | 48 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 48 | ||||
| This compound | 10 | 48 |
Signaling Pathways and Experimental Workflows
Caption: TopBP1 signaling pathway in the DNA damage response.
Caption: Experimental workflow for analyzing the effects of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Maintenance : Culture a suitable cancer cell line (e.g., MDA-MB-468, MDAH-2774) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or chamber slides) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Preparation of this compound Stock Solution : Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Treatment : Dilute the this compound stock solution in the cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). As a vehicle control, prepare a medium with the same final concentration of DMSO.
-
Incubation : Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is for staining with propidium iodide (PI) to analyze DNA content.
-
Harvest Cells :
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA.
-
Collect the cells, including the original culture medium which may contain detached apoptotic cells, into a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation :
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining :
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the pellet in 1 mL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol for Western Blotting of Cell Cycle Markers
-
Protein Extraction :
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE :
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle markers (e.g., Cyclin D1, Cyclin A2, p-Chk1 S345) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification :
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Protocol for Immunofluorescence of DNA Damage Markers
This protocol is for the detection of γH2AX and 53BP1 foci, which are markers of DNA double-strand breaks.
-
Cell Seeding and Treatment :
-
Seed cells on glass coverslips in a multi-well plate and treat with this compound as described above.
-
-
Fixation and Permeabilization :
-
Aspirate the medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation :
-
Wash twice with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibodies against γH2AX and/or 53BP1 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging :
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Analysis :
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using imaging software. An increase in the number of foci indicates an accumulation of DNA damage.
-
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. TOPBP1 - Wikipedia [en.wikipedia.org]
- 4. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 5D4 disrupts several molecular pathways, including MYC, that lead to cancer growth [blogs.bcm.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-MYC Activity of TopBP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC oncogene is a critical driver of tumorigenesis in a wide range of human cancers. However, its "undruggable" nature has posed a significant challenge for targeted cancer therapy. Recent research has identified Topoisomerase IIβ-binding protein 1 (TopBP1) as a promising therapeutic target to indirectly inhibit MYC activity. This document provides detailed application notes and protocols for investigating the anti-MYC activity of TopBP1 inhibitors, with a focus on the small molecule inhibitor 5D4.
TopBP1 has been shown to sequester the MYC-interacting zinc finger protein 1 (MIZ1), a known transcriptional repressor of MYC.[1][2] Small molecule inhibitors targeting the BRCT7/8 domains of TopBP1, such as 5D4, disrupt the TopBP1-MIZ1 interaction.[1][3] This releases MIZ1, allowing it to bind to the promoters of MYC target genes and repress their transcription, leading to a potent anti-proliferative effect in cancer cells.[1][3]
These application notes provide a summary of the quantitative effects of the TopBP1 inhibitor 5D4 and detailed protocols for key experiments to assess its anti-MYC activity.
Data Presentation
Quantitative Effects of TopBP1 Inhibitor 5D4
The following tables summarize the quantitative data on the anti-MYC and anti-proliferative activity of the TopBP1 inhibitor 5D4 in various cancer cell lines.
Table 1: IC50 Values of 5D4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5 |
| BT549 | Triple-Negative Breast Cancer | ~5 |
| OVCAR8 | Ovarian Carcinoma | Not specified |
| MDAH-2774 | Endometrioid Ovarian Cancer | Not specified |
| TOV-112D | Endometrioid Ovarian Cancer | Not specified |
| A2780cis | Cisplatin-resistant Ovarian Cancer | Not specified |
Data extracted from clonogenic cell survival assays and other viability assays.[1][2]
Table 2: Effect of 5D4 on MYC Target Protein Expression
| Cell Line | Protein | Change in Expression |
| MDA-MB-468 | Cyclin A2 | Decreased |
| MDA-MB-468 | Cyclin D1 | Decreased |
| MDA-MB-468 | ACTL6A | Decreased |
| MDA-MB-468 | PLK1 | Decreased |
| MDA-MB-468 | Rad51 | Decreased |
| MDAH-2774 | Cyclin A2 | Decreased |
| MDAH-2774 | Cyclin D1 | Decreased |
| A2780cis | Cyclin A2 | Decreased |
| A2780cis | Cyclin D1 | Decreased |
Qualitative changes observed via immunoblotting after treatment with 5D4.[2]
Table 3: Effect of 5D4 on MIZ1 Promoter Binding
| Cell Line | Promoter | Fold Enrichment of MIZ1 Binding |
| MDA-MB-468 | p21Cip1 | Increased |
| MDAH-2774 | p21Cip1 | Increased |
| HCC95 | p21Cip1 | Increased |
| NCI-H2170 | p21Cip1 | Increased |
Results from Chromatin Immunoprecipitation (ChIP) assays demonstrating increased MIZ1 binding to the p21 promoter upon 5D4 treatment.[2]
Mandatory Visualizations
Caption: Mechanism of anti-MYC activity of TopBP1 inhibitors.
Caption: Experimental workflow for investigating TopBP1 inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of TopBP1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TopBP1 inhibitor (5D4) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the TopBP1 inhibitor (5D4) in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of TopBP1 and MIZ1
This protocol is to determine if the TopBP1 inhibitor disrupts the interaction between TopBP1 and MIZ1.
Materials:
-
Cancer cells treated with TopBP1 inhibitor or vehicle control
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-TopBP1 antibody (for immunoprecipitation)
-
Anti-MIZ1 antibody (for immunoblotting)
-
Anti-TopBP1 antibody (for immunoblotting)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lyse the treated cells with Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate 1-2 mg of protein lysate with 2-4 µg of anti-TopBP1 antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes by boiling the beads in Elution Buffer for 5-10 minutes.
-
Analyze the eluted proteins by Western Blot using anti-MIZ1 and anti-TopBP1 antibodies.
Western Blot Analysis
This protocol is for detecting the protein levels of MYC, its downstream targets, TopBP1, and MIZ1.
Materials:
-
Cancer cells treated with TopBP1 inhibitor or vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-Cyclin A2, anti-Cyclin D1, anti-TopBP1, anti-MIZ1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-40 µg of protein per sample in Laemmli buffer by boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine the occupancy of MIZ1 on the promoter of MYC target genes like p21.
Materials:
-
Cancer cells treated with TopBP1 inhibitor or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench formaldehyde)
-
ChIP Lysis Buffer
-
Sonication equipment
-
Anti-MIZ1 antibody
-
Normal IgG
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification
-
qPCR primers for the p21 promoter and a negative control region
-
qPCR master mix
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Perform immunoprecipitation with an anti-MIZ1 antibody or normal IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of the p21 promoter DNA by qPCR using specific primers. Analyze the data using the percent input method.
References
TopBP1-IN-1 in the Investigation of Mitotic DNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TopBP1-IN-1, a selective inhibitor of Topoisomerase IIβ-binding protein 1 (TopBP1), in the study of mitotic DNA synthesis (MiDAS). This document includes a summary of the inhibitor's mechanism of action, relevant quantitative data, detailed experimental protocols, and diagrams of the associated signaling pathways and experimental workflows.
Introduction
TopBP1 is a critical scaffold protein involved in DNA replication, DNA damage response, and cell cycle regulation. It plays a pivotal role in maintaining genome integrity, particularly during mitosis, by facilitating unscheduled DNA synthesis at under-replicated or damaged DNA sites. This process, known as mitotic DNA synthesis, is crucial for preventing the transmission of DNA damage to daughter cells. The inhibitor, this compound, provides a valuable tool for elucidating the specific functions of TopBP1 in this pathway and for exploring its therapeutic potential.
Mechanism of Action
This compound targets the BRCT7/8 domains of TopBP1.[1] This inhibition disrupts the interaction of TopBP1 with key binding partners, such as E2F1, mutant p53, and MIZ1.[1] By interfering with these interactions, this compound can impede downstream signaling pathways that are dependent on the scaffolding function of TopBP1. In the context of mitotic DNA synthesis, inhibiting TopBP1 is expected to disrupt the recruitment of essential DNA repair and replication factors to sites of under-replicated DNA during mitosis, leading to an increase in genomic instability.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific data on the direct inhibition of mitotic DNA synthesis is limited, and the provided data primarily pertains to its anti-proliferative and anti-tumor activities in cancer cell lines.
| Parameter | Cell Line | Concentration/Dosage | Duration | Effect | Reference |
| In Vitro Efficacy | MDA-MB-468 | 0-10 µM | 24-48 h | Inhibition of cell proliferation and colony formation; promotion of E2F1-mediated apoptosis. | [1] |
| In Vivo Efficacy | MDAH-2774 (ovarian cancer) xenograft | 40 mg/kg, i.p. | Every 3 days for 3 doses | Antitumor activity. | [1] |
| In Vivo Efficacy | MDA-MB-468/BCM2665 (breast cancer) xenograft | 40 mg/kg, i.p. | Every 3 days for 3 doses | Antitumor activity. | [1] |
| Downstream Effects | MDA-MB-468 | Not Specified | Not Specified | Reduction in the expression of MYC target genes, including Cyclin A2, Cyclin D1, ACTL6A, PLK1, and Rad51. | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound in mitotic DNA synthesis studies are not extensively published. The following protocols are based on established methods for studying MiDAS and indicate the points at which this compound would be introduced.
Protocol 1: Induction and Analysis of Mitotic DNA Synthesis
This protocol describes the induction of replication stress to trigger MiDAS and its subsequent analysis using 5-ethynyl-2'-deoxyuridine (EdU) incorporation.
1. Cell Culture and Synchronization:
- Culture cells of interest (e.g., U2OS, HeLa) to 70-80% confluency.
- Synchronize cells at the G2/M boundary using a CDK1 inhibitor (e.g., 9 µM RO-3306) for 16-18 hours.
2. Induction of Replication Stress:
- During the last 2-4 hours of the G2/M block, add a low dose of a replication stress-inducing agent, such as aphidicolin (e.g., 0.4 µM), to induce under-replicated DNA.
3. Mitotic Entry and this compound Treatment:
- Wash out the CDK1 inhibitor and aphidicolin with pre-warmed media to release the cells into mitosis.
- Immediately add This compound at the desired concentration (e.g., 1-10 µM) to the culture medium. A DMSO control should be run in parallel.
4. EdU Labeling of Mitotic DNA Synthesis:
- Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours as cells progress through mitosis.
5. Cell Fixation and Staining:
- Harvest mitotic cells by gentle shake-off.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
- Detect EdU incorporation using a Click-iT® EdU Alexa Fluor® imaging kit according to the manufacturer's instructions.
- Counterstain for DNA with DAPI.
- For immunofluorescence, co-stain with antibodies against relevant proteins such as Phospho-Histone H3 (Ser10) to identify mitotic cells, and TopBP1, FANCD2, or γH2AX to visualize their localization.
6. Microscopy and Data Analysis:
- Acquire images using a fluorescence microscope.
- Quantify the percentage of mitotic cells with EdU foci and the intensity of EdU staining in the presence and absence of this compound.
Protocol 2: Preparation of this compound Solutions
1. Stock Solution (10 mM):
- Dissolve the required amount of this compound powder in DMSO to make a 10 mM stock solution.
- Aliquot and store at -20°C or -80°C for long-term storage.
2. Working Solution (In Vitro):
- Dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
3. Working Solution (In Vivo):
- For a 40 mg/kg intraperitoneal injection, a formulation can be prepared as follows (for a 1 mg/mL solution):
- Dissolve this compound in DMSO to make a 10 mg/mL stock.
- Take 100 µL of the stock solution and add it to 400 µL of PEG300. Mix well.
- Add 50 µL of Tween-80 and mix.
- Add 450 µL of saline to reach a final volume of 1 mL.
- It is recommended to prepare this solution fresh for each injection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of TopBP1 in mitotic DNA synthesis and a general experimental workflow for studying the effects of this compound.
References
Troubleshooting & Optimization
TopBP1-IN-1 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TopBP1-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to protect the stock solution from light.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: A typical working concentration range for this compound in cell-based assays is between 0 and 10 µM.[1] The optimal concentration will vary depending on the cell line and the specific experimental goals, so it is recommended to perform a dose-response curve to determine the ideal concentration for your system.
Q4: How should I dilute my this compound DMSO stock solution into cell culture media?
A4: To minimize the risk of precipitation, it is crucial to perform a serial dilution of your DMSO stock solution. Directly adding a highly concentrated DMSO stock to aqueous media can cause the compound to precipitate. A step-wise dilution approach is recommended. Additionally, ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
Issue 1: I observe precipitation after diluting my this compound stock solution in cell culture medium.
| Potential Cause | Troubleshooting Steps |
| High final concentration of this compound | The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. Try lowering the final concentration of the inhibitor. |
| Rapid dilution | Adding a concentrated DMSO stock directly to the medium can cause localized high concentrations and lead to precipitation. Perform a serial dilution, first into a smaller volume of media, before adding to the final culture volume. |
| Incorrect solvent | Ensure your stock solution is prepared in 100% DMSO. |
| Low temperature of media | Using cold media can decrease the solubility of the compound. Warm the cell culture media to 37°C before adding the inhibitor. |
| High final DMSO concentration | While DMSO aids in solubility, excessively high concentrations in the final culture volume can sometimes contribute to precipitation of media components. Ensure the final DMSO concentration is kept below 0.5%. |
| Media components | Certain components in the cell culture medium, such as salts and proteins, can interact with the compound and cause precipitation. If possible, try a different type of cell culture medium (e.g., switch from DMEM to RPMI-1640 or vice versa). |
Issue 2: My cells are showing signs of toxicity even at low concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| DMSO toxicity | The final concentration of DMSO in the culture may be too high. Calculate the final DMSO percentage and ensure it is below 0.5%. Include a DMSO-only vehicle control to assess solvent toxicity. |
| Compound instability | This compound may be degrading in the cell culture medium over the course of the experiment, leading to the formation of toxic byproducts. Assess the stability of the compound in your specific media at 37°C (see Experimental Protocols section). Consider refreshing the media with freshly diluted inhibitor for longer experiments. |
| Cell line sensitivity | The specific cell line you are using may be particularly sensitive to the inhibition of the TopBP1 pathway. Perform a detailed dose-response and time-course experiment to determine the optimal non-toxic working concentration and incubation time. |
Quantitative Data Summary
Table 1: General Solubility and Storage of this compound
| Parameter | Guideline | Source |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Typical Working Concentration | 0 - 10 µM | [1] |
| Final DMSO Concentration in Media | < 0.5% | General recommendation |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without visible precipitation.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 50 µM. To do this, add the appropriate volume of the DMSO stock to the medium. Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Vortex each dilution gently.
-
Incubate the tubes at 37°C for a period relevant to your planned experiment (e.g., 2 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
The highest concentration that remains clear and free of precipitates is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO2
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of this compound in your pre-warmed cell culture medium at a concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
Immediately take a sample from one aliquot for analysis (this will be your time zero reference point). Store it appropriately for your analytical method (e.g., freeze at -80°C).
-
Incubate the remaining aliquots at 37°C in a CO2 incubator.
-
At various time points (e.g., 2, 8, 24, 48, 72 hours), remove an aliquot and store it for analysis.
-
Once all time points are collected, analyze the samples using your chosen analytical method to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample. This will provide an indication of the compound's stability in your cell culture medium under experimental conditions.
Visualizations
Caption: Simplified signaling pathway of TopBP1 in the DNA damage response and the point of inhibition by this compound.
Caption: Experimental workflow for determining the solubility of this compound in cell culture media.
Caption: A decision tree to troubleshoot precipitation issues with this compound in cell culture experiments.
References
Technical Support Center: Interpreting Biphasic Dose-Response of TopBP1 Inhibition
Welcome to the technical support center for researchers studying TopBP1 inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret biphasic dose-response curves and other complex results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response, and why might I observe it with a TopBP1 inhibitor?
A biphasic dose-response, also known as hormesis, is a phenomenon where a substance elicits opposite effects at low and high concentrations. In the context of TopBP1 inhibition, you might observe that low concentrations of an inhibitor enhance a particular cellular process (e.g., DNA damage checkpoint signaling), while higher concentrations inhibit it.
This paradoxical effect may be rooted in the complex role of TopBP1 as a scaffolding protein in the DNA Damage Response (DDR). The activation of the key checkpoint kinase ATR is regulated by TopBP1 in a concentration-dependent manner. While TopBP1 is essential for ATR/Chk1 activation, excessive levels of TopBP1 can paradoxically hinder this signaling pathway.[1][2] Therefore, in cancer cells that overexpress TopBP1, a low dose of an inhibitor might reduce TopBP1 activity to an optimal level, thereby enhancing downstream signaling. Conversely, a high dose of the inhibitor would suppress TopBP1 activity, leading to the expected inhibitory effect.
Q2: What is the underlying mechanism for a biphasic response related to TopBP1?
The primary mechanism is thought to involve the stoichiometry of the TopBP1-ATR-ATRIP complex at sites of DNA damage. TopBP1 acts as a scaffold to bring ATR to its substrates.[3] At optimal concentrations, TopBP1 facilitates the formation of a functional signaling complex. However, at excessive concentrations, TopBP1 might self-associate or bind to components in a non-productive manner, leading to steric hindrance that perturbs the interaction between ATR and its substrates, ultimately dampening the checkpoint signal.[1][2] A low dose of a TopBP1 inhibitor could alleviate this "overcrowding," restoring optimal signaling, whereas a high dose would dismantle the signaling complex altogether.
Q3: Which cell lines are most likely to exhibit a biphasic response to TopBP1 inhibition?
Cell lines with high endogenous levels of TopBP1 are the most likely candidates to exhibit a biphasic response. Many cancer cell lines, particularly those with a dysregulated Rb/E2F pathway, overexpress TopBP1.[1] It is recommended to perform baseline characterization of TopBP1 expression levels in your chosen cell lines by Western blotting or qPCR to aid in the interpretation of your dose-response data.
Q4: What are the key experimental readouts to confirm a biphasic response to a TopBP1 inhibitor?
To confirm a biphasic response, it is crucial to assess multiple endpoints. These include:
-
Cell Viability/Proliferation: Assays like MTT, MTS, or CellTiter-Glo can reveal a biphasic effect on cell growth.
-
Checkpoint Activation: Monitoring the phosphorylation of key checkpoint proteins such as Chk1 (at Ser345) and ATR substrates is critical. A biphasic response would manifest as increased phosphorylation at low inhibitor concentrations and decreased phosphorylation at high concentrations.
-
DNA Damage Foci Formation: Analyzing the formation of γH2AX and RAD51 foci can provide insights into the cellular response to DNA damage under different inhibitor concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell viability assays. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors, especially with viscous compounds.4. Compound precipitation at high concentrations. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[4]3. Use reverse pipetting for viscous solutions. Ensure complete mixing of the compound in the well.4. Check the solubility of your inhibitor in the final assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| No clear dose-response observed (flat curve). | 1. The inhibitor is not potent against the chosen cell line.2. The incubation time is too short or too long.3. The chosen readout is not sensitive to TopBP1 inhibition in this context.4. The inhibitor has degraded. | 1. Confirm the activity of your inhibitor in a cell-free assay if possible. Test a wider range of concentrations.2. Perform a time-course experiment to determine the optimal incubation period.3. Measure a more direct downstream target of TopBP1, such as Chk1 phosphorylation.4. Prepare fresh stock solutions of the inhibitor. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Observing a "U-shaped" or biphasic curve in cell viability, but not in checkpoint activation assays. | 1. The biphasic effect on viability may be independent of the ATR/Chk1 pathway.2. The timing of the readouts is not aligned. | 1. TopBP1 has multiple functions beyond ATR activation.[5] Consider assays for other TopBP1-mediated processes, such as homologous recombination or transcriptional regulation.2. Checkpoint activation is often an early event, while effects on cell viability may take longer to manifest. Optimize the timing for each assay. |
| Difficulty in statistically fitting a biphasic curve. | 1. Insufficient data points in the stimulatory phase.2. The biphasic effect is weak. | 1. Use a narrower dose range with more data points at the lower concentrations of the inhibitor.2. Consider using more sensitive assays or increasing the sample size to enhance statistical power. There are specialized models for fitting biphasic curves, such as the Brain-Cousens or Cedergreen models.[5][6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Detect Biphasic Dose-Response
This protocol is adapted for a 96-well format using an MTS assay.
Materials:
-
Cancer cell line of interest (e.g., a line with known high TopBP1 expression)
-
Complete growth medium
-
TopBP1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom, black-walled tissue culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the TopBP1 inhibitor in complete growth medium. A wide concentration range is recommended to capture both phases of the response (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Protocol 2: Western Blot for Phospho-Chk1 (Ser345)
Materials:
-
6-well tissue culture plates
-
TopBP1 inhibitor
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-TopBP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with a range of TopBP1 inhibitor concentrations (and a vehicle control) for 1-2 hours.
-
Induce DNA damage (e.g., treat with 2 mM Hydroxyurea for 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Chk1 signal to total Chk1 and the loading control.
-
Plot the normalized phospho-Chk1 signal against the inhibitor concentration.
-
Visualizations
Signaling Pathway: TopBP1 in ATR/Chk1 Activation
Caption: Simplified signaling pathway of TopBP1-mediated ATR/Chk1 activation in response to DNA damage.
Experimental Workflow: Investigating Biphasic Response
References
- 1. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claspin Operates Downstream of TopBP1 To Direct ATR Signaling towards Chk1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset | Semantic Scholar [semanticscholar.org]
- 6. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 7. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TopBP1-IN-1-Induced Cytotoxicity in Non-Cancerous Cells
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TopBP1 inhibitor, TopBP1-IN-1. The focus of this document is to address potential cytotoxicity observed in non-cancerous cells during experimentation and to provide strategies for its management.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Topoisomerase II-binding protein 1 (TopBP1). TopBP1 is a critical scaffold protein in the DNA Damage Response (DDR) pathway.[1][2] It plays a pivotal role in the activation of the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, which is essential for the S-phase checkpoint and the stabilization of replication forks.[1] By inhibiting TopBP1, this compound disrupts the ATR signaling pathway, leading to a compromised DDR.[1] This can sensitize rapidly dividing cancer cells to DNA-damaging agents.[1] In non-cancerous cells, inhibition of TopBP1 can also disrupt normal cell cycle progression and DNA replication, potentially leading to cytotoxicity.[3][4]
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines when treated with this compound?
A2: TopBP1 is essential for maintaining genomic integrity during the normal S phase of the cell cycle, even in the absence of external DNA damage.[3] It is involved in DNA replication initiation and the stabilization of replication forks.[1][2] Inhibition of TopBP1 in non-cancerous cells can lead to spontaneous DNA damage, accumulation of DNA double-strand breaks, and aberrant cell division.[3] Studies on TopBP1 depletion in untransformed primary cells have shown that this can lead to cellular senescence rather than apoptosis, which is a common outcome in cancer cells.[4] This underlying biological necessity for TopBP1 in normal cell proliferation is the likely reason for the observed cytotoxicity.
Q3: What are the expected differences in the cytotoxic response to this compound between cancerous and non-cancerous cells?
A3: Cancer cells often have a high level of replication stress and are heavily reliant on DDR pathways, like the one involving TopBP1, for their survival.[1] Therefore, they are particularly vulnerable to TopBP1 inhibition. The intended therapeutic effect is to induce synthetic lethality or enhance the efficacy of other DNA-damaging agents in cancer cells.[1] In contrast, non-cancerous cells, while still requiring TopBP1 for normal proliferation, may have more robust cell cycle checkpoints and a lower baseline of replication stress. TopBP1 deficiency in primary cells has been shown to induce cellular senescence, a state of irreversible growth arrest, rather than the apoptotic cell death often seen in cancer cells.[4]
Q4: How can I confirm that the observed cytotoxicity is due to on-target inhibition of TopBP1?
A4: To confirm on-target activity, you can perform several experiments. A western blot analysis can be used to assess the phosphorylation status of downstream targets of the ATR-Chk1 pathway, such as Chk1. Inhibition of TopBP1 is expected to reduce ATR-mediated Chk1 phosphorylation. Additionally, you can use a rescue experiment by overexpressing a modified, inhibitor-resistant form of TopBP1 to see if it alleviates the cytotoxic effects. Another approach is to use siRNA to deplete TopBP1 and observe if this phenocopies the effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity in non-cancerous cells at low concentrations of this compound. | The specific non-cancerous cell line may be particularly sensitive to replication stress or have a high proliferation rate. | 1. Perform a dose-response curve to determine the IC50 value in your specific cell line. 2. Reduce the concentration of this compound to the lowest effective dose for your experimental goals. 3. Consider using a cell line with a slower proliferation rate for initial experiments. |
| Cell morphology changes, such as flattening and enlargement, without a significant increase in apoptosis markers. | The cells may be undergoing cellular senescence, a known effect of TopBP1 depletion in non-cancerous cells.[4] | 1. Perform a senescence-associated β-galactosidase (SA-β-gal) assay to detect senescent cells. 2. Analyze the expression of cell cycle inhibitors like p21 and p16 by western blot or qPCR. |
| Increased DNA damage markers (e.g., γH2AX) in the absence of external DNA damaging agents. | Inhibition of TopBP1 can lead to the collapse of replication forks and spontaneous DNA double-strand breaks.[3] | 1. Quantify γH2AX foci formation using immunofluorescence microscopy. 2. Perform a comet assay (single-cell gel electrophoresis) to directly visualize DNA fragmentation. |
| Variable results between experiments. | Inconsistent cell culture conditions, such as cell density or passage number, can affect the cellular response to TopBP1 inhibition. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. 2. Use cells from a consistent and low passage number to avoid genetic drift and altered phenotypes. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-based Assay
This protocol provides a method to determine the cytotoxic effects of this compound on non-cancerous cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of ATR/Chk1 Pathway Activation
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of Chk1.
Materials:
-
Non-cancerous cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-TopBP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Chk1 signal to the total Chk1 signal.
Visualizations
Signaling Pathway
Caption: TopBP1-mediated ATR/Chk1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A streamlined workflow for troubleshooting this compound-induced cytotoxicity.
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting cytotoxicity issues with this compound.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TOPBP1 - Wikipedia [en.wikipedia.org]
- 3. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TopBP1 Deficiency Causes an Early Embryonic Lethality and Induces Cellular Senescence in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of TopBP1 Inhibitors in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TopBP1 inhibitors, such as TopBP1-IN-1, in long-term cell culture experiments. Ensuring the stability of the inhibitor is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous cell culture media?
Q2: How often should I replace the media containing the TopBP1 inhibitor in my long-term experiment?
A2: The frequency of media replacement will depend on the stability of the specific TopBP1 inhibitor being used. For long-term experiments, it is recommended to determine the half-life of the compound in your cell culture system. If the compound degrades significantly over 24-48 hours, daily media changes may be necessary to maintain a constant effective concentration.
Q3: Can serum in the cell culture media affect the stability and activity of my TopBP1 inhibitor?
A3: Yes, serum contains various proteins that can bind to small molecules, potentially reducing their effective concentration and affecting their stability.[1] It is advisable to test the stability and efficacy of your TopBP1 inhibitor in both serum-free and serum-containing media to understand its behavior in your specific experimental setup.
Q4: What are the known degradation pathways for small molecule inhibitors like this compound?
A4: Small molecules can degrade through various mechanisms, including hydrolysis, oxidation, and enzymatic degradation by cellular components. The specific degradation pathway for a novel inhibitor like this compound would need to be determined experimentally. General stability testing protocols can help identify potential degradation under different conditions (e.g., light exposure, temperature fluctuations).[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitor effect over time in a long-term experiment. | The inhibitor may be unstable and degrading in the cell culture media. | 1. Perform a stability study to determine the half-life of the inhibitor in your specific media and conditions. 2. Increase the frequency of media changes with fresh inhibitor. 3. Consider using a more stable analog if available. |
| Inconsistent results between experiments. | 1. Variability in inhibitor stock solution preparation and storage. 2. Inconsistent timing of media changes. 3. Cell density and metabolic activity affecting inhibitor stability. | 1. Prepare fresh stock solutions regularly and store them appropriately (aliquoted, protected from light, at the correct temperature). 2. Standardize the experimental protocol, including the timing of all treatments and media changes. 3. Ensure consistent cell seeding densities across experiments.[4] |
| Higher than expected IC50 value in cellular assays compared to biochemical assays. | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the inhibitor by cellular transporters. 3. High level of non-specific binding to plasticware or serum proteins.[1] 4. Rapid intracellular metabolism of the inhibitor. | 1. Evaluate inhibitor permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use efflux pump inhibitors to determine if the compound is a substrate for transporters. 3. Test for non-specific binding by measuring the compound concentration in the media over time in the absence of cells. 4. Analyze cell lysates to measure the intracellular concentration and identify potential metabolites. |
| Observed cellular toxicity unrelated to TopBP1 inhibition. | 1. Off-target effects of the inhibitor. 2. Toxicity of the solvent (e.g., DMSO) at the concentration used. 3. Degradation product of the inhibitor is toxic. | 1. Test the inhibitor in a TopBP1-knockout or knockdown cell line to confirm on-target effects. 2. Perform a dose-response curve for the solvent alone to determine its toxicity threshold.[4] 3. Analyze the media for degradation products and test their toxicity. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of a TopBP1 inhibitor in cell culture media over time.
Materials:
-
TopBP1 inhibitor (e.g., this compound)
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
96-well plates or culture flasks
Method:
-
Prepare a stock solution of the TopBP1 inhibitor in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium (both with and without serum) with the inhibitor to the desired final concentration.
-
Aliquot the inhibitor-containing medium into separate sterile containers for each time point.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of the intact inhibitor in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life.
Protocol 2: Evaluating the Effect of Cellular Metabolism on Inhibitor Stability
Objective: To assess the impact of cellular metabolism on the stability of a TopBP1 inhibitor.
Materials:
-
Cell line of interest
-
TopBP1 inhibitor
-
Cell culture reagents
-
LC-MS system
Method:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with the TopBP1 inhibitor at the desired concentration. Include a cell-free control (media with inhibitor only).
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), collect both the cell culture supernatant and the cell lysate.
-
Extract the inhibitor and any potential metabolites from the supernatant and lysate using an appropriate solvent (e.g., acetonitrile or methanol).[1]
-
Analyze the samples by LC-MS to quantify the parent inhibitor and identify any major metabolites.
-
Compare the degradation rate of the inhibitor in the presence and absence of cells to determine the contribution of cellular metabolism.
Signaling Pathways and Workflows
References
Technical Support Center: Overcoming Resistance to TopBP1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TopBP1-IN-1 in their cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the protein TopBP1 (DNA topoisomerase II binding protein 1). TopBP1 is a critical scaffold protein in the DNA Damage Response (DDR) pathway.[1][2] It plays a key role in activating the ATR kinase, which is essential for the S-phase checkpoint and the stabilization of replication forks.[1][2] By inhibiting TopBP1, this compound disrupts the DDR, making cancer cells more vulnerable to DNA damage and increasing genomic instability, which can lead to cell death.[1]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
This is a common indication of acquired resistance. Cancer cells can develop resistance to targeted therapies like this compound through various mechanisms. These can include mutations in the drug target (TopBP1), activation of alternative signaling pathways that bypass the need for TopBP1, or increased drug efflux from the cells.
Q3: What are the potential molecular mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, based on resistance to other targeted therapies, potential mechanisms include:
-
Target Alteration: Mutations in the TOPBP1 gene that prevent the inhibitor from binding effectively.[2][3][4]
-
Bypass Pathways: Upregulation of parallel signaling pathways that compensate for the loss of TopBP1 function.[5][6] This could involve the activation of other DDR proteins or survival pathways.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), which actively pump the drug out of the cell, reducing its intracellular concentration.[7][8][9]
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
-
Paradoxical Regulation: Overexpression of TopBP1 itself can paradoxically hinder ATR/Chk1 activation, potentially altering the cellular response to TopBP1 inhibitors.[10][11][12]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in Cancer Cell Lines
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound, it is likely that the cells have developed resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay with a fresh batch of this compound to rule out any issues with the compound's stability or activity.
-
Sequence the TOPBP1 Gene: Isolate genomic DNA from both the resistant and the parental (sensitive) cell lines and sequence the coding region of the TOPBP1 gene to identify any potential mutations.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for MDR1) to compare drug efflux activity between resistant and parental cells via flow cytometry.
-
Investigate Bypass Pathways: Perform RNA sequencing or proteomic analysis to identify differentially expressed genes or proteins in the resistant cells compared to the parental cells. This may reveal upregulated survival or alternative DDR pathways.
-
Evaluate TopBP1 Expression: Check the expression level of the TopBP1 protein in the resistant cells by Western blotting.
Problem 2: Heterogeneous Response to this compound within a Cell Population
If you observe that a subpopulation of your cells is surviving and proliferating in the presence of this compound, this suggests the emergence of a resistant clone.
Troubleshooting Steps:
-
Isolate Resistant Clones: Use single-cell cloning techniques to isolate and expand the resistant subpopulation.
-
Characterize Resistant Clones: Perform the same characterization steps as outlined in "Problem 1" on the isolated resistant clones to determine the mechanism of resistance.
-
Consider Combination Therapy: Based on the identified resistance mechanism, consider rational combination therapies. For example, if drug efflux is the cause, co-treatment with an ABC transporter inhibitor may restore sensitivity. If a bypass pathway is activated, an inhibitor targeting a key component of that pathway could be effective.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be observed when comparing this compound sensitive and resistant cancer cell lines.
| Parameter | Sensitive Cell Line (e.g., MCF-7) | Resistant Cell Line (e.g., MCF-7/TopBP1-R) | Fold Change |
| This compound IC50 | 100 nM | 5 µM | 50-fold increase |
| TOPBP1 Mutation | Wild-type | e.g., Mutation in drug-binding domain | - |
| MDR1 (ABCB1) Expression | Low | High | >10-fold increase |
| Rhodamine 123 Efflux | Low | High | >80% increase |
| p-Akt (Ser473) Level | Baseline | Elevated | >5-fold increase |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: The resulting cell line can then be characterized to determine the mechanism of resistance.
Protocol 2: Western Blot for TopBP1 and Downstream Markers
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against TopBP1, p-Chk1 (Ser345), Chk1, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: TopBP1's role in the DNA Damage Response pathway.
Caption: Overview of potential resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TOP1 Mutations and Cross-Resistance to Antibody–Drug Conjugates in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TopBP1-IN-1 Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the preparation and handling of TopBP1-IN-1 stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating an initial stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing an initial high-concentration stock solution of this compound.[1]
Q2: How should I store the this compound stock solution?
A2: For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. The solution should be protected from light.[1]
Q3: I see precipitation in my stock solution after thawing. What should I do?
A3: If you observe precipitation, you can gently warm and/or sonicate the solution to aid in redissolving the compound.[1] To prevent precipitation, ensure the storage concentration is not above the recommended solubility limits and that the solution is thoroughly mixed before freezing.
Q4: Can I use this compound directly in my aqueous cell culture medium?
A4: It is not recommended to directly dissolve this compound in aqueous buffers or cell culture medium due to its low aqueous solubility. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Troubleshooting Guide
Encountering issues with your this compound stock solution? The following workflow provides a step-by-step guide to troubleshoot common problems.
Caption: Troubleshooting workflow for this compound stock solution issues.
Quantitative Data on Solvent Systems
The following table summarizes the solubility of this compound in different solvent systems for the preparation of working solutions.
| Solvent System | Achieved Concentration | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.68 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.68 mM) | Clear solution |
Table based on data from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 12.5 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 12.5 mg/mL.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into light-protected tubes and store at -80°C.[1]
Protocol 2: Preparation of an Aqueous-Based Working Solution
This protocol is suitable for in vivo studies and results in a clear solution.[1]
-
Initial Stock: Begin with a 12.5 mg/mL stock solution of this compound in DMSO.
-
Solvent Addition Sequence: In a sterile tube, add the following solvents in order, ensuring the solution is mixed evenly after each addition:
-
400 µL of PEG300
-
100 µL of the 12.5 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Final Concentration: This procedure yields a 1 mL working solution with a this compound concentration of 1.25 mg/mL.[1]
Protocol 3: Preparation of an Oil-Based Working Solution
This protocol is an alternative for in vivo administration.[1]
-
Initial Stock: Start with a 12.5 mg/mL stock solution of this compound in DMSO.
-
Dilution: Add 100 µL of the DMSO stock solution to 900 µL of Corn oil.
-
Mixing: Mix thoroughly to ensure a homogenous solution.
-
Final Concentration: This results in a 1 mL working solution with a this compound concentration of 1.25 mg/mL.[1] Note that for dosing periods exceeding half a month, this protocol should be chosen with care.[1]
TopBP1 Signaling Context
TopBP1 is a critical scaffold protein in the DNA damage response (DDR), particularly in the ATR-Chk1 signaling pathway, which is activated by replication stress. The diagram below illustrates the central role of TopBP1 in this pathway.
References
Technical Support Center: Minimizing Variability in TopBP1-IN-1 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays using the TopBP1 inhibitor, TopBP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Topoisomerase II-binding protein 1 (TopBP1). It specifically targets the tandem BRCT domains 7 and 8 of TopBP1. This inhibition disrupts the interaction of TopBP1 with key proteins involved in cell cycle regulation and DNA damage response, such as E2F1, mutant p53, and MIZ1. By blocking these interactions, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Q2: What are the key signaling pathways affected by this compound?
A2: TopBP1 is a critical scaffold protein in the DNA Damage Response (DDR) pathway, particularly in the activation of the ATR kinase.[1] By inhibiting TopBP1, this compound disrupts the ATR-Chk1 signaling cascade, which is essential for the S-phase checkpoint and replication fork stability.[1] This leads to increased genomic instability in cancer cells. Furthermore, this compound affects pathways regulated by E2F1 (implicated in apoptosis and cell cycle progression) and mutant p53 (associated with cancer cell survival and proliferation).[2]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound is expected to lead to:
-
Inhibition of cell proliferation: As measured by assays like MTT or colony formation.
-
Induction of apoptosis: Due to the activation of E2F1-mediated apoptotic pathways.[2]
-
Cell cycle arrest: Potentially at the G1/S or S-phase checkpoint.
-
Increased DNA damage: Observable as an increase in DNA damage markers like γH2AX and 53BP1 foci.
-
Synergistic effects with PARP inhibitors: TopBP1 inhibition can sensitize cancer cells to PARP inhibitors.
Q4: How should I prepare and store this compound?
A4: For optimal results and to minimize variability, follow these guidelines for handling this compound:
-
Solubility: Prepare a stock solution in an appropriate solvent like DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium. Ensure thorough mixing.
Troubleshooting Guides
Variability in cell-based assays can arise from multiple sources. This guide addresses common issues encountered when working with this compound.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect"). |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. |
| Incomplete mixing of this compound | Vortex the stock solution before making dilutions. After adding the inhibitor to the wells, gently swirl the plate to ensure even distribution. |
| Cell clumping | Ensure complete trypsinization and dissociation of cells into a single-cell suspension. Visually inspect the cell suspension under a microscope before plating. |
Problem 2: Inconsistent or No Biological Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and assay. |
| Incorrect incubation time | Optimize the incubation time for your experiment. Effects on signaling pathways may be observed at earlier time points, while effects on cell viability may require longer incubation. |
| Degradation of this compound | Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Cell line resistance | The sensitivity to this compound can vary between cell lines. Consider using a positive control cell line known to be sensitive to TopBP1 inhibition. |
| Low TopBP1 expression in the cell line | Verify the expression level of TopBP1 in your cell line by Western blot. Cell lines with low TopBP1 expression may be less sensitive to the inhibitor. |
Problem 3: High Background or Artifacts in Assays
| Potential Cause | Recommended Solution |
| Solvent (DMSO) toxicity | Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
| Contamination (mycoplasma, bacteria, yeast) | Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent microbial contamination. |
| Reagent issues | Use high-quality, fresh reagents. Ensure proper storage and handling of all assay components. |
| Plate reader settings | Optimize plate reader settings (e.g., wavelength, gain, read height) for your specific assay and microplate type. |
Quantitative Data Summary
The following table provides examples of quantitative data that should be determined and recorded to ensure reproducibility.
| Parameter | Example Value | Cell Line | Assay | Reference |
| IC50 of this compound | 1-10 µM | MDA-MB-468 | MTT Assay | [2] |
| Optimal Seeding Density | 5,000 cells/well | U2OS | 96-well plate viability assay | Assay Dependent |
| Colony Formation Inhibition | 50% reduction at 5 µM | BT549 | Colony Formation Assay | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[4] Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.[4]
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-Chk1, Cyclin A2, Rad51, GAPDH as a loading control) overnight at 4°C.[5][6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for DNA Damage Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[7]
-
Blocking and Antibody Staining: Block with 1% BSA in PBST and incubate with a primary antibody against a DNA damage marker (e.g., anti-γH2AX or anti-53BP1) overnight at 4°C.[8]
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of foci per nucleus using image analysis software.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway and its cellular outcomes.
Experimental Workflow
Caption: General experimental workflow for this compound cell-based assays.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-mediated interactions with TOPBP1 couple 53BP1 and 9-1-1 to control the G1 DNA damage checkpoint | eLife [elifesciences.org]
- 4. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes with TopBP1-IN-1
Welcome to the technical support center for TopBP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address unexpected experimental outcomes when using this TopBP1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you navigate your experiments and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the BRCT7/8 domains of Topoisomerase II-binding protein 1 (TopBP1). By binding to these domains, the inhibitor disrupts the protein-protein interactions of TopBP1 that are crucial for its various cellular functions. This includes its role in the DNA damage response (DDR), cell cycle regulation, and transcriptional control. Specifically, this compound has been shown to inhibit the interaction of TopBP1 with key proteins like E2F1, mutant p53, and MIZ1.[1][2]
Q2: What are the expected phenotypes after treating cells with this compound?
Based on the known functions of TopBP1, treatment with this compound is expected to lead to:
-
Increased sensitivity to DNA damaging agents.
-
Defects in cell cycle checkpoints, particularly the G1/S and S-phase checkpoints.
-
Induction of apoptosis, especially in cancer cells with high levels of replication stress.
Q3: I'm observing a biphasic dose-response curve with this compound. At high concentrations, the effect is diminished. Is this expected?
This may be an unexpected but plausible phenotype. TopBP1's role in activating the ATR/Chk1 signaling pathway can be biphasic and concentration-dependent. While optimal levels of TopBP1 are required for full ATR activation, excessive levels of TopBP1 have been shown to paradoxically hinder this process. This is thought to be due to the disruption of the ATR-TopBP1 interaction and ATR's loading onto chromatin when TopBP1 is in excess. Therefore, it is possible that very high concentrations of a TopBP1 inhibitor could lead to complex and non-linear effects on ATR signaling, which might manifest as a biphasic dose-response curve.
Troubleshooting Guide
Unexpected Phenotype 1: Resistance or Insensitivity to this compound
Problem: My cells show little to no response to this compound, even at high concentrations.
| Possible Cause | Suggested Solution |
| Cell line-specific factors | Different cell lines may have varying dependencies on TopBP1 for survival. Cells with low intrinsic replication stress or robust alternative DNA repair pathways may be less sensitive. Consider using a positive control cell line known to be sensitive to TopBP1 inhibition (e.g., MDA-MB-468). |
| Drug Inactivation | The inhibitor may be unstable or degraded in your specific cell culture medium. Ensure proper storage of the compound as per the manufacturer's instructions (-80°C for long-term, -20°C for short-term, protected from light).[1] Prepare fresh dilutions for each experiment. |
| Off-target effects of other treatments | If co-treating with other drugs, consider the possibility of antagonistic interactions. Perform single-agent dose-response curves first to establish the baseline effect of this compound. |
| Incorrect dosage or administration | Verify the final concentration of the inhibitor in your culture medium. For in vivo studies, ensure the correct dosage and administration route are used (e.g., 40 mg/kg, i.p.).[1] |
Unexpected Phenotype 2: Paradoxical Increase in Cell Proliferation at Low Doses
Problem: I'm observing a slight increase in cell proliferation at very low concentrations of this compound, before the expected cytotoxic effects at higher doses.
| Possible Cause | Suggested Solution |
| Hormetic effect | Some inhibitors can exhibit hormesis, where low doses stimulate a response opposite to that of high doses. This could be due to a transient activation of compensatory survival pathways. |
| Biphasic effect on ATR signaling | As mentioned in the FAQs, the effect of TopBP1 levels on ATR signaling can be biphasic. It is conceivable that low levels of inhibition could slightly enhance certain signaling outputs before complete pathway inhibition at higher concentrations. |
| Experimental artifact | Ensure that the observed effect is reproducible and statistically significant. Check for edge effects on your multi-well plates and ensure uniform cell seeding. |
Unexpected Phenotype 3: Altered Gene Expression Profile Unrelated to DNA Damage Response
Problem: RNA-seq analysis reveals significant changes in the expression of genes not typically associated with the DNA damage response, such as those involved in metabolism or differentiation.
| Possible Cause | Suggested Solution |
| Inhibition of TopBP1's transcriptional regulatory functions | TopBP1 is known to interact with transcription factors like E2F1 and MIZ1, and can repress the expression of their target genes, including those regulated by MYC.[2][4] Inhibition of TopBP1 can therefore lead to de-repression of these targets. |
| Effects on rRNA transcription | TopBP1 can localize to the nucleolus and, when overexpressed, can inhibit ribosomal RNA (rRNA) transcription in an ATR-dependent manner. Perturbing this function could have widespread effects on protein synthesis and cellular metabolism. |
| Off-target effects of the inhibitor | While this compound is reported to target the BRCT7/8 domains, off-target effects on other proteins cannot be entirely ruled out. Consider using a structurally distinct TopBP1 inhibitor as a control, if available. |
Unexpected Phenotype 4: Alterations in DNA Replication Dynamics
Problem: DNA fiber analysis shows an unexpected increase in origin firing and a decrease in fork progression speed.
| Possible Cause | Suggested Solution |
| Disruption of dormant origin firing control | TopBP1 plays a role in "locking" dormant replication origins to prevent their firing under normal conditions. Inhibition of TopBP1 may release this lock, leading to an increase in origin firing. This can deplete the available nucleotide pool and lead to a slowing of replication fork progression. |
| Increased replication stress | The increased origin firing can lead to elevated levels of replication stress, which can manifest as stalled and collapsed replication forks. |
| ATR-independent effects | While ATR is a key player in the replication stress response, TopBP1 has functions in replication initiation that may be independent of its role as an ATR activator. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range (µM) | Observation |
| MDA-MB-468 | Proliferation | 0-10 | Inhibition of cell proliferation |
| MDA-MB-468 | Colony Formation | 0-10 | Inhibition of colony formation |
| MDA-MB-468 | Apoptosis | 0-10 | Promotion of E2F1-mediated apoptosis |
| MDA-MB-468 | Gene Expression | 0-10 | Reduced expression of MYC target genes |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome |
| Ovarian Cancer (MDAH-2774) | Mouse | 40 mg/kg, i.p., every 3 days for 3 doses | Inhibition of tumor growth |
| Breast Cancer (MDA-MB-468/BCM2665) | Mouse | 40 mg/kg, i.p., every 3 days for 3 doses | Inhibition of tumor growth |
Key Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5D4 disrupts several molecular pathways, including MYC, that lead to cancer growth [blogs.bcm.edu]
Cell line-specific sensitivity to TopBP1-IN-1
Welcome to the technical support center for TopBP1-IN-1, a valuable research tool for investigating the role of Topoisomerase II-binding protein 1 (TopBP1) in cancer biology and drug development. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help researchers effectively use this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets the BRCT7/8 domains of the TopBP1 protein.[1] By binding to these domains, the inhibitor disrupts the protein-protein interactions of TopBP1 that are crucial for its function in several cancer-promoting pathways.[2] Key mechanistic effects include:
-
Activation of E2F1-mediated apoptosis: By blocking the inhibitory interaction between TopBP1 and E2F1, the inhibitor allows the pro-apoptotic functions of E2F1 to proceed.[1]
-
Inhibition of mutant p53 gain-of-function: this compound prevents TopBP1 from binding to mutant p53, thereby suppressing its oncogenic activities.[1]
-
Repression of MYC activity: The inhibitor disrupts the interaction between TopBP1 and MIZ1, a MYC inhibitor. This frees MIZ1 to bind to its target gene promoters and repress MYC-driven transcription.[1]
-
Impairment of Homologous Recombination (HR) repair: this compound can disrupt the formation of the TopBP1-PLK1 complex, which is necessary for the recruitment of RAD51 to sites of DNA damage, a critical step in HR.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound has shown significant cytotoxic effects in various cancer cell lines, particularly those with specific molecular characteristics. Cancers with MYC amplification or p53 mutations may be particularly susceptible.[1] The inhibitor has demonstrated activity in triple-negative breast cancer and ovarian cancer cell lines.[1]
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer drugs, most notably with PARP inhibitors (PARPi) like olaparib and rucaparib.[1] This synergy is thought to be due to the dual inhibition of DNA repair pathways, as this compound impairs homologous recombination, making cancer cells more reliant on the PARP pathway for survival.[1]
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound (such as the specific compound 5D4) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Cell Line-Specific Sensitivity to this compound (5D4)
The following table summarizes the available quantitative data on the sensitivity of various cancer cell lines to the TopBP1 inhibitor 5D4. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.2 | Determined by clonogenic cell survival assay.[1] |
| OVCAR8 | Ovarian Carcinoma | Strong cytotoxic activity observed, specific IC50 not provided.[1] | |
| MDAH-2774 | Endometrioid Ovarian Cancer | Strong cytotoxic activity observed, specific IC50 not provided.[1] | |
| TOV-112D | Endometrioid Ovarian Cancer | Strong cytotoxic activity observed, specific IC50 not provided.[1] | |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | Strong cytotoxic activity observed, specific IC50 not provided.[1] | |
| BT549 | Triple-Negative Breast Cancer | Tested, but a specific IC50 value is not provided in the cited source.[1] | |
| HCC95 | Lung Squamous Cell Carcinoma | Tested in the context of mechanism of action, but no IC50 is provided.[1] | Harbors MYC gene amplification.[1] |
| NCI-H2170 | Lung Squamous Cell Carcinoma | Tested in the context of mechanism of action, but no IC50 is provided.[1] | Harbors MYC gene amplification.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (e.g., 5D4)
-
Anhydrous DMSO
-
96-well clear or opaque-walled microplates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
Validation & Comparative
Validating the On-Target Activity of TopBP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of novel Topoisomerase II-binding protein 1 (TopBP1) inhibitors, using "TopBP1-IN-1" as a representative candidate. TopBP1 is a critical scaffold protein in the DNA damage response (DDR) pathway, making it a promising target for cancer therapy.[1][2] Validating that a compound directly engages TopBP1 and modulates its downstream signaling is a crucial step in preclinical development. This guide compares essential validation assays and presents data on known TopBP1 inhibitors to provide a benchmark for new chemical entities.
TopBP1 Signaling Pathways
TopBP1 is a multifunctional protein that plays a central role in DNA replication, DNA damage repair, and cell cycle checkpoint activation.[1][3] A primary function of TopBP1 is the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase in response to DNA damage or replication stress.[1][2] This activation is crucial for stabilizing replication forks and initiating cell cycle arrest to allow for DNA repair. TopBP1 also interacts with a host of other proteins to regulate transcription and apoptosis, including E2F1, Miz1, and PLK1.[1][4]
Comparison of On-Target Validation Assays
A multi-pronged approach is necessary to confidently validate the on-target activity of a new TopBP1 inhibitor. The following table summarizes key experimental assays, their purpose, and the expected outcomes.
| Assay | Purpose | Principle | Expected Outcome for an On-Target Inhibitor |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct target engagement in a cellular context. | Measures the change in thermal stability of a protein upon ligand binding. | Increased melting temperature (Tm) of TopBP1 in the presence of the inhibitor.[4] |
| Co-immunoprecipitation (Co-IP) | To determine if the inhibitor disrupts TopBP1 protein-protein interactions. | An antibody to TopBP1 is used to pull down TopBP1 and its binding partners. | Reduced co-precipitation of known interactors (e.g., E2F1, PLK1, mutant p53, MIZ1) with TopBP1.[4] |
| RAD51 Foci Formation Assay | To assess the functional impact on homologous recombination (HR) DNA repair. | RAD51 forms nuclear foci at sites of DNA damage, a key step in HR. TopBP1 is required for RAD51 recruitment. | Inhibition of damage-induced RAD51 foci formation.[4][5] |
| Chk1 Phosphorylation Assay (Western Blot) | To measure the effect on the ATR-Chk1 checkpoint pathway. | TopBP1 activates ATR, which then phosphorylates Chk1. | Reduced phosphorylation of Chk1 at Ser345 in response to replication stress (e.g., hydroxyurea treatment).[6] |
| Cell Viability/Growth Inhibition Assays | To determine the anti-proliferative effect of the inhibitor. | Assays like CCK-8 or trypan blue exclusion measure cell viability and proliferation. | Decreased cell viability, which is blunted when TopBP1 is depleted via siRNA/shRNA.[4] |
Performance Comparison of TopBP1 Inhibitors
New inhibitors should be benchmarked against existing compounds. 5D4 is a recently identified small-molecule inhibitor that targets the BRCT7/8 domains of TopBP1.[4][7] The table below provides a comparative framework.
| Parameter | This compound (Hypothetical) | 5D4 | CalAM |
| Target Domain | TBD | BRCT7/8 | BRCT7/8 |
| Direct Binding (CETSA) | To be determined | Shifts TopBP1 melting temperature, confirming intracellular binding.[4] | Binds TopBP1-BRCT7/8.[4] |
| Disruption of TopBP1-PLK1 Interaction | To be determined | Yes.[4] | Yes.[4] |
| Disruption of TopBP1-E2F1 Interaction | To be determined | Yes.[4] | Not reported. |
| Inhibition of RAD51 Foci Formation | To be determined | Prevents rucaparib-induced Rad51 foci formation.[4] | Prevents rucaparib-induced Rad51 foci formation.[4] |
| Synergy with PARP inhibitors | To be determined | Synergistic anti-cancer effect with PARP inhibitors.[4][7] | Sensitizes cells to the PARP inhibitor olaparib.[4] |
| In Vivo Efficacy | To be determined | Inhibited growth of ovarian and breast cancer xenografts.[7] | Not reported. |
Key Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for validating a novel inhibitor.
Cellular Thermal Shift Assay (CETSA)
This assay provides direct evidence of target engagement within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at various concentrations for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Separation: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TopBP1 at each temperature by Western blotting.
-
Quantification: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the inhibitor-treated samples indicates target stabilization.[4]
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that the inhibitor disrupts the formation of TopBP1-containing protein complexes.
Methodology:
-
Cell Treatment: Treat cells with vehicle or this compound for the desired time (e.g., 22-24 hours).[4]
-
Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-TopBP1 antibody overnight. Then, add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform Western blotting to detect TopBP1 and its known interacting partners (e.g., E2F1, PLK1). A reduced signal for the interacting partner in the inhibitor-treated sample indicates disruption of the interaction.[4]
RAD51 Foci Formation Assay
This immunofluorescence-based assay measures the functional consequence of TopBP1 inhibition on the HR DNA repair pathway.
Methodology:
-
Cell Culture: Plate cells on coverslips and allow them to adhere.
-
Treatment: Pre-treat cells with vehicle or this compound.
-
Induce DNA Damage: Induce DNA double-strand breaks using ionizing radiation (IR) or a chemical agent like camptothecin or a PARP inhibitor.[4][5]
-
Fix and Permeabilize: After a recovery period (e.g., 2-10 hours), fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against RAD51. Follow this with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells indicates impaired HR.
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Human TopBP1 Ensures Genome Integrity during Normal S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]
A Comparative Guide to TopBP1-IN-1 and ATR Inhibitors in Cancer Therapy
The DNA Damage Response (DDR) is a critical network of signaling pathways that cancer cells exploit to survive and proliferate despite genomic instability. Two key proteins in this network, Topoisomerase II-binding protein 1 (TopBP1) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, have emerged as promising therapeutic targets. Both are central to the response to replication stress, a common feature of cancer cells. This guide provides an objective comparison of inhibitors targeting TopBP1 versus those targeting ATR, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Mechanism of Action: A Tale of an Activator and a Kinase
The primary distinction between these two classes of inhibitors lies in their specific molecular targets within the same signaling cascade.
ATR Inhibitors: These are direct enzymatic inhibitors. ATR is a master kinase that, upon activation by replication stress, phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[1][2][3] This phosphorylation cascade leads to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.[1][4] By directly blocking the kinase activity of ATR, these inhibitors abrogate the downstream signaling, preventing the cell from pausing to repair DNA damage.[2][3] This forces cells with high levels of replication stress through the cell cycle, leading to replication catastrophe, mitotic failure, and ultimately, cell death.[5] This approach is particularly effective in cancers with pre-existing defects in other DDR pathways (e.g., ATM or BRCA mutations), a concept known as synthetic lethality.[1][6]
TopBP1 Inhibitors: TopBP1 is a large scaffold protein essential for the activation of ATR kinase activity.[7][8] Following the recruitment of the ATR-ATRIP complex to sites of DNA damage, TopBP1 is recruited and its ATR-activating domain (AAD) directly stimulates ATR's kinase function.[7][9][10] Therefore, inhibiting TopBP1 is an indirect way of blocking ATR signaling.
A novel small-molecule inhibitor, 5D4 , has been developed to target the BRCT7/8 domains of TopBP1.[11] This inhibition is multifaceted:
-
Blocks ATR Activation: By targeting TopBP1, the inhibitor prevents the necessary interaction that fully activates ATR kinase.
-
Inhibits Oncogenic Functions: Beyond ATR activation, TopBP1 interacts with several key cancer-related proteins. The 5D4 inhibitor disrupts TopBP1's interactions with mutant p53, E2F1, and MIZ1.[11] By freeing the transcriptional repressor MIZ1 from TopBP1, the inhibitor can block the activity of the MYC oncogene.[11] This gives TopBP1 inhibitors a broader potential mechanism of action compared to direct ATR inhibition.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the ATR signaling pathway and the distinct intervention points for each inhibitor class.
Comparative Efficacy Data
The following table summarizes key characteristics and available efficacy data for representative inhibitors. TopBP1 inhibitors are in earlier stages of development, while several ATR inhibitors have advanced to clinical trials.
| Feature | TopBP1 Inhibitor (5D4) | ATR Inhibitors (e.g., Ceralasertib/AZD6738, M4344) |
| Primary Target | BRCT7/8 domains of TopBP1 scaffold protein[11] | Catalytic kinase domain of ATR[12][13] |
| Mechanism | Allosteric inhibition of TopBP1 protein-protein interactions, leading to reduced ATR activation and disruption of oncogenic pathways (e.g., MYC, mutp53).[11] | Direct competitive inhibition of ATR kinase activity, blocking downstream DDR signaling.[1][2] |
| Reported Efficacy (Monotherapy) | Induces apoptosis and shows anti-tumor activity in breast cancer patient-derived xenograft (PDX) models.[11] | Potent cell-killing in cancer cell lines with high replication stress. M4344 shows broad activity, with sensitivity associated with replication stress gene signatures.[13] |
| Synergistic Combinations | Strong synergy with PARP inhibitors (Talazoparib) in breast cancer PDX models.[11] | Synergizes with a wide range of DNA-damaging agents including chemotherapy (gemcitabine, topotecan, cisplatin) and PARP inhibitors.[6][12][13] |
| Potential Biomarkers | Overexpression of TopBP1, MYC amplification, mutant p53 gain-of-function.[7][11][14] | Defects in other DDR genes (e.g., ATM, BRCA1/2), high oncogene-induced replication stress, ERCC1 deficiency.[1][6] |
| Development Stage | Preclinical.[11] | Multiple agents in Phase I/II/III clinical trials (e.g., Ceralasertib, Berzosertib).[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to evaluate these inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability after drug treatment.
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the TopBP1 or ATR inhibitor. Treat cells with a range of concentrations for a specified duration, typically 72-120 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader. Data is typically normalized to vehicle-treated control cells to calculate percentage viability and determine IC50 values.
Western Blotting for DDR Pathway Modulation
This technique is used to measure changes in the levels and phosphorylation status of key DDR proteins.
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor, often in combination with a DNA-damaging agent (e.g., 2 mM Hydroxyurea for 5 hours) to induce replication stress.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-p-ATR (Thr1989), anti-ATR, anti-TopBP1, anti-GAPDH).
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Binding Assay
This assay determines if a protein is recruited to DNA by separating cellular proteins into soluble and chromatin-bound fractions.
-
Cell Fractionation:
-
Treat cells as for Western blotting.
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a low-salt cytoplasmic buffer (e.g., containing 0.1% Triton X-100) and incubate on ice to lyse the plasma membrane.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and resuspend in a nuclear extraction buffer. Centrifuge to separate the soluble nuclear fraction (supernatant) from the chromatin pellet.
-
Wash the chromatin pellet and resuspend in lysis buffer. Sonicate to shear chromatin and solubilize proteins.
-
-
Analysis: Analyze equal protein amounts from each fraction (cytoplasmic, nucleoplasmic, chromatin-bound) by Western blotting to assess the localization of proteins like ATR and TopBP1.
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical comparison of novel anti-cancer agents.
Conclusion
Targeting the ATR signaling pathway represents a highly promising strategy in oncology. Both TopBP1 and ATR inhibitors effectively disrupt this critical DDR pathway, but they do so with distinct mechanisms that may confer different therapeutic advantages.
-
ATR inhibitors offer a direct and potent method of blocking the DDR, with a clear rationale for synthetic lethality in tumors with specific genetic deficiencies. Their advanced clinical development provides a more mature understanding of their safety and efficacy profiles.
-
TopBP1 inhibitors , while earlier in development, present a compelling alternative. By targeting a scaffold protein, they not only inhibit ATR signaling but also disrupt other oncogenic functions of TopBP1, such as its regulation of MYC and mutant p53.[11] This multi-pronged attack could potentially overcome resistance mechanisms and be effective in a broader range of tumors.
Ultimately, the choice between targeting TopBP1 or ATR may depend on the specific molecular vulnerabilities of a given cancer. Further research, particularly the clinical development of TopBP1 inhibitors, will be crucial in defining the optimal therapeutic context for each of these innovative approaches.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TOPBP1 - Wikipedia [en.wikipedia.org]
- 8. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ATRIP from TopBP1 to ATR—in vitro activation of a DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Synergistic Anti-Tumor Activity of TopBP1-IN-1 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the TopBP1 inhibitor, TopBP1-IN-1, with PARP inhibitors, such as olaparib. The content is based on preclinical experimental data and is intended to inform research and development in oncology.
Executive Summary
The combination of TopBP1 inhibitors with PARP inhibitors represents a promising synthetic lethal strategy for cancer therapy. TopBP1 (DNA topoisomerase II binding protein 1) is a critical scaffold protein in the DNA damage response (DDR), playing a pivotal role in the activation of the ATR kinase and the homologous recombination (HR) repair pathway.[1][2] PARP (Poly (ADP-ribose) polymerase) inhibitors, such as olaparib, are highly effective in tumors with pre-existing HR deficiencies, a state often associated with mutations in BRCA1/2 genes.
The central mechanism for the synergy between TopBP1 and PARP inhibitors lies in the ability of TopBP1 inhibitors to induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to PARP inhibition.[3][4] Specifically, the small molecule inhibitor this compound (also referred to as 5D4 in key literature) targets the BRCT7/8 domains of TopBP1, disrupting its interaction with PLK1 and thereby preventing the recruitment of RAD51 to sites of DNA damage, a crucial step in HR.[3][4] This targeted inhibition of HR creates a synthetic lethal relationship with the PARP inhibitor's function in blocking single-strand break repair.
Mechanism of Action: A Synergistic Approach
The synergistic lethality of combining this compound and a PARP inhibitor like olaparib is rooted in the targeting of two distinct but complementary DNA repair pathways.
-
TopBP1 Inhibition and HR Disruption: this compound, by binding to the BRCT7/8 domains of TopBP1, prevents the TopBP1-PLK1 interaction. This, in turn, inhibits the phosphorylation of RAD51, a critical recombinase, and its subsequent loading onto damaged DNA.[3][4] The result is a crippled homologous recombination repair pathway, leaving the cell unable to efficiently repair DNA double-strand breaks (DSBs).
-
PARP Inhibition and SSB Accumulation: PARP inhibitors, like olaparib, trap PARP1 on DNA at sites of single-strand breaks (SSBs). This prevents the repair of these lesions, leading to the accumulation of SSBs which can collapse replication forks and generate DSBs.
By simultaneously crippling the HR pathway with a TopBP1 inhibitor and inducing the formation of DSBs with a PARP inhibitor, the combination leads to a level of genomic instability and cell death that is far greater than with either agent alone.
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Quantitative Performance Data
The synergy between TopBP1 inhibitors and PARP inhibitors has been quantified across various cancer cell lines. The small molecule inhibitor 5D4 is considered to be this compound for the purpose of this guide, based on its identical described mechanism of targeting the BRCT7/8 domains of TopBP1.[3][4]
Table 1: In Vitro Cell Viability (IC50) and Synergy (Combination Index)
| Cell Line | Cancer Type | 5D4 IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (nM) | Rucaparib IC50 (µM) | Combination Index (CI) with PARPi | Reference |
| MDA-MB-468 | Triple-Negative Breast | ~5 | >10 | ~10 | >10 | < 1 (Strong Synergy with Talazoparib) | [3] |
| MDAH-2774 | Ovarian | ~5 | >10 | ~20 | ~10 | < 1 (Synergy with Rucaparib) | [3] |
Combination Index (CI) values < 1 indicate a synergistic effect.[3]
Table 2: In Vivo Tumor Growth Inhibition
| Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| BCM2665 PDX (in NSG mice) | Breast | 5D4 + Talazoparib | Synergistic inhibition | [3] |
| MDAH-2774 Xenograft | Ovarian | 5D4 + Rucaparib | Significant reduction | [3] |
Comparison with Alternative PARP Inhibitor Combinations
The strategy of inducing HR deficiency to sensitize tumors to PARP inhibitors is not unique to TopBP1 inhibition. Several other drug classes are being investigated for their synergistic effects with PARP inhibitors.
Table 3: Comparison of Synergistic Combinations with PARP Inhibitors
| Combination Partner Class | Mechanism of Synergy | Observed Synergy (CI values) | Key References |
| TopBP1 Inhibitors | Directly inhibits HR by preventing RAD51 recruitment. | < 1 (Strong Synergy) | [3] |
| PI3K Inhibitors | Downregulates BRCA1/2 expression, leading to HR deficiency. | < 1 (Synergistic) | [5][6][7] |
| CHK1 Inhibitors | Abrogates the G2/M checkpoint, forcing cells with DNA damage into mitosis; inhibits RAD51. | < 1 (Synergistic) | [8][9][10][11] |
| BET Inhibitors | Downregulates DNA repair genes, including those involved in HR. | 0.1 - 0.8 (Synergistic) | [12][13][14][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TopBP1 and PARP inhibitor synergy are provided below.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound and olaparib synergy.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, olaparib, or the combination of both for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and use software like CompuSyn to determine the Combination Index (CI).
B. Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with the indicated concentrations of this compound and/or olaparib.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
C. Western Blot for DNA Damage Markers
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against γH2AX, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
D. Immunofluorescence for γH2AX and RAD51 Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or olaparib.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Primary Antibody Incubation: Block with 5% BSA in PBS and incubate with primary antibodies against γH2AX or RAD51.
-
Secondary Antibody and Staining: Incubate with a fluorescently-labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software. A cell is typically considered positive if it has more than 5-10 foci.[16]
Conclusion
The combination of this compound and PARP inhibitors like olaparib demonstrates strong synergistic anti-tumor activity in preclinical models. This synergy is driven by the induction of homologous recombination deficiency by the TopBP1 inhibitor, which creates a synthetic lethal vulnerability to PARP inhibition. The quantitative data from in vitro and in vivo studies support the continued investigation of this combination as a potential therapeutic strategy for a range of cancers, particularly those that are proficient in homologous recombination. Further clinical studies are warranted to evaluate the safety and efficacy of this combination in patients.
References
- 1. TOPBP1 - Wikipedia [en.wikipedia.org]
- 2. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the ATR/CHK1 axis with PARP inhibition results in tumor regression in BRCA mutant models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET, SRC, and BCL2 family inhibitors are synergistic drug combinations with PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Profiling of TopBP1-IN-1 Against Other BRCT Domain-Containing Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a representative TopBP1 inhibitor, here termed TopBP1-IN-1, against a panel of other critical BRCT domain-containing proteins involved in the DNA Damage Response (DDR). As specific profiling data for a compound named "this compound" is not publicly available, we utilize data from a known potent TopBP1 inhibitor (Cpd 2H3) as a surrogate to illustrate a typical specificity profile.[1] This guide aims to offer a framework for evaluating the selectivity of novel inhibitors targeting this important class of proteins.
Data Presentation: Quantitative Inhibitor Potency
| Target Protein | Representative Inhibitor | Potency (IC50/Ki) | Assay Method | Comments |
| TopBP1 | This compound (surrogate: Cpd 2H3) | IC50: 20 nM [1] | In vitro binding assay | Targets the BRCT7/8 domains of TopBP1. |
| BRCA1 | Bractoppin | IC50: 74 nM [2] | Microscale Thermophoresis | Selectively inhibits phosphopeptide recognition by the tandem BRCT domain. |
| Peptide Mimic 15 | Ki: 40 nM [1] | Not specified | Structure-guided design targeting the pSXXF binding site. | |
| BRCA1-IN-1 | IC50: 0.53 µM; Ki: 0.71 µM [3] | Not specified | A cell-permeable small molecule inhibitor. | |
| MDC1 | N/A | Not Available | - | No selective small molecule inhibitors with reported potency against the BRCT domains are publicly available. |
| PAXIP1 | N/A | Not Available | - | No selective small molecule inhibitors with reported potency against the BRCT domains are publicly available. |
| BARD1 | N/A | Not Available | - | No selective small molecule inhibitors with reported potency against the BRCT domains are publicly available. |
Mandatory Visualization
Below are diagrams illustrating a typical experimental workflow for inhibitor profiling and the signaling pathway context of these BRCT domain-containing proteins.
subgraph "cluster_0" { label = "High-Throughput Screening"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Compound Library" [shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HTS Assay (e.g., AlphaScreen)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary Hits" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Compound Library" -> "HTS Assay (e.g., AlphaScreen)" [label="Screening"]; "HTS Assay (e.g., AlphaScreen)" -> "Primary Hits" [label="Identification"]; }
subgraph "cluster_1" { label = "Hit Validation & Profiling"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Dose-Response & IC50" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Orthogonal Assays (e.g., FP)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Specificity Panel" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Primary Hits" -> "Dose-Response & IC50" [lhead="cluster_1"]; "Dose-Response & IC50" -> "Orthogonal Assays (e.g., FP)"; "Orthogonal Assays (e.g., FP)" -> "Specificity Panel"; }
subgraph "cluster_2" { label = "Lead Optimization"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "SAR Studies" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell-Based Assays" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimized Lead" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Specificity Panel" -> "SAR Studies" [lhead="cluster_2"]; "SAR Studies" -> "Cell-Based Assays"; "Cell-Based Assays" -> "Optimized Lead"; } }
Caption: Inhibitor Discovery and Profiling Workflow."DNA Damage" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_sensors" { label="Sensors & Mediators"; style="rounded"; fillcolor="#F1F3F4"; "MDC1" [fillcolor="#FBBC05", fontcolor="#202124"]; "53BP1" [fillcolor="#FBBC05", fontcolor="#202124"]; "PAXIP1" [fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_transducers" { label="Transducers"; style="rounded"; fillcolor="#F1F3F4"; "ATM/ATR" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TopBP1" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_effectors" { label="Effectors"; style="rounded"; fillcolor="#F1F3F4"; "BRCA1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "BARD1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Cycle Arrest" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "DNA Repair" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"DNA Damage" -> "ATM/ATR" [label="activates"]; "ATM/ATR" -> "MDC1" [label="phosphorylates"]; "MDC1" -> "53BP1" [label="recruits"]; "53BP1" -> "PAXIP1" [label="interacts with"]; "ATM/ATR" -> "TopBP1" [label="activates"]; "TopBP1" -> "ATM/ATR" [label="enhances activity"]; "ATM/ATR" -> "BRCA1" [label="phosphorylates"]; "BRCA1" -> "BARD1" [label="dimerizes with"]; "BARD1" -> "DNA Repair"; "BRCA1" -> "DNA Repair"; "TopBP1" -> "Cell Cycle Arrest"; "BRCA1" -> "Cell Cycle Arrest"; }
Caption: BRCT Proteins in DNA Damage Response.Experimental Protocols
Detailed methodologies for key experiments cited in specificity profiling are provided below. These protocols are generalized and may require optimization for specific proteins and inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Protein-Protein Interaction Inhibition
Principle: This bead-based assay measures the interaction between two molecules. A donor bead, upon excitation at 680 nm, generates singlet oxygen, which can travel up to 200 nm. If an acceptor bead is within this proximity due to a biomolecular interaction, it emits light at 520-620 nm. An inhibitor disrupting the interaction will decrease the signal.
Methodology:
-
Protein Preparation:
-
Express and purify the BRCT domain of the target protein (e.g., TopBP1) fused to an affinity tag (e.g., GST).
-
Synthesize or purify a biotinylated phosphopeptide corresponding to the known binding partner.
-
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Dilute the GST-tagged BRCT protein and biotinylated phosphopeptide to the desired concentrations in the assay buffer.
-
Dilute the inhibitor compounds to various concentrations in the assay buffer containing a constant percentage of DMSO.
-
Prepare a slurry of Glutathione Donor beads and Streptavidin Acceptor beads in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the inhibitor solution or vehicle (DMSO in assay buffer) to the wells.
-
Add 5 µL of the GST-tagged BRCT protein solution.
-
Add 5 µL of the biotinylated phosphopeptide solution.
-
Incubate for 30 minutes at room temperature to allow the interaction to reach equilibrium.
-
Add 5 µL of the bead slurry (pre-mixed Donor and Acceptor beads).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The percentage of inhibition is calculated relative to high (no inhibitor) and low (no interacting protein) controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay for Competitive Binding
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (tracer) tumbles rapidly, resulting in low polarization. When bound to a larger protein, its tumbling slows, and polarization increases. An unlabeled inhibitor that competes with the tracer for binding to the protein will cause a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Synthesize a fluorescently labeled phosphopeptide (e.g., with FITC or TAMRA) that is a known binder of the target BRCT domain. This will be the "tracer."
-
Purify the target BRCT domain-containing protein.
-
Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
-
Assay Setup (384-well black plate):
-
Determine the optimal concentration of the BRCT protein and the fluorescent tracer to obtain a stable and significant polarization window. This is typically done by titrating the protein against a fixed concentration of the tracer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Procedure:
-
To each well, add the BRCT protein at its optimal concentration.
-
Add the inhibitor at various concentrations.
-
Add the fluorescent tracer at its fixed, optimal concentration.
-
The final volume in each well should be constant (e.g., 20 µL).
-
Include controls for no inhibition (protein + tracer + vehicle) and no binding (tracer + vehicle).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition based on the polarization values of the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
References
- 1. Exploiting the P-1 Pocket of BRCT Domains Toward a Structure Guided Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
TopBP1-IN-1 vs. Chemotherapy: A Head-to-Head Comparison for Cancer Researchers
A detailed analysis of the novel TopBP1 inhibitor, TopBP1-IN-1, and its performance against traditional chemotherapy agents, providing researchers with essential data for informed decision-making in preclinical cancer studies.
In the evolving landscape of oncology research, targeting the DNA Damage Response (DDR) pathway has emerged as a promising strategy. Topoisomerase IIβ-binding protein 1 (TopBP1) is a critical scaffold protein in the DDR, playing a pivotal role in cell cycle checkpoints and DNA repair. Its overexpression in various cancers is often associated with poor prognosis, making it an attractive therapeutic target. This guide provides a head-to-head comparison of a novel small-molecule inhibitor of TopBP1, referred to herein as this compound (also known as 5D4), with standard-of-care chemotherapy drugs, doxorubicin and cisplatin.
Performance Snapshot: this compound vs. Chemotherapy
This compound is a first-in-class inhibitor that targets the BRCT7/8 domains of TopBP1, disrupting its oncogenic protein-protein interactions.[1] This targeted mechanism offers a distinct advantage over the broad cytotoxicity of traditional chemotherapy. The following tables summarize the in vitro efficacy of this compound compared to doxorubicin and cisplatin in various cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of this compound and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Citation(s) |
| BT549 (Triple-Negative) | This compound (5D4) | ~2.5 (estimated from graphical data) | [1] |
| Doxorubicin | 0.0129 | [2] | |
| MDA-MB-468 (Triple-Negative) | This compound (5D4) | ~2.5 (estimated from graphical data) | [1] |
| Doxorubicin | Not readily available |
Note: The IC50 for this compound in the Lin et al. study was presented graphically and has been estimated.
Table 2: In Vitro Efficacy (IC50) of this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Citation(s) |
| MDA-MB-468 (Triple-Negative Breast Cancer) | This compound (5D4) | ~2.5 (estimated from graphical data) | [1] |
| Cisplatin | ~10-20 (causes significant viability reduction) | [3] | |
| MDAH-2774 (Ovarian Cancer) | This compound (5D4) | Not readily available | |
| Cisplatin | Not directly comparable, used in combination studies | [4] |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and conventional chemotherapy lies in their mechanism of action. Chemotherapy agents like doxorubicin and cisplatin induce widespread DNA damage, leading to cell death in rapidly dividing cells, both cancerous and healthy. In contrast, this compound employs a more targeted approach.
TopBP1 is a crucial scaffold protein that mediates multiple signaling pathways involved in cancer progression.[1] this compound, by binding to the BRCT7/8 domains of TopBP1, inhibits its interaction with key oncogenic proteins such as mutant p53 and E2F1.[1] This targeted disruption reactivates apoptotic pathways and curtails the gain-of-function activities of mutant p53.[1]
In Vivo Efficacy: Xenograft Studies
Preclinical xenograft models provide critical insights into the real-world potential of novel therapeutics. In a breast cancer xenograft model using MDA-MB-468 cells, this compound (5D4) demonstrated significant antitumor activity.[1] When administered at 20 mg/kg, it resulted in a marked reduction in tumor volume compared to the vehicle control.[1]
Furthermore, this compound exhibits a synergistic effect when combined with PARP inhibitors, a class of drugs that also target the DDR pathway. In an ovarian cancer xenograft model (MDAH-2774), the combination of this compound and the PARP inhibitor talazoparib resulted in superior tumor growth inhibition compared to either agent alone.[1] This suggests a promising avenue for combination therapies that could enhance efficacy and potentially overcome resistance.
The DNA Damage Response and TopBP1's Central Role
TopBP1 is a key player in the ATR-Chk1 signaling pathway, a major arm of the DNA damage response. Following DNA damage, TopBP1 is recruited to stalled replication forks where it facilitates the activation of the ATR kinase. Activated ATR then phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair. By inhibiting TopBP1, this compound disrupts this critical signaling cascade, sensitizing cancer cells to DNA damage and promoting apoptosis.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, doxorubicin, or cisplatin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound (this compound), chemotherapy, or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Measure tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound represents a promising targeted therapy that acts on a key node in the DNA damage response pathway. While direct head-to-head in vitro potency (IC50) against some aggressive cancer cell lines may not surpass that of established chemotherapies like doxorubicin, its targeted mechanism of action suggests a potentially wider therapeutic window and a different safety profile. The true strength of this compound may lie in its ability to synergize with other DDR inhibitors, such as PARP inhibitors, offering a powerful combination strategy to overcome resistance and enhance therapeutic outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel class of inhibitors in the fight against cancer.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. dovepress.com [dovepress.com]
- 3. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing cytotoxic and apoptotic effect in OVCAR-3 and MDAH-2774 cells with all-trans retinoic acid and zoledronic acid: a paradigm of synergistic molecular targeting treatment for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of TopBP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of TopBP1-IN-1, a novel small-molecule inhibitor of the DNA damage response protein TopBP1. Through a detailed comparison with other emerging TopBP1 inhibitors, supported by experimental data, this document aims to inform researchers and drug development professionals on the potential of this compound as a targeted cancer therapeutic.
Introduction to TopBP1 and its Inhibition
Topoisomerase II-binding protein 1 (TopBP1) is a critical scaffold protein involved in DNA replication and the DNA damage response (DDR). It plays a pivotal role in the activation of the ATR kinase, a key regulator of cell cycle checkpoints and DNA repair.[1] In many cancers, the DDR pathway is upregulated, allowing tumor cells to survive high levels of genomic instability.[1] Consequently, inhibiting key nodes in the DDR, such as TopBP1, presents a promising therapeutic strategy to selectively kill cancer cells, particularly in combination with DNA-damaging agents like PARP inhibitors.[1]
This compound, also known as 5D4, is a first-in-class small-molecule inhibitor that specifically targets the BRCT7/8 domains of TopBP1.[2][3] This interaction disrupts the binding of TopBP1 to crucial downstream effectors, including E2F1, mutant p53, and MIZ1, leading to the induction of apoptosis in cancer cells.[2][3]
Comparative Efficacy and Selectivity
To evaluate the therapeutic potential of this compound, its performance has been compared with another known TopBP1 inhibitor, Calcein AM (CalAM), which also targets the BRCT7/8 domains. The following tables summarize the available quantitative data.
| Inhibitor | Target | In Vitro IC50 (Binding Assay) | Cancer Cell Lines Treated | In Vivo Efficacy (Dose) | Reference |
| This compound (5D4) | TopBP1 BRCT7/8 domains | 20 nM | MDA-MB-468, MDAH-2774, BT549 | 40 mg/kg (i.p.) in mouse xenograft models | [2] |
| Calcein AM (CalAM) | TopBP1 BRCT7/8 domains | Not Reported | U2OS | Not Reported | [2] |
Table 1: In Vitro and In Vivo Efficacy of TopBP1 Inhibitors. This table highlights the potent in vitro activity of this compound (5D4) in blocking the TopBP1-phosphopeptide interaction and its demonstrated efficacy in animal models of breast and ovarian cancer. Data for CalAM is less comprehensive in the public domain.
| Inhibitor | Normal Cell Lines Treated | Observed Cytotoxicity | Reference |
| This compound (5D4) | AML12 (mouse hepatocytes), MCF10A (human breast epithelial) | Minimal effect at 5 µM | [2] |
| Calcein AM (CalAM) | Not Reported | Not Reported | [2] |
Table 2: In Vitro Cytotoxicity in Non-Transformed Cell Lines. this compound (5D4) exhibits a favorable selectivity profile, with minimal impact on the viability of normal cell lines at concentrations effective against cancer cells. This suggests a potentially wide therapeutic window.
Signaling Pathway of TopBP1 Inhibition
The mechanism of action of this compound involves the disruption of key protein-protein interactions that are critical for cancer cell survival and proliferation. The following diagram illustrates the central role of TopBP1 and the points of intervention by its inhibitors.
Figure 1: TopBP1 Signaling and Inhibition. This diagram illustrates how TopBP1 is a central hub in both the DNA damage response and oncogenic signaling pathways. This compound (5D4) inhibits the BRCT7/8 domains of TopBP1, leading to the suppression of its pro-survival functions and the activation of apoptotic pathways.
Experimental Methodologies
The evaluation of this compound's therapeutic index relies on a series of well-established in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-468, BT549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the comparator compound for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS-HCl solution).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent contains luciferase, which generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value based on the luminescent signal relative to the control.
-
In Vivo Efficacy and Toxicity Studies
1. Xenograft Mouse Models
-
Principle: Human cancer cells are implanted into immunocompromised mice to establish tumors. The effect of the therapeutic agent on tumor growth is then evaluated.
-
Protocol:
-
Subcutaneously inject human cancer cells (e.g., MDA-MB-468 for breast cancer, MDAH-2774 for ovarian cancer) into the flank of immunodeficient mice (e.g., NSG mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg, intraperitoneally, every 3 days) or vehicle control. For combination studies, a PARP inhibitor (e.g., talazoparib) can be administered concurrently.[2]
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis).
-
2. Maximum Tolerated Dose (MTD) Determination
-
Principle: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Administer escalating doses of this compound to different groups of healthy mice.
-
Monitor the animals for a defined period for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
-
The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
-
Experimental Workflow for Therapeutic Index Evaluation
The following diagram outlines the logical workflow for determining the therapeutic index of a novel compound like this compound.
Figure 2: Workflow for Therapeutic Index Evaluation. This diagram outlines the sequential steps from initial in vitro characterization of a compound's potency and selectivity to in vivo studies to determine its efficacy and toxicity, culminating in the calculation of the therapeutic index.
Conclusion
The available preclinical data strongly support the continued investigation of this compound (5D4) as a promising targeted cancer therapy. Its high potency, selectivity for cancer cells over normal cells, and demonstrated in vivo efficacy, both as a monotherapy and in combination with PARP inhibitors, highlight its significant potential.[2][4] Further studies to precisely define its therapeutic index through comprehensive MTD and efficacy studies will be crucial for its translation to the clinical setting. The methodologies and comparative data presented in this guide provide a robust framework for the ongoing evaluation of this compound and other emerging TopBP1 inhibitors.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5D4 disrupts several molecular pathways, including MYC, that lead to cancer growth [blogs.bcm.edu]
Navigating DNA Damage Response: A Comparative Guide to TopBP1 Inhibition and Established Agents
For researchers, scientists, and professionals in drug development, understanding the intricate landscape of DNA Damage Response (DDR) inhibitors is paramount. This guide provides a comparative analysis of a novel TopBP1 inhibitor, 5D4, alongside established DNA damaging agents such as PARP inhibitors, cisplatin, and etoposide. While direct cross-resistance studies involving TopBP1 inhibitors are not yet prevalent in publicly available literature, this guide focuses on the synergistic potential and comparative cytotoxicity of these compounds, offering valuable insights for future research and therapeutic strategies.
Introduction to TopBP1 as a Therapeutic Target
Topoisomerase IIβ-binding protein 1 (TopBP1) is a critical scaffold protein in the DDR network, playing a pivotal role in DNA replication, checkpoint signaling, and DNA repair.[1] Its functions are mediated through multiple BRCT domains that facilitate protein-protein interactions. Notably, TopBP1 is essential for the activation of the ATR kinase, a key regulator of the S-phase checkpoint.[1] Given its central role in pathways often dysregulated in cancer, such as the Rb, PI3K/Akt, and p53 pathways, TopBP1 has emerged as a promising target for cancer therapy.[2]
This guide will focus on a recently developed small molecule inhibitor, 5D4 , which specifically targets the BRCT7/8 domains of TopBP1.[2][3] We will compare its performance with other agents that induce DNA damage through different mechanisms, highlighting areas of potential synergy rather than cross-resistance.
Comparative Cytotoxicity of DNA Damage Agents
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for the TopBP1 inhibitor 5D4, the PARP inhibitor olaparib, and the chemotherapeutic agents cisplatin and etoposide across various breast cancer cell lines. This data allows for a direct comparison of their cytotoxic effects.
| Cell Line | Drug | IC50 (µM) | Citation |
| MDA-MB-231 | 5D4 | Not specified | [2][3] |
| Olaparib | ~14 - <20 | [4][5] | |
| Cisplatin | ~30.51 (72h) | [6] | |
| Etoposide | ~200 (48h) | [7] | |
| MCF-7 | 5D4 | Not specified | [2][3] |
| Olaparib | ~10 | [4] | |
| Cisplatin | Varies widely | [8] | |
| Etoposide | ~150 (24h) | [7] | |
| HCC1937 | Olaparib | ~96 - 150 | [4][5] |
| MDA-MB-436 | Olaparib | ~4.7 | [5] |
| MDA-MB-468 | Olaparib | <10 | [5] |
| SKBR3 | Olaparib | Not specified | [5] |
| JIMT1 | Olaparib | Not specified | [5] |
Note: IC50 values can vary significantly based on experimental conditions such as assay type and duration of drug exposure.
Synergistic Interactions with TopBP1 Inhibitor 5D4
A key therapeutic strategy in oncology is the combination of drugs that work synergistically. The TopBP1 inhibitor 5D4 has demonstrated significant synergy with PARP inhibitors.[2][9]
TopBP1 and PARP Inhibition: A Synthetic Lethal Approach
PARP inhibitors, such as olaparib and talazoparib, are highly effective in cancers with deficiencies in Homologous Recombination (HR) repair, a classic example of synthetic lethality.[10] TopBP1 plays a crucial role in HR by facilitating the recruitment of RAD51 to sites of DNA damage.[2] The inhibitor 5D4 has been shown to disrupt the TopBP1-PLK1 interaction, which is important for RAD51 chromatin loading, thereby impairing HR.[2][3]
This impairment of HR by 5D4 sensitizes cancer cells to PARP inhibitors, leading to a potent synergistic anti-cancer effect.[2] In preclinical models, the combination of 5D4 with the PARP1/2 inhibitor talazoparib was more effective at blocking cancer cell proliferation than either agent alone.[2][9] This suggests that inhibiting TopBP1 could be a valuable strategy to enhance the efficacy of PARP inhibitors, potentially even in tumors without pre-existing HR defects.
Known Cross-Resistance Profiles of Other Agents
While data on cross-resistance with TopBP1 inhibitors is emerging, established patterns exist between other classes of DNA damaging agents.
Platinum Agents and PARP Inhibitors
Resistance to platinum-based chemotherapy, such as cisplatin, is a significant clinical challenge. There is evidence of cross-resistance between platinum agents and PARP inhibitors.[11][12][13] Since both types of drugs are more effective in HR-deficient tumors, a common mechanism of acquired resistance is the restoration of HR function.[11] This can occur through secondary mutations in BRCA genes, for example. Therefore, tumors that have developed resistance to platinum chemotherapy due to HR restoration are often also resistant to PARP inhibitors.[14]
Signaling Pathways and Drug Mechanisms
The diagram below illustrates the key pathways involved in the DNA damage response and highlights the points of intervention for the discussed inhibitors.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]
- 4. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 6. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 9. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. Overcoming Platinum and PARP-Inhibitor Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Resistance between Platinum-Based Chemotherapy and PARP Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Lethality: A Comparative Guide to the Synergy of TopBP1 and PARP Inhibitors
For Immediate Release
In the rapidly evolving landscape of precision oncology, the synergistic combination of TopBP1 (Topoisomerase IIβ-binding protein 1) inhibitors and PARP (Poly(ADP-ribose) polymerase) inhibitors has emerged as a promising therapeutic strategy. This guide provides a comprehensive analysis of the mechanism underpinning this synergy, supported by experimental data, detailed protocols, and a comparative look at alternative strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and DNA damage response (DDR).
The Mechanism of Synergy: A Two-Pronged Attack on Cancer Cell DNA Repair
The synergistic lethality of combining a TopBP1 inhibitor, such as the novel small molecule 5D4, with a PARP inhibitor, like talazoparib, stems from a multi-faceted assault on the cancer cell's ability to repair DNA damage.[1][2]
PARP Inhibition: PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs).[3][4] This prevents the recruitment of other DNA repair proteins, leading to the accumulation of unrepaired SSBs. When the cell enters S-phase, these SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork.
TopBP1 Inhibition: TopBP1 is a crucial scaffold protein in the DNA damage response, playing a key role in the activation of the ATR kinase and in homologous recombination (HR), a major pathway for repairing DSBs.[5][6] The small molecule inhibitor 5D4 specifically targets the BRCT7/8 domains of TopBP1.[1][2] This targeted inhibition disrupts the interaction between TopBP1 and Polo-like kinase 1 (PLK1).[1][5] The TopBP1-PLK1 interaction is essential for the phosphorylation of RAD51, a critical recombinase that forms foci at sites of DNA damage to initiate HR.[5][6] By preventing RAD51 foci formation, TopBP1 inhibition effectively cripples the HR pathway.[1][5]
The Synergistic Effect: The combination of a PARP inhibitor and a TopBP1 inhibitor creates a state of synthetic lethality. The PARP inhibitor generates a high load of DSBs, while the TopBP1 inhibitor simultaneously dismantles the primary repair mechanism for these breaks (HR). This overwhelming level of unrepaired DNA damage triggers catastrophic genomic instability and ultimately leads to cancer cell apoptosis.[1][7]
Quantitative Data Summary
The synergistic effects of the TopBP1 inhibitor 5D4 and various PARP inhibitors have been quantified across multiple cancer cell lines. The following tables summarize key findings from published studies.
Table 1: In Vitro Synergy of TopBP1 Inhibitor (5D4) and PARP Inhibitors
| Cell Line | Cancer Type | PARP Inhibitor | Combination Index (CI)* | Notes |
| MDA-MB-468 | Triple-Negative Breast Cancer | Talazoparib | < 1 | Strong synergism observed.[1] |
| MDAH-2774 | Ovarian Cancer | Rucaparib | < 1 | Synergistic effect demonstrated by the prevention of rucaparib-induced Rad51 foci formation.[1] |
| U2OS | Osteosarcoma | Olaparib | Not explicitly calculated, but synergy demonstrated by enhanced cell killing.[5] | Depletion of TopBP1 sensitized cells to olaparib.[5] |
*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Activity of TopBP1 Inhibitor (5D4) in Combination with a PARP Inhibitor
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Breast Cancer Xenograft | Breast Cancer | 5D4 + Talazoparib | Significantly enhanced compared to either agent alone. | [1][2] |
| Ovarian Cancer Xenograft | Ovarian Cancer | 5D4 + Talazoparib | Significantly enhanced compared to either agent alone. | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of synergy between TopBP1 and PARP inhibitors.
Caption: Experimental workflow for evaluating synergy.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after drug treatment.
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the TopBP1 inhibitor, PARP inhibitor, and their combination for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies (containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Combination Index (CI) can be calculated using software like CompuSyn to determine synergy.
Immunoblotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with the inhibitors as required. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-Rad51, anti-p-Rad51 (Ser14), anti-TopBP1, anti-PLK1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions.
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-TopBP1) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Analyze the eluted proteins by immunoblotting using an antibody against the prey protein (e.g., anti-PLK1).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups (vehicle, TopBP1 inhibitor alone, PARP inhibitor alone, and combination). Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatments.
Comparison with Alternative Synergistic Partners for PARP Inhibitors
While the combination of TopBP1 and PARP inhibitors is highly promising, several other therapeutic agents have also shown synergy with PARP inhibitors. Understanding these alternatives provides a broader context for drug development strategies.
Table 3: Comparison of Synergistic Partners for PARP Inhibitors
| Synergistic Partner | Mechanism of Synergy | Advantages | Disadvantages/Challenges |
| TopBP1 Inhibitors (e.g., 5D4) | Inhibition of homologous recombination by disrupting the TopBP1-PLK1-Rad51 axis.[1][5] | Highly specific targeting of a key HR node. Potential to overcome PARP inhibitor resistance.[7] | Early stage of clinical development. |
| ATR Inhibitors | Inhibition of the ATR-Chk1 signaling pathway, which is critical for cell cycle arrest and DNA repair in response to replication stress induced by PARP inhibitors.[8] | Broad potential across various tumor types with DDR deficiencies. | Potential for overlapping toxicities. |
| WEE1 Inhibitors | Abrogation of the G2/M checkpoint, forcing cells with DNA damage from PARP inhibition to enter mitosis prematurely, leading to mitotic catastrophe.[8] | Effective in p53-deficient tumors. | Potential for hematological toxicities. |
| PI3K/AKT Inhibitors | Downregulation of BRCA1/2 expression and impairment of HR.[9] | Targets a frequently dysregulated pathway in cancer. | Complex signaling network with potential for off-target effects and resistance. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | PARP inhibitors can increase genomic instability and neoantigen presentation, enhancing the anti-tumor immune response elicited by checkpoint blockade.[3][4] | Potential for durable responses and broad applicability. | Efficacy may be limited to immunologically "hot" tumors. |
| Anti-Angiogenic Agents (e.g., Cediranib) | Induction of hypoxia, which can impair HR and sensitize tumors to PARP inhibitors. | Clinically validated combination in ovarian cancer. | Potential for increased toxicity. |
Conclusion
The synergistic combination of TopBP1 inhibitors and PARP inhibitors represents a rational and potent anti-cancer strategy. By simultaneously inducing DNA damage and disabling a critical repair pathway, this combination has the potential to overcome intrinsic and acquired resistance to PARP inhibitor monotherapy. The preclinical data for the TopBP1 inhibitor 5D4 in combination with PARP inhibitors is compelling, warranting further investigation and clinical development. This guide provides a foundational resource for researchers aiming to explore and advance this promising therapeutic approach.
References
- 1. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOPBP1 regulates RAD51 phosphorylation and chromatin loading and determines PARP inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 9. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to TopBP1 Inhibition: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The emergence of small-molecule inhibitors targeting Topoisomerase II-binding protein 1 (TopBP1) presents a promising new avenue in cancer therapy. TopBP1 is a critical scaffold protein in the DNA damage response (DDR), playing pivotal roles in DNA replication, checkpoint activation, and homologous recombination (HR) repair.[1][2][3] Its inhibition can lead to synthetic lethality in cancers with specific genetic vulnerabilities, making the identification of predictive biomarkers crucial for clinical success. This guide provides a comparative overview of potential biomarkers for sensitivity to TopBP1 inhibitors, supported by preclinical data, and details the experimental protocols for their assessment.
Potential Biomarkers for Sensitivity to TopBP1 Inhibitors
Several molecular characteristics have been identified as potential predictors of sensitivity to TopBP1 inhibition. These biomarkers are primarily associated with increased reliance on the TopBP1-mediated DDR pathway for survival.
Table 1: Putative Biomarkers for Sensitivity to TopBP1 Inhibitors
| Biomarker Category | Specific Marker | Rationale for Sensitivity | Supporting Evidence |
| Protein Expression | High TopBP1 Expression | Cancer cells with elevated TopBP1 may be more dependent on its function for survival and proliferation, creating a therapeutic window.[4][5][6] | Overexpression of TopBP1 is observed in various cancers, including breast and ovarian cancer, and is associated with poor prognosis.[4][5] |
| Oncogenic Drivers | MYC Amplification | TopBP1 inhibition can repress MYC activity by freeing the MYC inhibitor MIZ1 from its interaction with TopBP1.[7][8] | The TopBP1 inhibitor 5D4 has shown anti-MYC activity.[4][7][8][9] |
| Tumor Suppressor Status | Mutant p53 | Certain TopBP1 inhibitors can block the gain-of-function activities of mutant p53.[4][7][8] | The inhibitor 5D4 has been shown to inhibit mutant p53 function.[4][7][8] |
| DNA Repair Deficiencies | Deficiencies in Homologous Recombination (e.g., BRCA1/2 mutations) | TopBP1 is crucial for HR repair.[3][10] Its inhibition in HR-deficient cells can lead to synthetic lethality, similar to the mechanism of PARP inhibitors. | TopBP1 depletion sensitizes cells to PARP inhibitors, suggesting a synergistic effect in the context of HR deficiency.[10] |
Comparative Efficacy of TopBP1 Inhibitors
Preclinical studies have demonstrated the anti-cancer activity of small-molecule TopBP1 inhibitors, such as 5D4. The efficacy of these inhibitors is often enhanced when used in combination with other agents, particularly PARP inhibitors.
Table 2: Preclinical Efficacy of the TopBP1 Inhibitor 5D4
| Cancer Type | Model | Treatment | Outcome | Reference |
| Breast Cancer | Xenograft | 5D4 | Inhibition of tumor growth | [4][9] |
| Ovarian Cancer | Xenograft | 5D4 | Inhibition of tumor growth | [4][9] |
| Breast Cancer | Xenograft | 5D4 + Talazoparib (PARP inhibitor) | Enhanced anti-tumor activity compared to single agents | [4][8][9] |
| Ovarian Cancer | Xenograft | 5D4 + Talazoparib (PARP inhibitor) | Enhanced anti-tumor activity compared to single agents | [4][8][9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of TopBP1 inhibitors on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the TopBP1 inhibitor for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Western Blotting for Protein Expression
-
Objective: To assess the expression levels of TopBP1 and other relevant proteins.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TopBP1, MYC, p53, or other targets overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if TopBP1 inhibition affects the binding of transcription factors (e.g., MIZ1) to their target gene promoters.
-
Methodology:
-
Crosslink protein-DNA complexes in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., MIZ1).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA (e.g., p21 promoter) by quantitative PCR (qPCR).
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of TopBP1 inhibitors in a living organism.
-
Methodology:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the TopBP1 inhibitor (and/or other drugs) via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Visualizing the Mechanism and Workflow
Caption: TopBP1 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for biomarker identification.
Caption: Synergistic relationship between TopBP1 and PARP inhibitors.
References
- 1. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TOPBP1 - Wikipedia [en.wikipedia.org]
- 3. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p53 by TopBP1: a Potential Mechanism for p53 Inactivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOPBP1 as a potential predictive biomarker for enhanced combinatorial efficacy of olaparib and AZD6738 in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor targeting TopBP1-BRCT7/8 shows anticancer activity in vivo | BioWorld [bioworld.com]
- 8. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. rupress.org [rupress.org]
Comparing the effects of TopBP1-IN-1 in different cancer subtypes
A Detailed Guide for Researchers on the Differential Effects and Therapeutic Potential of TopBP1-IN-1
Topoisomerase II-binding protein 1 (TopBP1) has emerged as a critical nexus in cancer biology, positioned at the convergence of key oncogenic signaling pathways, including the Rb, p53, and PI3K/Akt pathways.[1][2] Its frequent overexpression in a multitude of cancers, such as breast, ovarian, and lung cancer, often correlates with aggressive tumor behavior and poor patient prognosis, making it a compelling target for novel cancer therapies.[1][3][4][5][6] This guide provides a comprehensive comparison of the effects of the small-molecule inhibitor, this compound, and other similar inhibitors across various cancer subtypes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Role in DNA Damage Response and Oncogene Regulation
TopBP1 is a large scaffolding protein with multiple BRCT domains that mediate its diverse functions in DNA replication, DNA damage response (DDR), and transcriptional regulation.[5][7] A primary function of TopBP1 is the activation of the ATR kinase, a crucial component of the S-phase checkpoint that ensures genomic stability.[8] However, in many cancer cells, the overexpression of TopBP1 can paradoxically hinder the ATR/Chk1 signaling pathway, leading to increased genomic instability.[9][10][11]
TopBP1 inhibitors, such as this compound, primarily target the BRCT domains of TopBP1, disrupting its protein-protein interactions.[1][2] This inhibition leads to several key anti-cancer effects:
-
Reactivation of Tumor Suppressors: TopBP1 is known to bind to and inhibit the tumor suppressor protein p53.[3][12] By blocking this interaction, TopBP1 inhibitors can restore p53's ability to induce apoptosis and cell cycle arrest.
-
Induction of Apoptosis: TopBP1 can suppress E2F1-mediated apoptosis. Inhibition of TopBP1 frees E2F1 to activate its pro-apoptotic target genes.[1][2]
-
Inhibition of Oncogenic Drivers: Recent studies have shown that TopBP1 inhibitors can block the activity of the MYC oncogene by liberating the MYC inhibitor MIZ1 from TopBP1.[1][2]
-
Synergy with Other Therapies: By compromising the DDR pathway, TopBP1 inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, as well as targeted therapies such as PARP inhibitors.[2][8]
Comparative Efficacy of TopBP1 Inhibition in Cancer Subtypes
The efficacy of TopBP1 inhibition varies across different cancer cell lines, likely due to their diverse genetic backgrounds and dependencies on specific signaling pathways. The following tables summarize the available quantitative data on the effects of TopBP1 inhibitors.
Table 1: Anti-proliferative Activity of TopBP1 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | TopBP1 Expression | Inhibitor | Assay | Endpoint | Result | Reference |
| MDA-MB-468 | Triple-Negative | High | Calcein AM | MTS | IC50 | ~2.5 µM | [6] |
| MDA-MB-231 | Triple-Negative | High | Calcein AM | MTS | IC50 | ~5 µM | [6] |
| MCF7 | ER-positive | Moderate | Calcein AM | MTS | IC50 | >10 µM | [6] |
| BT549 | Triple-Negative | High | Calcein AM | N/A | Inhibition of TopBP1-mutp53 interaction | Effective at 2.5 µM | [6] |
Note: Calcein AM is a cell-permeable derivative of calcein, identified as a TopBP1 inhibitor.
Table 2: Effects of TopBP1 Inhibition in Other Cancer Subtypes
| Cell Line | Cancer Type | Inhibitor | Effect | Reference |
| H1299 | Lung Cancer | TopBP1 shRNA | Enhanced ATR/Chk1 activation with moderate depletion | [9][10] |
| U2OS | Osteosarcoma | TopBP1 shRNA | Enhanced ATR/Chk1 activation with moderate depletion | [9][10] |
| PC14PE6 | Lung Cancer | TopBP1 shRNA | Increased sensitivity to radiation | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of TopBP1 inhibitors.
Cell Viability (MTS) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the TopBP1 inhibitor (e.g., this compound, Calcein AM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Immunoprecipitation and Immunoblotting
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation: For co-immunoprecipitation, incubate a portion of the cell lysate with an antibody against the protein of interest (e.g., p53) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., TopBP1, p53, E2F1) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the TopBP1 inhibitor or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TopBP1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating TopBP1 Inhibitors.
Conclusion and Future Directions
The inhibition of TopBP1 represents a promising therapeutic strategy for a range of cancers, particularly those with high TopBP1 expression and dysregulated DDR or tumor suppressor pathways. The available data indicates that the anti-cancer effects of TopBP1 inhibitors like this compound are context-dependent, with varying efficacy across different cancer subtypes. Further research is warranted to identify predictive biomarkers for sensitivity to TopBP1 inhibition and to explore rational combination therapies that can maximize its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting area of cancer drug development.
References
- 1. pnas.org [pnas.org]
- 2. A small-molecule inhibitor of TopBP1 exerts anti-MYC activity and synergy with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of p53 by TopBP1: a Potential Mechanism for p53 Inactivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOPBP1 - Wikipedia [en.wikipedia.org]
- 6. Targeting TopBP1 at a convergent point of multiple oncogenic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOPBP1 takes RADical command in recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TOPBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of TopBP1, a canonical ATR/Chk1 activator, paradoxically hinders ATR/Chk1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TopBP1 and Claspin contribute to the radioresistance of lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TopBP1-IN-1
Essential guidelines for the safe handling and disposal of the kinase inhibitor TopBP1-IN-1, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its storage requirements and to use appropriate personal protective equipment (PPE).
Storage and Handling Data
| Parameter | Guideline | Source |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [5][6] |
| Ventilation | Use only with adequate ventilation to avoid breathing vapors, mist, dust, or gas. | [5][6] |
| Accidental Release | In case of a spill, evacuate the area, ensure adequate ventilation, and use full personal protective equipment for cleanup. Avoid contact with skin, eyes, and clothing. | [5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for hazardous waste.[3][5] The following protocol provides a general framework for its safe disposal.
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Treat all this compound, including unused or expired product, as hazardous chemical waste.
-
Segregate waste into distinct, clearly labeled containers:
-
Solid Waste: Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and paper products.
-
Liquid Waste: Unused solutions of this compound, and rinsate from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and blades must be placed in a designated, puncture-resistant sharps container.
-
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
Keep containers securely closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Arrangement:
-
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first two rinses as hazardous liquid waste. The third rinse may be disposed of according to standard laboratory procedures, but consult with your EHS office for specific guidance.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phfscience.nz [phfscience.nz]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bp.com [bp.com]
- 7. forensicresources.org [forensicresources.org]
Essential Safety and Operational Guide for Handling TopBP1-IN-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TopBP1-IN-1. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent, biologically active compound.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule with antitumor properties, appropriate personal protective equipment must be worn at all times to prevent exposure. The recommended PPE is based on standard laboratory safety protocols for handling chemical compounds with potential biological hazards.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Wear two pairs of nitrile gloves for enhanced protection. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required to protect skin and clothing. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any airborne particles. |
| Foot Protection | Closed-toe Shoes | Required to protect feet from potential spills. |
Chemical Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage of Stock Solutions:
| Temperature | Duration | Special Conditions |
|---|---|---|
| -80°C | 6 months | Protect from light. |
| -20°C | 1 month | Protect from light. |
Data sourced from MedChemExpress product information.[1]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: If working with the solid compound, carefully weigh the required amount in the fume hood. Use appropriate anti-static measures if necessary.
-
Solubilization: Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO) within the fume hood.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, date, and storage conditions.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate cleaning agent. Dispose of all contaminated disposable materials as chemical waste. Remove and dispose of outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as pipette tips, tubes, gloves, and bench paper should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
